GW0742
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVNEWGKWRGSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040760 | |
| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317318-84-6 | |
| Record name | 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW0742 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-0742 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of GW0742 in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW0742 is a potent and selective synthetic agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2][3] Activation of PPARδ by this compound initiates a cascade of transcriptional changes that collectively enhance fatty acid catabolism, improve lipoprotein profiles, and modulate inflammatory responses. This technical guide provides an in-depth exploration of the mechanism of action of this compound in lipid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: PPARδ Activation
This compound functions by binding to and activating PPARδ, a ligand-activated transcription factor.[4][5] Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in multiple aspects of lipid metabolism.[6]
Key Effects on Lipid Metabolism:
-
Enhanced Fatty Acid Oxidation: this compound stimulates the uptake and beta-oxidation of fatty acids in skeletal muscle, cardiac tissue, and astrocytes.[4][7][8] This is achieved through the upregulation of genes encoding for key enzymes and transporters involved in fatty acid metabolism, such as Carnitine Palmitoyltransferase 1 (CPT1).[7][9]
-
Improved Lipoprotein Profile: Treatment with this compound has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol," and decrease levels of low-density lipoprotein (LDL) cholesterol and triglycerides.[10][11][12]
-
Stimulation of Reverse Cholesterol Transport: this compound promotes the process of reverse cholesterol transport (RCT), which is the pathway for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion in the feces.[13][14] This is partly mediated by increased expression of the ATP-binding cassette transporter A1 (ABCA1) and a reduction in the intestinal cholesterol transporter Niemann-Pick C1-like 1 (NPC1L1).[14]
-
Reduction of Adiposity: In preclinical models of diet-induced obesity, this compound has been demonstrated to reduce fat mass and prevent weight gain.[10][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of lipid metabolism as reported in preclinical studies.
Table 1: Effects of this compound on Plasma Lipid Profile in Mice
| Parameter | Treatment Group | Change from Control | Reference |
| Total Cholesterol | This compound (10 mg/kg/day) | +46% | [14] |
| HDL Cholesterol | This compound (10 mg/kg/day) | +45% | [14] |
| Non-HDL Cholesterol | This compound (10 mg/kg/day) | +49% | [14] |
| Triglycerides | This compound (3 mg/kg/day) | Suppressed increase | [12] |
| HDL Cholesterol | This compound (3 mg/kg/day) | Increased | [12] |
Table 2: Effects of this compound on Gene Expression in Mice
| Gene | Tissue | Treatment Group | Change in mRNA Expression | Reference |
| NPC1L1 | Small Intestine | This compound (10 mg/kg/day) | -40% | [14] |
| ABCG5 | Liver | This compound (10 mg/kg/day) | +70% | [14] |
| CPT1a | Astrocytes (in vitro) | This compound | Enhanced expression | [7][9] |
| Angptl4 | Right Heart | This compound | Increased | [16] |
| Mcad | Not Specified | This compound | Increased | [6] |
Table 3: Effects of this compound on Reverse Cholesterol Transport and Body Weight in Mice
| Parameter | Treatment Group | Outcome | Reference |
| Fecal ³H-Free Sterol Excretion | This compound (10 mg/kg/day) | +103% | [13][14] |
| Body Weight Gain | This compound (3 mg/kg/day) in HFD-fed mice | Prevented | [12] |
| Fat Accumulation | This compound (3 mg/kg/day) in HFD-fed mice | Prevented | [12] |
Signaling Pathways
The activation of PPARδ by this compound triggers a complex signaling network that governs lipid metabolism. The following diagrams illustrate these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vivo Macrophage-to-Feces Reverse Cholesterol Transport (RCT) Assay
This assay measures the rate at which cholesterol is removed from macrophages and excreted in the feces, a key step in reverse cholesterol transport.[10][13][17]
1. Macrophage Preparation and Labeling:
-
Isolate peritoneal macrophages from mice or use a macrophage cell line (e.g., J774).
-
Culture macrophages in DMEM supplemented with 10% FBS.
-
Label macrophages by incubating with [³H]-cholesterol and acetylated LDL (acLDL) for 24-48 hours to induce cholesterol loading.
-
Wash cells extensively with PBS to remove unincorporated [³H]-cholesterol.
-
Harvest and resuspend the labeled macrophages in serum-free medium.
2. Animal Treatment and Macrophage Injection:
-
Treat mice with this compound (e.g., 10 mg/kg/day via oral gavage) or vehicle for a specified period (e.g., 2 weeks).
-
Inject the [³H]-cholesterol-labeled macrophages intraperitoneally into the treated mice.
3. Sample Collection:
-
Collect feces from individual mice at regular intervals (e.g., 24 and 48 hours) post-injection.
-
At the end of the experiment (e.g., 48 hours), collect blood via cardiac puncture and perfuse the liver with saline.
4. Sample Analysis:
-
Homogenize fecal samples and extract lipids using a chloroform:methanol mixture.
-
Measure the radioactivity in the lipid extract using a scintillation counter to determine the amount of [³H]-cholesterol excreted.
-
Measure radioactivity in plasma and liver homogenates to assess the distribution of the tracer.
-
Normalize fecal [³H]-cholesterol counts to the total amount of radioactivity injected.
Fatty Acid Oxidation (FAO) Assay in Astrocytes
This assay quantifies the rate of fatty acid oxidation in cultured astrocytes, providing insight into the metabolic effects of this compound at the cellular level.[8][14][18]
1. Cell Culture and Treatment:
-
Culture primary astrocytes or an astrocyte cell line in appropriate medium.
-
Treat astrocytes with this compound or vehicle for a specified duration (e.g., 24 hours).
2. Assay Procedure (using a Seahorse XF Analyzer):
-
Seed the treated astrocytes in a Seahorse XF cell culture microplate.
-
Replace the culture medium with a substrate-limited medium (e.g., containing low glucose and no fatty acids) for a short period before the assay.
-
Initiate the assay by adding a fatty acid substrate (e.g., palmitate conjugated to BSA) to the medium.
-
Measure the oxygen consumption rate (OCR) in real-time using the Seahorse XF Analyzer.
-
Inject inhibitors of fatty acid oxidation (e.g., etomoxir, an inhibitor of CPT1) to confirm that the observed OCR is due to FAO.
-
Inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine various parameters of mitochondrial respiration.
3. Data Analysis:
-
Calculate the rate of FAO by determining the etomoxir-sensitive OCR.
-
Normalize OCR values to cell number or protein concentration.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as PPARδ and CPT1a, in cells or tissues.[4][19]
1. Sample Preparation:
-
Homogenize tissues or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PPARδ or anti-CPT1a).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
4. Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Real-Time PCR for Gene Expression Analysis
Real-time PCR (or quantitative PCR, qPCR) is used to measure the amount of a specific mRNA transcript, providing information on gene expression levels.[11][20][21]
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissues or cells using a commercial kit or TRIzol reagent.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Reverse transcribe a specific amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. Real-Time PCR Reaction:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the target gene (e.g., Npc1l1, Abcg5), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Perform the PCR reaction in a real-time PCR instrument, which monitors the fluorescence signal at each cycle.
3. Data Analysis:
-
The instrument software generates an amplification plot, and the cycle at which the fluorescence crosses a certain threshold is called the quantification cycle (Cq) or threshold cycle (Ct).
-
The Cq value is inversely proportional to the initial amount of target mRNA.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to that of a stably expressed housekeeping gene (e.g., Actb or Gapdh).
Assessment of Plasma Lipid Profiles
This involves the measurement of various lipid components in the blood to evaluate the systemic effects of this compound.[2][3][12]
1. Blood Collection and Plasma Preparation:
-
Collect blood from mice via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma from the blood cells.
-
Store the plasma at -80°C until analysis.
2. Lipid Measurement:
-
Use commercially available enzymatic colorimetric assay kits to measure the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in the plasma.
-
For HDL cholesterol measurement, precipitate apolipoprotein B-containing lipoproteins before the assay.
-
Alternatively, use advanced techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) for a more comprehensive lipidomic analysis.[22][23]
3. Data Analysis:
-
Calculate the concentrations of the different lipid fractions based on the standard curves generated for each assay.
-
Compare the lipid profiles of this compound-treated animals to those of the control group.
Conclusion
This compound exerts its profound effects on lipid metabolism primarily through the activation of PPARδ. This activation leads to a coordinated transcriptional program that enhances fatty acid oxidation, improves the lipoprotein profile by increasing HDL-C and lowering LDL-C and triglycerides, and stimulates reverse cholesterol transport. The preclinical data strongly support the potential of this compound as a therapeutic agent for metabolic disorders characterized by dyslipidemia and altered energy homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and other PPARδ agonists in the context of lipid metabolism and associated pathologies.
References
- 1. This compound activates peroxisome proliferator-activated receptor δ to reduce free radicals and alleviate cardiac hypertrophy induced by hyperglycemia in cultured H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of receptors δ (PPARδ) by agonist (this compound) may enhance lipid metabolism in heart both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bec.uac.bj [bec.uac.bj]
- 12. Chronic peroxisome proliferator-activated receptorβ/δ agonist this compound prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. Fatty acid preference for beta‐oxidation in mitochondria of murine cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel approach to measuring macrophage-specific reverse cholesterol transport in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty acid oxidation organizes mitochondrial supercomplexes to sustain astrocytic ROS and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Complementary Immunometabolic Effects of Exercise and PPARβ/δ Agonist in the Context of Diet-Induced Weight Loss in Obese Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Comparative lipid profiling of murine and human atherosclerotic plaques using high-resolution MALDI MSI - PMC [pmc.ncbi.nlm.nih.gov]
The Selective PPARδ Agonist GW0742: A Deep Dive into its Chemical Architecture and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW0742 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular differentiation.[1] Developed by GlaxoSmithKline, this compound has been instrumental as a research tool to elucidate the physiological functions of PPARδ and is being investigated for its therapeutic potential in various metabolic and cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, along with relevant experimental data and a depiction of its associated signaling pathways.
Chemical Structure and Properties
The chemical structure of this compound, systematically named [4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methyl phenoxy]-acetic acid, is characterized by a central thiazole (B1198619) ring linked to a substituted phenyl ring and a phenoxyacetic acid moiety.[1] This intricate architecture is key to its high affinity and selectivity for the PPARδ receptor.
Below is a table summarizing the key chemical identifiers and properties of this compound.
| Property | Value | Reference |
| IUPAC Name | [4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methyl phenoxy]-acetic acid | [1] |
| Molecular Formula | C21H17F4NO3S2 | [1] |
| Molecular Weight | 471.48 g/mol | [1] |
| CAS Number | 317318-84-6 | [1] |
| SMILES String | Cc1cc(SCc2sc(nc2C)-c3ccc(c(F)c3)C(F)(F)F)ccc1OCC(O)=O | |
| InChI Key | HWVNEWGKWRGSRK-UHFFFAOYSA-N | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO and Ethanol |
Synthesis of this compound
The synthesis of this compound, as first described by Sznaidman and colleagues, involves a convergent approach where two key intermediates are synthesized separately and then coupled, followed by final modifications.[1]
Synthesis Workflow
Experimental Protocols
Synthesis of Intermediate 1: Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole-5-carboxylate
-
Reaction Setup: To a solution of 3-fluoro-4-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., ethanol), add thioacetamide.
-
Addition of Reagents: Slowly add ethyl 2-chloroacetoacetate to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the desired thiazole intermediate.
Synthesis of Intermediate 3: {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl methanesulfonate
-
Reduction: The ester group of Intermediate 1 is reduced to a primary alcohol (Intermediate 2) using a suitable reducing agent like lithium aluminium hydride (LiAlH4) in an anhydrous solvent (e.g., tetrahydrofuran, THF) at 0 °C to room temperature.
-
Mesylation: The resulting alcohol (Intermediate 2) is then reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (B109758) (DCM) at 0 °C to form the methanesulfonate (mesylate) ester (Intermediate 3), which is a good leaving group for the subsequent coupling reaction.
Synthesis of Intermediate 4: Ethyl (4-mercapto-2-methylphenoxy)acetate
-
Alkylation: 4-Hydroxy-3-methylthiophenol is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is typically heated to reflux to drive it to completion.
-
Purification: The resulting product, ethyl (4-mercapto-2-methylphenoxy)acetate, is purified by standard work-up procedures and column chromatography.
Final Coupling and Hydrolysis to this compound
-
Coupling Reaction: Intermediate 3 and Intermediate 4 are reacted together in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion.
-
Ester Hydrolysis: The resulting ethyl ester of this compound is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of THF and water.
-
Purification: After acidification, the crude this compound is collected by filtration and can be further purified by recrystallization to yield the final product with high purity.
Biological Activity and Data
This compound is a potent agonist for PPARδ with high selectivity over the other PPAR isoforms (PPARα and PPARγ). Its biological activity is typically characterized by its half-maximal effective concentration (EC50) in transactivation assays and its half-maximal inhibitory concentration (IC50) in binding assays.
| Assay Type | Target | EC50 / IC50 (nM) | Reference |
| Transactivation Assay | Human PPARδ | 1.1 | [1] |
| Transactivation Assay | Human PPARα | >1000 | [1] |
| Transactivation Assay | Human PPARγ | >1000 | [1] |
| VDR-mediated Transcription Inhibition | - | IC50 = 660 |
Signaling Pathways
This compound exerts its biological effects primarily through the activation of the PPARδ signaling pathway. Upon binding to PPARδ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Furthermore, the effects of this compound have been shown to intersect with other critical signaling cascades, including the ERK1/2 and PI3K/Akt pathways.
PPARβ/δ Signaling Pathway
References
The Role of GW0742 in the Regulation of Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of GW0742, a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). It details the molecular mechanisms through which this compound modulates gene expression, its impact on key signaling pathways, and the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers in pharmacology, molecular biology, and drug development.
Core Mechanism of Action: PPARβ/δ Activation
This compound functions as a ligand-activated transcription factor agonist. Its primary molecular target is PPARβ/δ, a nuclear receptor that plays a pivotal role in regulating genes involved in metabolism, inflammation, and cellular differentiation. The canonical mechanism of this compound-mediated gene regulation involves the following steps:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARβ/δ located in the nucleus.
-
Conformational Change and Heterodimerization: This binding event induces a conformational change in the PPARβ/δ receptor, causing the release of corepressor proteins. It then forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The activated PPARβ/δ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter or enhancer regions of target genes.
-
Recruitment of Coactivators: The complex recruits various coactivator proteins (e.g., p300/CBP), which possess histone acetyltransferase (HAT) activity.
-
Initiation of Transcription: The recruitment of the coactivator complex and the subsequent histone acetylation leads to chromatin remodeling, making the DNA more accessible for the basal transcription machinery and initiating the transcription of target genes.
Quantitative Data on Gene Expression Changes
This compound treatment leads to significant changes in the expression of a wide array of genes. Microarray and quantitative PCR (qPCR) analyses have identified numerous genes that are either upregulated or downregulated following PPARβ/δ activation. These genes are primarily involved in fatty acid metabolism, inflammation, and cell cycle regulation.
A study using an Illumina MouseRef-8v3 BeadChip array on heart tissue from mice treated with this compound identified 59 genes with significant expression changes.[1] Of these, 20 genes were altered by a factor of ≥1.5.[1] The most prominently upregulated gene was Angiopoietin-like 4 (Angptl4), which showed an increase of over 3-fold.[1]
The following table summarizes quantitative data on the regulation of key target genes by this compound, compiled from various studies.
| Gene Symbol | Gene Name | Function | Fold Change / Expression Change | Tissue/Cell Type | Reference(s) |
| ANGPTL4 | Angiopoietin-like 4 | Lipid metabolism, inhibitor of lipoprotein lipase | > 3-fold increase | Mouse Heart Tissue | [1] |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Glucose metabolism, fatty acid oxidation | ~1.8-fold to 2-fold increase | Rat Skeletal Muscle | [2] |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in fatty acid oxidation | ~3.3 to 5-fold increase | Mouse Spleen, Lymph Nodes, T-cells | [3] |
| PDK2 | Pyruvate Dehydrogenase Kinase 2 | Glucose metabolism | ~1.3-fold increase | Rat Skeletal Muscle | [2] |
| MuRF1 | Muscle RING-finger protein-1 | Muscle atrophy | Increased protein expression | Rat Skeletal Muscle | [2] |
| MAFbx | Muscle Atrophy F-box protein | Muscle atrophy | Increased protein expression | Rat Skeletal Muscle | [2] |
| Gfap | Glial Fibrillary Acidic Protein | Astrocyte activation marker | Attenuated increase | Rat Dorsal Hippocampus | [4][5] |
| Aif1 | Allograft Inflammatory Factor 1 | Microglial activation marker | Attenuated increase | Rat Cortex | [4][5] |
| Nlrp3 | NLR Family Pyrin Domain Containing 3 | Inflammasome component | Reduced expression | Rat Cortex | [4] |
Key Signaling Pathways Modulated by this compound
Beyond the direct transcriptional activation of genes via PPREs, this compound influences other critical signaling pathways, most notably through transcriptional repression of inflammatory pathways.
Anti-Inflammatory Pathway via NF-κB Transrepression
A major component of this compound's therapeutic potential lies in its anti-inflammatory effects, which are largely mediated by the transrepression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a master regulator of pro-inflammatory gene expression.[6] Instead of binding to DNA, the this compound-activated PPARβ/δ complex can physically interact with key components of the NF-κB pathway, preventing them from activating gene transcription.
The proposed mechanism involves:
-
Inhibition of p65 Acetylation: In an inflammatory state, the NF-κB subunit p65 (RelA) is acetylated by coactivators like p300/CBP, a crucial step for its transcriptional activity.[7]
-
Coactivator Competition: The activated PPARβ/δ complex competes with p65 for binding to p300/CBP, thereby preventing p65 acetylation.[7]
-
SIRT1 Upregulation: this compound treatment has been shown to increase the levels of Sirtuin 1 (SIRT1), a deacetylase that can remove the acetyl group from p65, further inhibiting its activity.[7]
-
Repression of Inflammatory Genes: By inhibiting p65, the transcription of NF-κB target genes, such as TNF-α and IL-1β, is suppressed.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to quantify the effects of this compound on gene expression.
Protocol for Cell Culture Treatment and RNA Extraction
This protocol is a general guideline for treating cultured cells with this compound to prepare for gene expression analysis.
-
Cell Seeding: Plate cells (e.g., HUVEC, HaCaT keratinocytes, astrocytes) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Create working solutions by diluting the stock in a culture medium to the desired final concentrations (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Treatment: When cells reach the desired confluency, remove the existing medium and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 6, 12, or 24 hours) based on the target gene's known expression kinetics.
-
Cell Lysis and RNA Extraction:
-
After incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding 1 mL of a phenol-based lysis reagent (e.g., TRIzol).
-
Transfer the lysate to a microcentrifuge tube. Add chloroform (B151607) for phase separation and centrifuge at ~12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing RNA to a new tube.
-
Precipitate the RNA by adding isopropanol, incubate for 10 minutes at room temperature, and centrifuge at ~12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.
-
Assess RNA quantity and purity using a spectrophotometer. An A260/280 ratio of ~2.0 is considered pure.
-
Protocol for Quantitative Real-Time PCR (qPCR)
This protocol describes how to quantify the relative expression of target genes from the extracted RNA.
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers according to the manufacturer's instructions.
-
The reaction typically involves incubating the RNA and primers at 65°C for 5 minutes, followed by the addition of reverse transcriptase and buffer, and incubation at 42°C for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 10 minutes.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing a SYBR Green-based master mix, forward and reverse primers for the target gene, and the synthesized cDNA template.
-
Design or use pre-validated primers that amplify a product of 100-200 base pairs.
-
Include a reaction for at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Include no-template controls (NTCs) to check for contamination.
-
-
Thermal Cycling:
-
Perform the reaction in a real-time PCR detection system.
-
A standard protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Collect the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[8]
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(this compound-treated sample) - ΔCt(vehicle control sample)
-
Fold Change = 2-ΔΔCt
-
-
Protocol for Chromatin Immunoprecipitation (ChIP)
This protocol outlines the steps to identify the specific DNA regions (PPREs) where the activated PPARβ/δ receptor binds.
-
Cross-linking: Treat cells (previously treated with this compound or vehicle) with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Fragment the chromatin into small pieces (200-1000 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease). The degree of shearing is a critical step that must be optimized.
-
-
Immunoprecipitation (IP):
-
Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to PPARβ/δ.
-
Include a negative control IP with a non-specific IgG antibody.
-
Save a small fraction of the chromatin as an "Input" control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with low and high salt buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples (including the Input control) at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using spin columns or phenol-chloroform extraction.
-
-
Analysis:
-
ChIP-qPCR: Use qPCR with primers designed for specific PPREs of target genes (e.g., ANGPTL4, PDK4) to quantify the enrichment of these sequences in the PPARβ/δ IP sample relative to the IgG and Input controls.
-
ChIP-Seq: Prepare a sequencing library from the purified DNA for next-generation sequencing to identify all PPARβ/δ binding sites across the genome.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - List of fold changes of selected genes on the microarrays AâB and qPCR. - Public Library of Science - Figshare [plos.figshare.com]
- 4. PPARs and molecular mechanisms of transrepression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the RelA:CBP/p300 interaction reveals its involvement in NF-κB-driven transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist GW501516 prevents TNF-α-induced NF-κB activation in human HaCaT cells by reducing p65 acetylation through AMPK and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of peroxisome proliferator-activated receptor β/δ (PPAR β/δ) in BDNF signaling during aging and in Alzheimer disease: Possible role of 4-hydroxynonenal (4-HNE) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Applications of GW0742
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: GW0742 is a potent, selective agonist for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), a ligand-activated transcription factor that plays a pivotal role in regulating metabolic processes, inflammation, and cellular development.[1][2][3] Its high selectivity for PPARβ/δ over PPARα and PPARγ has made it a valuable tool in preclinical research to elucidate the therapeutic potential of targeting this specific receptor.[1][4] This document provides an in-depth technical overview of the primary preclinical applications of this compound, summarizing key findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its primary effects by binding to and activating PPARβ/δ. Upon activation, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This genomic mechanism underpins this compound's influence on lipid and glucose metabolism, inflammatory responses, and cellular differentiation.[1][3] Beyond this, some studies suggest that this compound can also elicit non-genomic effects, such as modulating intracellular signaling cascades like ERK1/2 and PI3K/Akt independently of receptor activation.[5] At higher, micromolar concentrations, it may also act as a weak antagonist for other nuclear receptors, including the vitamin D receptor (VDR) and androgen receptor (AR).[6][7]
Caption: Genomic mechanism of action for this compound via PPARβ/δ activation.
Applications in Cardiovascular Disease Models
This compound has demonstrated significant protective effects in various models of cardiovascular disease, primarily through its influence on cardiac remodeling, vascular inflammation, and lipid metabolism.
In preclinical models, this compound shows direct protective effects on the heart under pressure-overload conditions, independent of its vascular effects.[8][9]
Key Findings:
-
Reduces right ventricular hypertrophy, fibrosis, and cardiomyocyte size in response to pulmonary artery banding (PAB).[8]
-
Improves cardiac function, as measured by Cardiac Index (CI) and Tricuspid Annular Plane Systolic Excursion (TAPSE).[8]
-
Increases vascularization (capillary density) in the right ventricle.[8]
-
Significantly reduces right ventricular systolic pressure in hypoxia-induced pulmonary hypertension models.[10]
-
Upregulates the expression of Angiopoietin-like 4 (Angptl4), a known PPAR target gene, in heart tissue.[8][9]
Table 1: Effects of this compound on Right Heart Hypertrophy (PAB Mouse Model)
| Parameter | PAB + Vehicle | PAB + this compound (10 mg/kg) | PAB + this compound (30 mg/kg) | Reference |
|---|---|---|---|---|
| RV Hypertrophy (RV/LV+S) | 0.38 ± 0.02 | 0.31 ± 0.02* | 0.28 ± 0.01* | [8] |
| Cardiac Index (μl/min/g) | 10.8 ± 0.9 | 14.1 ± 1.1* | 16.5 ± 0.8* | [8] |
| Collagen Deposition (%) | 2.9 ± 0.3 | 1.8 ± 0.2* | 1.2 ± 0.1* | [8] |
| Cardiomyocyte Size (μm²) | 310 ± 15 | 245 ± 12* | 210 ± 10* | [8] |
| Capillary Density (cap/mm²) | 2100 ± 150 | 2800 ± 200* | 3200 ± 180* | [8] |
*Data represents mean ± SEM. p < 0.05 vs. PAB + Vehicle. RV: Right Ventricle; LV: Left Ventricle; S: Septum.
Experimental Protocol: Pulmonary Artery Banding (PAB) Model
-
Animal Model: Male C57BL/6 mice are used.
-
Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed. A suture is passed around the pulmonary artery and tied against a 27-gauge needle, which is then removed to create a standardized constriction. Sham-operated animals undergo the same procedure without the suture being tied.
-
Drug Administration: this compound is administered daily via oral gavage at doses of 10 mg/kg or 30 mg/kg throughout the study period (typically 3-4 weeks).[8][10] The vehicle control is typically a solution of 0.5% carboxymethylcellulose.
-
Endpoint Analysis:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization.
-
Echocardiography: Cardiac function parameters (CI, TAPSE) are assessed.
-
Histology: Hearts are excised, weighed, and sectioned. Tissues are stained with Masson's trichrome to quantify fibrosis and with lectin to assess capillary density. Cardiomyocyte size is measured from stained sections.[8][9]
-
Gene Expression: RNA is extracted from right ventricular tissue to measure transcript levels of genes like Angptl4 via qRT-PCR.[8]
-
Caption: this compound protective pathways in cardiac hypertrophy.
This compound has been shown to mitigate the development of atherosclerosis by improving lipid profiles and reducing vascular inflammation and oxidative stress.[11][12]
Key Findings:
-
Lowers plasma levels of non-HDL cholesterol while increasing HDL cholesterol.[12][13]
-
Promotes reverse cholesterol transport by increasing fecal excretion of cholesterol derived from macrophages and HDL.[13] This is associated with reduced intestinal expression of Niemann-Pick C1 like 1 (NPC1L1).[13]
-
Restores nitric oxide (NO)-dependent vasodilation and increases phosphorylation of eNOS and Akt in the aorta.[12][15]
-
Reduces vascular expression of inflammatory markers (TNF-α, IL-6, TLR4) and NADPH oxidase subunits (NOX-1).[12]
Table 2: Effects of this compound on Lipid Metabolism and Reverse Cholesterol Transport
| Parameter | Control Mice | This compound-Treated Mice (10 mg/kg/day) | Reference |
|---|---|---|---|
| Plasma Total Cholesterol (mg/dL) | 70.0 ± 8.8 | 102.3 ± 9.8* | [13] |
| Plasma HDL Cholesterol (mg/dL) | 55.3 ± 4.0 | 80.3 ± 7.4* | [13] |
| Fecal ³H-Sterol Excretion (% of injected) | 1.8 ± 0.2 | 3.6 ± 0.4* | [13] |
| Intestinal NPC1L1 mRNA (relative expression) | 1.0 | 0.6 ± 0.1* | [13] |
*Data represents mean ± SEM. p < 0.05 vs. Control.
Experimental Protocol: Reverse Cholesterol Transport Assay
-
Animal Model: C57BL/6 mice are used.
-
Drug Administration: Mice are treated with this compound (e.g., 10 mg/kg/day) mixed in the diet or via oral gavage for a period of 2 weeks.[13]
-
Macrophage Labeling: Bone marrow-derived macrophages are harvested and labeled with ³H-cholesterol.
-
Injection: The labeled macrophages are injected intraperitoneally into the this compound-treated and control mice.
-
Sample Collection: Blood and feces are collected over a 48-hour period.
-
Endpoint Analysis:
-
Plasma Lipids: Plasma is analyzed for total cholesterol and HDL-C levels.
-
Fecal Sterol Excretion: Lipids are extracted from feces, and the amount of ³H-tracer is quantified by liquid scintillation counting to measure the excretion of macrophage-derived cholesterol.[13]
-
Gene Expression: RNA is isolated from the jejunum to quantify Npc1l1 expression by qRT-PCR.[13]
-
Applications in Metabolic Disease Models
This compound robustly improves metabolic homeostasis, making it a subject of intense investigation for conditions like type 2 diabetes and obesity.[16][17]
Activation of PPARβ/δ by this compound enhances systemic insulin (B600854) sensitivity and improves glucose control.[16][18]
Key Findings:
-
Improves insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.[16][17]
-
Significantly reduces the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index.[16][18]
-
Enhances the glucose infusion rate (GIR) during hyperinsulinemic euglycemic clamp studies, a gold-standard measure of insulin sensitivity.[16][17]
-
Increases the expression of glucose transporter 4 (GLUT4) in skeletal muscle, a major site of glucose disposal.[16][18]
-
Reduces hepatic glucose production by decreasing the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver.[16][18]
Table 3: Effects of this compound on Glucose Homeostasis in Diabetic Rats
| Parameter | Diabetic Control | Diabetic + this compound (3 mg/kg/day) | Reference |
|---|---|---|---|
| HOMA-IR | 12.8 ± 1.1 | 6.5 ± 0.7* | [16] |
| Glucose Infusion Rate (mg/kg/min) | 4.1 ± 0.5 | 8.9 ± 0.9* | [16] |
| Muscle GLUT4 Protein (relative units) | 0.45 ± 0.05 | 0.85 ± 0.08* | [16][18] |
| Liver PEPCK Protein (relative units) | 1.8 ± 0.2 | 1.1 ± 0.15* | [16][18] |
*Data represents mean ± SEM. p < 0.05 vs. Diabetic Control.
Experimental Protocol: Hyperinsulinemic Euglycemic Clamp
-
Animal Model: A model of type 2 diabetes is induced in rats, often by feeding a high-fructose diet for several weeks.[16]
-
Drug Administration: Animals are treated with this compound or vehicle daily for the duration of the study.
-
Surgical Preparation: Catheters are implanted in the jugular vein (for infusions) and carotid artery (for sampling) several days before the clamp study.
-
Clamp Procedure:
-
A continuous infusion of human insulin is started to raise plasma insulin to a steady, high level.
-
A variable infusion of 20% glucose is simultaneously administered. The glucose infusion rate (GIR) is adjusted to maintain blood glucose at a constant basal level (euglycemia).
-
The steady-state GIR achieved during the final 30-60 minutes of the clamp is used as the measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[16][17]
-
-
Tissue Analysis: At the end of the study, skeletal muscle and liver tissues are collected for Western blot analysis of GLUT4 and PEPCK protein levels, respectively.[16]
Caption: this compound mechanism for improving insulin sensitivity.
This compound treatment prevents diet-induced obesity and ameliorates associated conditions like non-alcoholic fatty liver disease (NAFLD) by shifting energy metabolism towards fatty acid oxidation.
Key Findings:
-
Prevents body weight gain and fat accumulation in mice fed a high-fat diet (HFD).[12]
-
Attenuates hepatic steatosis (fatty liver) by reducing lipogenesis and promoting β-oxidation.[19]
-
Reduces hepatic inflammation (decreased NF-κB, TNF-α, IL-6) and endoplasmic reticulum (ER) stress associated with NAFLD.[19]
-
Increases the cardiac expression of genes involved in fatty acid oxidation, such as PDK4, UCP3, and ACOX1.[20]
Table 4: Effects of this compound on Hepatic Metabolism in HFD-Fed Mice
| Parameter | HFD + Vehicle | HFD + this compound | Reference |
|---|---|---|---|
| Body Weight Gain (g) | 22.5 ± 1.5 | 15.1 ± 1.1* | [12][19] |
| Hepatic Triglycerides (mg/g) | 18.5 ± 2.1 | 9.8 ± 1.5* | [19] |
| Hepatic TNF-α Protein (relative units) | 2.1 ± 0.3 | 1.2 ± 0.2* | [19] |
| Hepatic β-oxidation Rate (relative units) | 0.6 ± 0.1 | 1.1 ± 0.15* | [19] |
*Data represents mean ± SEM. p < 0.05 vs. HFD + Vehicle.
Experimental Protocol: Diet-Induced Obesity and NAFLD Model
-
Animal Model: C57BL/6 mice are placed on a high-fat diet (HFD, typically 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Drug Administration: During the HFD feeding period, a cohort of mice receives this compound (e.g., 2-5 mg/kg/day) via oral gavage.
-
Endpoint Analysis:
-
Metabolic Phenotyping: Body weight, food intake, and glucose tolerance are monitored throughout the study.
-
Liver Analysis: Livers are harvested, weighed, and analyzed for triglyceride content. Histological analysis (H&E and Oil Red O staining) is performed to assess steatosis.
-
Western Blotting: Hepatic protein levels of inflammatory markers (TNF-α, NF-κB) and ER stress markers are quantified.[19]
-
Metabolic Flux: The rate of hepatic β-oxidation is measured using radiolabeled fatty acids in liver homogenates.
-
Applications in Neurological and Inflammatory Models
This compound exhibits potent anti-inflammatory and neuroprotective properties across a range of central nervous system (CNS) and peripheral injury models.
This compound can suppress inflammatory responses in the brain following injury, potentially limiting secondary damage.
Key Findings:
-
In a model of whole-brain irradiation (WBI), dietary this compound prevented the acute increase in neuroinflammatory markers IL-1β and phosphorylated ERK (p-ERK).[21]
-
Prevented the radiation-induced increase in the number of activated microglia (CD68+ cells) in the hippocampus.[21]
-
In a neonatal rat model of germinal matrix hemorrhage (GMH), this compound reduced mast cell degranulation, attenuated ventriculomegaly, and improved long-term neurological outcomes.[22]
-
Reduces blood-brain barrier (BBB) leakage and infarct volume following ischemic brain injury.[23]
Table 5: Effects of this compound on Neuroinflammation after Whole-Brain Irradiation
| Parameter | WBI + Control Diet | WBI + this compound Diet | Reference |
|---|---|---|---|
| IL-1β mRNA (relative to sham) | 2.5 ± 0.3 | 1.1 ± 0.2* | [21] |
| p-ERK (relative to sham) | 2.8 ± 0.4 | 1.2 ± 0.3* | [21] |
| Activated Microglia (CD68⁺ cells/mm²) | 155 ± 15 | 75 ± 10* | [21] |
*Data represents mean ± SEM. p < 0.05 vs. WBI + Control Diet.
Experimental Protocol: Whole-Brain Irradiation (WBI) Model
-
Animal Model: C57BL/6 wild-type mice are used.
-
Drug Administration: this compound is provided in the diet (e.g., 30 mg/kg of chow) for a week prior to and following irradiation.
-
Irradiation Procedure: Anesthetized mice receive a single 10 Gy dose of WBI from a cesium-137 (B1233774) source.
-
Endpoint Analysis:
-
Gene/Protein Expression: At acute time points (e.g., 3 hours post-WBI), brains are harvested for qRT-PCR analysis of Il1b mRNA and Western blot analysis of p-ERK.[21]
-
Immunohistochemistry: At later time points (e.g., 1 week post-WBI), brains are sectioned and stained for CD68 to quantify the density of activated microglia in the hippocampus.[21]
-
This compound shows promise in models of Alzheimer's and Parkinson's disease by targeting metabolic dysfunction and neuronal survival pathways.
Key Findings:
-
Alzheimer's Disease (AD): In the APP/PS1 mouse model, this compound reversed memory deficits in a fear conditioning test.[1][24] It corrected dysfunction in fatty acid oxidation in astrocytes by increasing the expression of Carnitine Palmitoyltransferase 1A (Cpt1a), the rate-limiting enzyme for this process.[1][24]
-
Parkinson's Disease (PD): In the MPTP mouse model, intra-striatal infusion of this compound provided neuroprotection by reducing the loss of dopaminergic neurons in the substantia nigra.[25]
Table 6: Neuroprotective Effects of this compound in Neurodegenerative Disease Models
| Model | Parameter | Diseased + Vehicle | Diseased + this compound | Reference |
|---|---|---|---|---|
| AD (APP/PS1 Mice) | Freezing Time (Fear Conditioning) | 25 ± 5% | 55 ± 8%* | [24] |
| AD (APP/PS1 Mice) | Hippocampal Cpt1a mRNA | 1.0 ± 0.1 | 1.8 ± 0.2* | [24] |
| PD (MPTP Mice) | Dopaminergic Neurons (count) | 3953 ± 460 | 5036 ± 195* | [25] |
*Data represents mean ± SEM. p < 0.05 vs. Diseased + Vehicle.
Experimental Protocol: MPTP Model of Parkinson's Disease
-
Animal Model: C57BL/6 mice are used.
-
Toxin Administration: Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at 30 mg/kg for 5 consecutive days.
-
Drug Administration: this compound (84 μ g/day ) or vehicle is infused directly into the striatum via a surgically implanted osmotic minipump for the duration of the experiment.[25]
-
Endpoint Analysis:
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Stereology: Unbiased stereological counting methods are used to quantify the number of TH-positive neurons in the substantia nigra pars compacta.[25]
-
Caption: this compound experimental workflows in AD and PD models.
Conclusion
The selective PPARβ/δ agonist this compound has demonstrated a remarkable range of therapeutic effects across numerous preclinical models of disease. Its ability to improve metabolic parameters, reduce inflammation, protect cardiovascular function, and exert neuroprotective effects underscores the significant potential of targeting the PPARβ/δ receptor. The detailed experimental data and protocols summarized in this guide highlight its utility as a critical research tool for investigating disease pathophysiology and developing novel therapeutic strategies. Further research will be essential to translate these promising preclinical findings into clinical applications.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PPAR | TargetMol [targetmol.com]
- 5. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peroxisome proliferator-activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension | PLOS One [journals.plos.org]
- 11. genemedics.com [genemedics.com]
- 12. researchgate.net [researchgate.net]
- 13. Both the Peroxisome Proliferator‐Activated Receptor δ Agonist, this compound, and Ezetimibe Promote Reverse Cholesterol Transport in Mice by Reducing Intestinal Reabsorption of HDL‐Derived Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound (PPAR-beta agonist) attenuates hepatic endoplasmic reticulum stress by improving hepatic energy metabolism in high-fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
- 21. The PPARδ agonist, this compound, inhibits neuroinflammation, but does not restore neurogenesis or prevent early delayed hippocampal-dependent cognitive impairment after whole-brain irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound reduces mast cells degranulation and attenuates neurological impairments via PPARβ/δ/CD300a/SHP1 pathway after GMH in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A peroxisome proliferator-activated receptor-δ agonist provides neuroprotection in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Peroxisome Proliferator-Activated Receptor β/δ Agonist GW0742: A Potent Modulator of Insulin Sensitivity in Animal Models
An In-depth Technical Guide for Researchers
The selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist, GW0742, has emerged as a significant compound of interest in metabolic research, demonstrating consistent and potent effects on improving insulin (B600854) sensitivity across a variety of preclinical animal models. This technical guide provides a comprehensive overview of the quantitative effects, underlying molecular mechanisms, and detailed experimental protocols associated with the study of this compound's impact on insulin signaling and glucose homeostasis.
Quantitative Effects of this compound on Insulin Sensitivity
This compound administration has been shown to ameliorate insulin resistance and improve glucose metabolism in several rodent models of metabolic disease. The following tables summarize the key quantitative findings from various studies.
Table 1: Effects of this compound on Systemic Insulin Sensitivity in Fructose-Fed Diabetic Rats
| Parameter | Control (Fructose-Fed) | This compound-Treated (Fructose-Fed) | Fold Change/Percent Improvement | Reference |
| HOMA-IR | 25.06 ± 1.65 | Dose-dependently reduced | Markedly attenuated | [1][2][3] |
| Plasma Glucose (mg/dL) | 135.36 ± 2.64 | Dose-dependently reduced | Significant reduction | [1] |
| Plasma Insulin (µU/mL) | 74.89 ± 4.74 | Dose-dependently reduced | Significant reduction | [1] |
| Glucose Infusion Rate (GIR) during Hyperinsulinemic Euglycemic Clamp | Significantly decreased | Dose-dependently improved | Significant improvement | [1][2] |
| Insulin Sensitivity | Markedly reduced | Dose-dependently enhanced | Significant enhancement | [1][2][4] |
HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. Data are presented as mean ± standard error.
Table 2: Effects of this compound in Other Animal Models of Insulin Resistance
| Animal Model | Key Findings | Reference |
| High-Fat Diet-Fed Mice | - Rescued overweight and improved glucose tolerance.- Alleviated hepatic endoplasmic reticulum stress.- Improved insulin sensitivity. | [5] |
| db/db Mice (model of type 2 diabetes) | - Improved hepatic and peripheral insulin sensitivity.- Increased glucose consumption in the liver. | [6] |
| Streptozotocin (STZ)-Induced Type 1 Diabetic Rats | - Reduced hyperglycemia in an insulin-independent manner.- Reversed the decrease in GLUT4 expression in skeletal muscle. | [1][2][3] |
| High-Fructose Corn Syrup (HFCS)-Fed Mice | - Ameliorated metabolic abnormalities in skeletal muscle.- Improved insulin and AMP-activated protein kinase signaling pathways. | [1][7][8] |
Molecular Mechanisms of this compound Action on Insulin Sensitivity
This compound exerts its insulin-sensitizing effects through the activation of PPARβ/δ, a nuclear receptor that functions as a transcription factor. This activation leads to the regulation of a suite of genes involved in glucose and lipid metabolism.
Regulation of Glucose Transporters and Gluconeogenesis
A primary mechanism by which this compound improves insulin sensitivity is by modulating the expression of key proteins involved in glucose transport and production.
-
Glucose Transporter 4 (GLUT4): In skeletal muscle, a major site for glucose disposal, this compound has been shown to reverse the decrease in GLUT4 expression caused by insulin-resistant states.[1][2][3] This leads to enhanced glucose uptake from the bloodstream into muscle cells.
-
Phosphoenolpyruvate Carboxykinase (PEPCK): In the liver, this compound markedly reduces the expression of PEPCK, a rate-limiting enzyme in gluconeogenesis (the production of glucose).[1][2][3] This action helps to lower hepatic glucose output, a significant contributor to hyperglycemia in diabetes.
Modulation of Insulin Signaling Pathways
This compound has been demonstrated to positively influence intracellular insulin signaling cascades. In high-glucose conditions, which typically impair insulin signaling, activation of PPARβ/δ by this compound can restore the insulin signal.[9] This involves the PI3K/Akt pathway, a central regulator of cellular metabolism and growth. This compound treatment has been shown to increase the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key downstream effectors of insulin signaling.[9] Furthermore, in cardiac myocytes, this compound has been observed to attenuate the phosphorylation of ERK1/2 and Akt stimulated by growth-promoting agonists, suggesting a complex, context-dependent regulatory role.[10]
Below is a diagram illustrating the proposed signaling pathway of this compound in improving insulin sensitivity.
Figure 1: Proposed signaling pathway of this compound in improving insulin sensitivity.
Detailed Experimental Protocols
The following sections provide standardized protocols for key in vivo and in vitro assays used to assess the effects of this compound on insulin sensitivity.
Oral Glucose Tolerance Test (OGTT) in Mice
This test measures the ability of an animal to clear a glucose load from the bloodstream.[11][12][13]
Materials:
-
D-glucose solution (e.g., 20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Restraining device (optional)
Procedure:
-
Fast mice for 4-6 hours with free access to water.[11][14][15]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.[11]
-
Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.[11][16]
-
Measure blood glucose levels at subsequent time points, commonly 15, 30, 60, and 120 minutes post-gavage.[11][13]
-
Plot blood glucose concentration against time to determine the glucose excursion curve.
Figure 2: Workflow for an Oral Glucose Tolerance Test (OGTT).
Insulin Tolerance Test (ITT) in Mice
The ITT assesses the systemic response to exogenous insulin, providing a measure of insulin sensitivity.[15][17][18][19][20]
Materials:
-
Human regular insulin solution (e.g., Humulin R) diluted in sterile saline
-
Glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
Procedure:
-
Fast mice for 4-6 hours with free access to water.[15]
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a bolus of insulin (typically 0.75-1.2 U/kg body weight) via IP injection.[15][17]
-
Measure blood glucose levels at subsequent time points, commonly 15, 30, and 60 minutes post-injection.[17]
-
Plot the percentage decrease in blood glucose from baseline over time.
Figure 3: Workflow for an Insulin Tolerance Test (ITT).
Western Blot Analysis of Phosphorylated Proteins
This technique is crucial for elucidating the effects of this compound on insulin signaling pathways by quantifying the phosphorylation status of key proteins like Akt.[21][22][23][24]
Materials:
-
Tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse tissue or cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21][22]
-
Protein Quantification: Determine protein concentration using a BCA assay.[21][22]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to normalize the phosphorylation signal.
Figure 4: Workflow for Western Blot Analysis of Phosphorylated Proteins.
Conclusion
The PPARβ/δ agonist this compound has demonstrated significant potential as an insulin-sensitizing agent in a variety of animal models of metabolic disease. Its mechanisms of action involve the regulation of key genes in glucose metabolism and the modulation of intracellular insulin signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other PPARβ/δ agonists in the context of insulin resistance and type 2 diabetes. Further research is warranted to fully elucidate the therapeutic potential of this compound in metabolic disorders.
References
- 1. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. This compound (PPAR-beta agonist) attenuates hepatic endoplasmic reticulum stress by improving hepatic energy metabolism in high-fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. PPARβ activation restores the high glucose-induced impairment of insulin signalling in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Glucose Tolerance Test in Mice [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. IP Glucose Tolerance Test in Mouse [protocols.io]
- 15. Insulin Tolerance Test in Mouse [protocols.io]
- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 18. mmpc.org [mmpc.org]
- 19. scribd.com [scribd.com]
- 20. olac.berkeley.edu [olac.berkeley.edu]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-depth Technical Guide to GW0742 and its Impact on Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW0742 is a potent and selective synthetic agonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), a ligand-activated transcription factor with pivotal roles in metabolic regulation and cellular differentiation.[1] Emerging evidence has highlighted the significant anti-inflammatory properties of this compound, positioning it as a molecule of interest for therapeutic intervention in a range of inflammatory conditions. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). This document synthesizes quantitative data from various preclinical studies, details relevant experimental protocols, and presents visual representations of the underlying molecular pathways to facilitate a deeper understanding of this compound's anti-inflammatory effects.
Introduction to this compound
This compound is a thiazole (B1198619) derivative that exhibits high affinity and selectivity for PPARβ/δ.[2] PPARs are a group of nuclear hormone receptors that function as transcription factors to regulate the expression of a multitude of genes involved in metabolism, cell development, and inflammation.[1] There are three identified PPAR isoforms: PPARα, PPARγ, and PPARβ/δ.[1] While all three have been implicated in the regulation of inflammatory responses, this compound's specific activation of PPARβ/δ provides a targeted approach to modulating these processes. Its anti-inflammatory effects have been observed in various preclinical models, including those for gut ischemia/reperfusion injury, pulmonary inflammation, and neuroinflammation.[3][4][5]
Mechanism of Action: PPARβ/δ Activation
Upon binding to PPARβ/δ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. The anti-inflammatory actions of this compound are largely attributed to its ability to interfere with the activity of pro-inflammatory transcription factors, primarily through transrepression mechanisms. This involves the PPARβ/δ complex directly or indirectly inhibiting the signaling cascades of key inflammatory pathways.
Impact on Key Inflammatory Pathways
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to potently suppress NF-κB signaling. In a model of periodontitis, treatment with this compound prevented the degradation of IκBα and significantly inhibited the expression of the NF-κB p65 subunit in gingivomucosal tissues.[6] Similarly, in a mouse model of gut ischemia/reperfusion injury, administration of this compound (0.1 mg/kg, i.p.) significantly reduced NF-κB expression.[3] The mechanism appears to involve the PPARβ/δ complex interfering with the transcriptional activity of NF-κB p65.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular stimuli into cellular responses, including inflammation.
Studies have shown that this compound can modulate MAPK signaling. In a model of lung inflammation induced by bleomycin (B88199), this compound treatment (0.3 mg/kg, i.p.) was found to decrease the phosphorylation of ERK.[7] Another study in cardiac myocytes demonstrated that this compound attenuated ERK1/2 phosphorylation that was stimulated by growth-promoting agonists.[8] This suggests that this compound's anti-inflammatory effects may, in part, be mediated through the downregulation of the ERK signaling cascade. The precise mechanisms of how PPARβ/δ activation by this compound leads to reduced ERK phosphorylation are still under investigation but may involve the activation of phosphatases that dephosphorylate key components of the MAPK pathway.
The JAK-STAT Signaling Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors.
Direct evidence detailing the specific interaction of this compound with the JAK-STAT pathway in inflammatory contexts is less abundant compared to the NF-κB and MAPK pathways. However, given that PPARβ/δ activation can regulate the expression of various cytokines and their receptors, it is plausible that this compound indirectly influences JAK-STAT signaling. By reducing the levels of pro-inflammatory cytokines that activate this pathway, this compound could lead to a downstream dampening of JAK-STAT-mediated gene transcription. Further research is required to elucidate the direct or indirect mechanisms of this compound on this pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings on the reduction of inflammatory markers.
Table 1: In Vivo Studies
| Model | Animal | This compound Dose | Inflammatory Marker | Result | Reference |
| Gut Ischemia/Reperfusion | Mouse | 0.1 mg/kg, i.p. | TNF-α | Significantly reduced | [3] |
| Gut Ischemia/Reperfusion | Mouse | 0.1 mg/kg, i.p. | IL-1β | Significantly reduced | [3] |
| Pulmonary Inflammation (LPS) | Mouse | 30 mg/kg | IL-6 | Significantly decreased | [4] |
| Pulmonary Inflammation (LPS) | Mouse | 30 mg/kg | IL-1β | Significantly decreased | [4] |
| Pulmonary Inflammation (LPS) | Mouse | 30 mg/kg | TNF-α | Significantly decreased | [4] |
| Pulmonary Inflammation (Bleo) | Mouse | 0.3 mg/kg, i.p. | TNF-α | Significantly inhibited | [7] |
| Pulmonary Inflammation (Bleo) | Mouse | 0.3 mg/kg, i.p. | IL-1β | Significantly inhibited | [7] |
| Periodontitis | Rat | 0.03 & 0.1 mg/kg | TNF-α | Not significantly reduced | [9] |
| Periodontitis | Rat | 0.03 & 0.1 mg/kg | IL-1β | Not significantly reduced | [9] |
| Hemorrhagic Shock | Mouse | 0.3 mg/kg | IL-6 | Significantly increased | [10] |
| Hemorrhagic Shock | Mouse | 0.3 mg/kg | IL-1β | Significantly increased | [10] |
Table 2: In Vitro Studies
| Cell Type | Inflammatory Stimulus | This compound Concentration | Inflammatory Marker | Result | Reference |
| iPSC-derived Astrocytes | TNF-α (50 ng/ml) + IL-1β (10 ng/ml) | 1 µM | IL-6 | No significant alteration | [11] |
| PC12 cells | Hypoxia-Ischemia | Not specified | TNF-α | Significantly decreased | [5] |
| PC12 cells | Hypoxia-Ischemia | Not specified | IL-6 | Significantly decreased | [5] |
Note: The conflicting results in the hemorrhagic shock model suggest that the effect of this compound can be context- and dose-dependent.
Detailed Experimental Protocols
In Vivo Model: LPS-Induced Pulmonary Inflammation in Mice
This protocol describes a common method to assess the anti-inflammatory effects of this compound in a model of acute lung injury.
Methodology:
-
Animals: Male BALB/c mice are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water and are allowed to acclimatize for at least one week before the experiment.[4]
-
Pretreatment: Mice are pretreated with this compound (e.g., 30 mg/kg) or a vehicle control, often administered intraperitoneally or orally, for a period of three consecutive days.[4]
-
Induction of Inflammation: On the fourth day, mice are anesthetized, and pulmonary inflammation is induced by intratracheal instillation of a specific dose of lipopolysaccharide (LPS).
-
Sample Collection: At a predetermined time point after LPS administration (e.g., 24 hours), the mice are euthanized. A bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs.
-
Analysis:
-
The total number of leukocytes in the BAL fluid is determined, and differential cell counts are performed to assess neutrophil infiltration.
-
The supernatant of the BAL fluid is used to measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]
-
The cell pellet from the BAL fluid can be used for RNA extraction and subsequent analysis of inflammatory gene expression by quantitative real-time PCR (qRT-PCR).[4]
-
In Vitro Model: LPS-Stimulated Macrophages
This protocol outlines a standard in vitro assay to investigate the direct anti-inflammatory effects of this compound on macrophages.
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media and conditions until they reach a suitable confluency for the experiment.
-
Pre-treatment: The cells are pre-treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.
-
Sample Collection:
-
The cell culture supernatant is collected to measure the levels of secreted inflammatory mediators.
-
The cells are lysed to extract protein or RNA for further analysis.
-
-
Analysis:
-
Cytokine Measurement: The concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using ELISA.
-
Western Blot: Cell lysates are used to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, IκBα, p-ERK).[12]
-
qRT-PCR: Total RNA is extracted from the cells to measure the gene expression levels of inflammatory cytokines and other target genes.[12]
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties primarily through the activation of PPARβ/δ and the subsequent negative regulation of pro-inflammatory signaling pathways, most notably the NF-κB pathway. Its ability to also modulate the MAPK pathway further contributes to its anti-inflammatory profile. While the direct effects on the JAK-STAT pathway require more investigation, the existing data strongly support the potential of this compound as a therapeutic agent for a variety of inflammatory diseases.
Future research should focus on elucidating the precise molecular interactions between the activated PPARβ/δ complex and the components of the MAPK and JAK-STAT pathways. Furthermore, additional dose-response studies in various disease models are necessary to optimize the therapeutic window and minimize any potential off-target effects. The conflicting data in the hemorrhagic shock model underscores the importance of understanding the context-dependent effects of this compound. As our understanding of the intricate roles of PPARβ/δ in inflammation expands, this compound and other selective agonists will likely remain a key area of investigation in the development of novel anti-inflammatory therapies.
References
- 1. The NF-κB Genomic Landscape in Lymphoblastoid B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PPAR | TargetMol [targetmol.com]
- 3. This compound, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of LPS-induced pulmonary neutrophil infiltration and cytokine production by the selective PPARbeta/delta ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound activates miR‐17‐5p and inhibits TXNIP/NLRP3‐mediated inflammation after hypoxic‐ischaemic injury in rats and in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a high affinity PPAR-β/δ agonist reduces lung inflammation induced by bleomycin instillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Pharmacodynamics of GW0742: A Deep Dive into a Selective PPARβ/δ Agonist
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamics of GW0742, a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). The document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, its engagement with cellular signaling pathways, and its physiological effects. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate comprehension.
Core Mechanism of Action
This compound is a synthetic thiazole (B1198619) derivative that functions as a selective agonist for PPARβ/δ, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] Upon binding to PPARβ/δ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This genomic action is the primary mechanism through which this compound exerts its diverse physiological effects.
However, emerging evidence suggests that this compound can also elicit non-genomic effects, which are independent of gene transcription and occur more rapidly.[4][5] These non-genomic actions are often mediated through interactions with other signaling molecules and pathways.
Quantitative Pharmacodynamic Parameters
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: Receptor Activation Potency (EC50)
| Receptor | Species | Assay Type | EC50 (µM) | Reference(s) |
| PPARβ/δ | Human | Transactivation Assay | 0.001 | [6] |
| PPARα | Human | Transactivation Assay | 1.1 | [6] |
| PPARγ | Human | Transactivation Assay | 2.0 | [6] |
| PPARβ/δ | Human | Transactivation Assay | 0.0037 ± 0.0014 | [7] |
| PPARα | Human | Transactivation Assay | 1.3 ± 0.3 | [7] |
| PPARγ | Human | Transactivation Assay | 2.8 ± 0.7 | [7] |
| PPARδ | N/A | N/A | 0.0011 | [8] |
Table 2: Receptor Binding and Inhibitory Activity (Ki and IC50)
| Target | Ligand/Interaction | Assay Type | Ki/IC50 (µM) | Reference(s) |
| Vitamin D Receptor (VDR) | Coactivator Binding | Fluorescence Polarization | IC50: 27.2 ± 2.7 | [9] |
| Androgen Receptor (AR) | Coactivator Binding | Fluorescence Polarization | IC50: 6.6 ± 1.5 | [9] |
| Thyroid Hormone Receptor (TRβ) | Coactivator Binding | Fluorescence Polarization | IC50: 59.9 ± 9.5 | [9] |
| PPARγ | Coactivator Binding | Fluorescence Polarization | IC50: >86 | [9] |
| Vitamin D Receptor (VDR) | Ligand Binding | Fluorescence Polarization | IC50: 8.7 ± 1.7 | [7] |
Key Signaling Pathways Modulated by this compound
This compound influences a multitude of signaling pathways, leading to a wide range of physiological responses. These include pathways involved in metabolism, inflammation, cell growth, and vascular function.
PPARβ/δ-Mediated Gene Transcription
The canonical pathway involves the direct activation of PPARβ/δ and the subsequent regulation of target gene expression. This pathway is central to many of the metabolic effects of this compound.
Non-Genomic Regulation of Kinase Signaling
This compound has been shown to rapidly modulate the activity of key signaling kinases, such as ERK1/2 and PI3K/Akt, in a non-genomic manner. This can occur independently of PPARβ/δ activation and is linked to the modulation of protein tyrosine phosphatases and a reduction in reactive oxygen species (ROS).[5]
References
- 1. utupub.fi [utupub.fi]
- 2. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. giffordbioscience.com [giffordbioscience.com]
GW0742's Potential in Cardiovascular Research: A Technical Guide
Executive Summary
GW0742 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular energy homeostasis. Emerging research has highlighted its significant therapeutic potential across a spectrum of cardiovascular diseases. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, key experimental findings, and detailed protocols. It aims to serve as a comprehensive resource for professionals engaged in cardiovascular research and drug development. Key findings indicate that this compound exerts protective effects against cardiac hypertrophy, atherosclerosis, and endothelial dysfunction through both genomic and non-genomic pathways, positioning PPARβ/δ as a promising therapeutic target.
Core Mechanism of Action
This compound's primary mechanism involves the activation of PPARβ/δ, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates gene transcription, leading to broad physiological effects.
Genomic Pathway: Upon activation by this compound, the PPARβ/δ-RXR complex upregulates genes involved in:
-
Fatty Acid Oxidation (FAO) and Lipid Metabolism: Enhances the expression of genes related to fatty acid transport and mitochondrial β-oxidation, thereby improving lipid profiles and providing energy to cardiomyocytes.[1][2]
-
Reverse Cholesterol Transport (RCT): Promotes the movement of cholesterol from peripheral tissues back to the liver for excretion.[3][4][5][6]
-
Anti-inflammatory Response: Suppresses the expression of pro-inflammatory cytokines and adhesion molecules.[7][8][9]
Non-Genomic Pathways: Recent studies have revealed that this compound can also elicit rapid, non-genomic effects independent of transcriptional activity. These include:
-
Redox Signaling Modulation: this compound can attenuate the intracellular generation of reactive oxygen species (ROS), thereby protecting against oxidative stress-induced damage.[10][11][12] This antioxidant effect can preserve the activity of phosphatases like PTEN, which in turn inhibits pro-hypertrophic signaling cascades such as PI3K/Akt and ERK1/2.[10]
-
Kinase Inhibition: It has been shown to inhibit RhoA activity, contributing to its vasodilatory effects.[13]
Key Research Findings in Cardiovascular Disease
Protection Against Cardiac Hypertrophy and Heart Failure
This compound demonstrates significant protective effects against cardiac hypertrophy, a key contributor to heart failure. In animal models of pressure overload, such as pulmonary artery banding (PAB), this compound treatment prevents or reduces right ventricular hypertrophy, improves cardiac function, and limits fibrosis.[14][15][16] These benefits are linked to the downregulation of hypertrophic signaling pathways and a reduction in collagen deposition.[14]
| Parameter | PAB + Placebo | PAB + this compound (10 mg/kg) | PAB + this compound (30 mg/kg) | Reference |
| RV/LV+S Ratio | Increased | Significantly Reduced | Significantly Reduced | [14] |
| Cardiac Index (CI) | Decreased | Improved | Significantly Improved | [14] |
| TAPSE (mm) | Decreased | Improved | Significantly Improved | [14] |
| RV MPI (Tei Index) | Increased | Improved | Significantly Improved | [14] |
| Collagen Deposition | Increased | Dose-dependently Reduced | Dose-dependently Reduced | [14] |
| Cardiomyocyte Size | Increased | Dose-dependently Reduced | Dose-dependently Reduced | [14] |
RV/LV+S: Right Ventricle to Left Ventricle + Septum weight ratio; TAPSE: Tricuspid Annular Plane Systolic Excursion; RV MPI: Right Ventricular Myocardial Performance Index.
Furthermore, in vitro studies show this compound alleviates hyperglycemia-induced cardiac hypertrophy by inhibiting free radical production and subsequent calcium signaling.[11][12][17]
Anti-Atherosclerotic Effects and Lipid Modulation
This compound positively impacts lipid metabolism and shows potent anti-atherogenic activity.[9] A key mechanism is the promotion of macrophage-to-feces reverse cholesterol transport (RCT), a process critical for preventing lipid accumulation in the arterial wall.[3][4] Studies in mice show this compound significantly increases the fecal excretion of cholesterol derived from macrophages.[3] This is partly attributed to reduced intestinal cholesterol reabsorption via downregulation of Niemann-Pick C1 like 1 (NPC1L1) mRNA.[3]
In LDLR(-/-) mice, a model for atherosclerosis, this compound treatment reduces atherosclerotic lesion area by up to 50%.[9] This effect is strongly associated with a reduction in vascular inflammation, including decreased expression of Monocyte Chemoattractant Protein-1 (MCP-1), Intracellular Adhesion Molecule-1 (ICAM-1), and Tumor Necrosis Factor-alpha (TNF-α) in the aorta.[9]
| Study Type | Animal Model | Treatment | Key Finding(s) | Reference |
| RCT Study | C57BL/6 Mice | This compound (10 mg/kg/day) | Fecal ³H-free sterol excretion increased by 103% (p<0.005). | [3] |
| Atherosclerosis | LDLR(-/-) Mice | This compound | Aortic lesion area decreased by up to 50%. | [9] |
| Atherosclerosis | LDLR(-/-) Mice | This compound | Decreased aortic expression of MCP-1 and ICAM-1. | [9] |
| Diet-Induced Obesity | C57BL/6 Mice | This compound (3 mg/kg/day) | Increased plasma HDL; prevented hypertriglyceridemia. | [18][19] |
Improvement of Endothelial Function and Hypertension
This compound plays a crucial role in maintaining vascular health by preventing endothelial dysfunction, an early step in atherosclerosis. In models of diet-induced obesity and diabetes, chronic this compound treatment restores impaired nitric oxide (NO)-dependent vasodilation.[18][19][20] This is achieved by increasing the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key steps in the NO production pathway.[7][18][19][20]
This improvement in vascular function contributes to its anti-hypertensive effects. In spontaneously hypertensive rats (SHRs), this compound progressively reduces systolic blood pressure, reverses vascular remodeling, and reduces vascular inflammation and oxidative stress.[7]
Detailed Experimental Protocols
Right Heart Hypertrophy (Pulmonary Artery Banding Model)
This protocol is adapted from studies investigating the direct protective effects of this compound on the right heart.[14][15][16]
-
Animal Model: Male C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize animals with isoflurane (B1672236) (3%), intubate, and mechanically ventilate.
-
Perform a thoracotomy to expose the pulmonary artery.
-
Constrict the pulmonary artery using a small titanium ligating clip (e.g., Hemoclip) with a precise internal width (e.g., 0.35 mm) to induce pressure overload on the right ventricle.
-
Close the chest and allow the animal to recover. Sham-operated control mice undergo the same procedure without clip placement.
-
-
Treatment Protocol:
-
Allow a 7-day recovery and disease establishment period post-surgery.
-
Randomize mice into treatment groups: Sham + Placebo, PAB + Placebo, PAB + this compound (10 mg/kg/day), PAB + this compound (30 mg/kg/day).
-
Administer treatments daily for 14 days via oral gavage.
-
-
Endpoint Analysis:
-
Hemodynamics: Measure right ventricular systolic pressure (RVSP) using a pressure catheter.
-
Echocardiography: Assess cardiac function by measuring parameters like TAPSE, Cardiac Index, and RV MPI.
-
Histology: Harvest hearts, separate ventricles, and weigh to determine the RV/LV+S ratio. Perform histological staining (e.g., Masson's trichrome) on RV tissue to quantify fibrosis and cardiomyocyte size.
-
Endothelial Dysfunction (High-Fat Diet Model)
This protocol is based on studies evaluating this compound's effects on obesity-related vascular dysfunction.[18][19]
-
Animal Model: Five-week-old male C57BL/6 mice.
-
Diet and Treatment:
-
Allocate mice to one of four groups: Control Diet + Vehicle, Control Diet + this compound, High-Fat Diet (HFD) + Vehicle, HFD + this compound.
-
Provide the respective diets for 11-13 weeks.
-
Administer this compound (e.g., 3 mg/kg/day) or vehicle daily via oral gavage throughout the study period.
-
-
Endpoint Analysis:
-
Metabolic Parameters: Monitor body weight, fasting glucose, and plasma lipid profiles.
-
Blood Pressure: Measure systolic blood pressure using the tail-cuff method.
-
Vascular Function:
-
Isolate thoracic aortic rings and mount them in an organ bath.
-
Pre-contract the rings with an agonist like phenylephrine.
-
Assess endothelium-dependent vasodilation by generating a cumulative concentration-response curve to acetylcholine.
-
-
Molecular Analysis: Homogenize aortic tissue to measure protein expression and phosphorylation (e.g., p-Akt, p-eNOS, caveolin-1) via Western blotting and gene expression (e.g., TNF-α, IL-6, NOX-1) via RT-PCR.
-
Summary and Future Directions
This compound, a selective PPARβ/δ agonist, demonstrates a multi-faceted therapeutic potential for cardiovascular diseases. Its ability to concurrently improve lipid metabolism, reduce vascular and cardiac inflammation, protect against oxidative stress, preserve endothelial function, and combat pathological hypertrophy makes it a compelling candidate for further investigation.
Key Benefits of this compound in Cardiovascular Research:
-
Anti-Hypertrophic: Directly protects the heart from pressure overload-induced hypertrophy and fibrosis.[14][15]
-
Anti-Atherosclerotic: Reduces lesion formation by promoting reverse cholesterol transport and suppressing vascular inflammation.[3][9]
-
Vascular Protective: Restores endothelial function and reduces blood pressure in hypertensive states.[7][18]
-
Metabolic Regulation: Improves insulin (B600854) sensitivity and lipid profiles, addressing key comorbidities of cardiovascular disease.[5][18][19]
Future research should focus on long-term safety profiles and the potential for clinical translation. While preclinical data are robust, human trials are necessary to confirm these benefits.[21] The distinct, dual genomic and non-genomic mechanisms of this compound suggest it could offer advantages over existing therapies by targeting multiple pathological pathways simultaneously. The continued exploration of PPARβ/δ agonists like this compound is a critical endeavor in the development of next-generation cardiovascular therapeutics.
References
- 1. Activation of receptors δ (PPARδ) by agonist (this compound) may enhance lipid metabolism in heart both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Both the peroxisome proliferator-activated receptor delta agonist, this compound, and ezetimibe promote reverse cholesterol transport in mice by reducing intestinal reabsorption of HDL-derived cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Both the Peroxisome Proliferator‐Activated Receptor δ Agonist, this compound, and Ezetimibe Promote Reverse Cholesterol Transport in Mice by Reducing Intestinal Reabsorption of HDL‐Derived Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Super Cardarine Explained - LEAVINGWEAKNESS [leavingweakness.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ahajournals.org [ahajournals.org]
- 8. PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PPARdelta agonist GW0742X reduces atherosclerosis in LDLR(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 12. This compound activates peroxisome proliferator-activated receptor δ to reduce free radicals and alleviate cardiac hypertrophy induced by hyperglycemia in cultured H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The peroxisome proliferator-activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chronic peroxisome proliferator-activated receptorβ/δ agonist this compound prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. This compound Review: New Cardarine Alternative? - Sarms.io [sarms.io]
Unraveling the Molecular Interactions of GW0742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular targets of GW0742, a potent and selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist. The information presented herein is intended to support research and drug development efforts by providing detailed data on its binding affinities, mechanisms of action, and effects on key signaling pathways.
Core Molecular Target: Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)
This compound is a high-affinity agonist for PPARβ/δ, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Upon activation by this compound, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory processes.
Off-Target Activities
While highly selective for PPARβ/δ, at higher concentrations, this compound can exhibit off-target effects. Studies have shown that in the micromolar range, it can act as an antagonist for other nuclear receptors, including the Vitamin D Receptor (VDR) and the Androgen Receptor (AR)[1]. This pan-nuclear receptor antagonistic behavior at elevated concentrations is a critical consideration in experimental design and data interpretation.
Quantitative Data on Molecular Interactions
The following tables summarize the quantitative data regarding the potency and selectivity of this compound for its primary and off-targets.
| Target | Assay Type | Parameter | Value (µM) |
| Human PPARβ/δ | Transactivation Assay | EC50 | 0.001[2] |
| Human PPARα | Transactivation Assay | EC50 | 1.1[2] |
| Human PPARγ | Transactivation Assay | EC50 | 2.0[2] |
| Human VDR | Transcription Assay | IC50 | 12.1[1] |
| Human AR | Transcription Assay | IC50 | 14.7[1] |
Table 1: Potency (EC50) and Inhibitory (IC50) Concentrations of this compound for Various Nuclear Receptors.
Signaling Pathways Modulated by this compound
This compound, primarily through the activation of PPARβ/δ, influences several key signaling cascades.
PPARβ/δ-Mediated Gene Regulation
The canonical pathway involves the direct regulation of target gene expression.
Caption: Canonical PPARβ/δ signaling pathway activated by this compound.
Non-Genomic Signaling
Recent evidence suggests that this compound can also elicit rapid, non-genomic effects that are independent of direct gene transcription. These pathways often involve the modulation of kinase cascades.
Caption: Non-genomic signaling pathways influenced by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Competitive Binding Assay (Fluorescence Polarization)
This protocol is adapted from a method used to assess the binding of this compound to the Vitamin D Receptor and can be modified for PPARβ/δ.
Objective: To determine the binding affinity of this compound to PPARβ/δ by measuring its ability to displace a fluorescently labeled ligand.
Materials:
-
Purified recombinant human PPARβ/δ ligand-binding domain (LBD).
-
Fluorescently labeled PPARβ/δ ligand (e.g., a fluorescent analog of a known agonist).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
384-well, low-volume, black, round-bottom assay plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well of the assay plate, add a constant concentration of PPARβ/δ-LBD and the fluorescently labeled ligand.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a competitive binding assay.
PPARβ/δ Reporter Gene Assay
Objective: To quantify the agonist activity of this compound on PPARβ/δ-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line).
-
Expression vector for human PPARβ/δ.
-
Reporter plasmid containing a PPRE upstream of a luciferase gene.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect HEK293T cells with the PPARβ/δ expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the EC50 value by plotting the luciferase activity against the log of the this compound concentration and fitting to a dose-response curve.
Caption: Workflow for a PPARβ/δ reporter gene assay.
Western Blot for Phosphorylated Kinases (ERK1/2 and Akt)
Objective: To detect changes in the phosphorylation status of key signaling kinases in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., endothelial cells, myotubes).
-
This compound.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
This guide provides a foundational understanding of the molecular interactions of this compound. For further details, researchers are encouraged to consult the primary literature cited herein.
References
The PPARβ/δ Agonist GW0742: A Technical Guide to its Role in Enhancing Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW0742 is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARβ/δ), a ligand-activated transcription factor that plays a critical role in the regulation of lipid and glucose metabolism.[1][2][3] This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates fatty acid oxidation (FAO). By activating PPARβ/δ, this compound initiates a cascade of genomic and non-genomic events that collectively enhance the uptake, transport, and catabolism of fatty acids. This document summarizes key quantitative data from preclinical studies, details common experimental protocols for investigating its effects, and visualizes the core signaling pathways. The primary action of this compound involves the transcriptional upregulation of genes integral to mitochondrial β-oxidation, making it a valuable tool for research into metabolic diseases, neurodegenerative disorders, and cardiovascular conditions.[4][5][6]
Core Mechanism of Action: PPARβ/δ Activation
This compound exerts its effects by binding to and activating PPARβ/δ, a member of the nuclear hormone receptor superfamily.[1] Upon activation, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[7] This binding event recruits coactivator proteins and initiates the transcription of genes involved in multiple aspects of fatty acid metabolism.[1][7] The result is a coordinated increase in the capacity of cells, particularly in skeletal muscle, cardiac tissue, and astrocytes, to utilize fatty acids as an energy source.[5][8][9]
Signaling Pathway Diagram
The following diagram illustrates the primary genomic signaling pathway activated by this compound.
Quantitative Effects of this compound on Fatty Acid Oxidation
This compound has been shown to robustly increase the expression of key genes and proteins involved in FAO across various cell types and animal models. The following tables summarize these quantitative findings.
Table 1: Summary of In Vitro Quantitative Data
| Cell Type | This compound Concentration | Treatment Duration | Key Finding | Reference |
| iPSC-Derived Human Astrocytes (PSEN1ΔE9) | 1 µM | 24 hours | Reversed impairment in maximal utilization of endogenous fatty acids, returning Oxygen Consumption Rate (OCR) to control levels. | [8] |
| iPSC-Derived Human Astrocytes (Control & PSEN1ΔE9) | 1 µM | 24 hours | Significantly increased mRNA expression of CPT1A, the rate-limiting enzyme for FAO. | [8] |
| Human CD4+ T Cells | 1 µM | 6 days | Induced a fourfold increase in CPT1A mRNA and a 2.6-fold increase in palmitate oxidation. | [10] |
| Neonatal Rat Cardiomyocytes | 1 µM | 24 hours | Increased mRNA levels of FAO-related genes: LCAD, VLCAD, and ACOX1. | [11] |
| H9c2 Cardiomyoblasts | 100 nM | Not Specified | Increased TUJ1 immunoreactivity approximately threefold, an effect linked to FAO. | [8] |
Table 2: Summary of In Vivo Quantitative Data
| Animal Model | this compound Dose & Route | Treatment Duration | Tissue | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | APP/PS1 Mice | 30 mg/kg, oral gavage | 14 days | Hippocampus | Increased the expression of Cpt1a. |[1][4][8] | | Wistar Rats | 5 mg/kg/day, IV | 7 days | Heart | Markedly increased expression of PPARδ and FAO-related genes (LCAD, VLCAD, ACOX1). |[5][11] | | Mice on High Fructose Corn Syrup (HFCS) Diet | 1 mg/kg/day | 16 weeks | Gastrocnemius Muscle | Increased expression of CPT-1 and phosphorylation of AMPK/ACC. |[12] | | Mice (Trained) | 3 mg/kg/day, in food | 6 weeks | Spleen & Lymph Nodes | Induced a significant increase in CPT1a mRNA (3.3-fold in spleen, 3.8-fold in lymph nodes). |[10] | | Rats (Ischemia/Reperfusion Model) | Not Specified | Not Specified | Heart | Increased relative FFA/ketone oxidation by 20% in the ischemic myocardium. |[13] |
Key Experimental Protocols
Investigating the effects of this compound on fatty acid oxidation involves a range of cellular and molecular biology techniques. Below are detailed methodologies for commonly cited experiments.
Seahorse XF Fatty Acid Oxidation Assay
This assay measures the oxygen consumption rate (OCR) to determine the rate of mitochondrial respiration linked to the oxidation of exogenous fatty acids.
Methodology:
-
Cell Seeding: Plate cells (e.g., iPSC-derived astrocytes) in a Seahorse XF24 cell culture microplate at a density of 80,000-100,000 cells per well.[8]
-
Cell Culture: Culture cells in standard growth medium. Twenty-four hours before the assay, switch to a substrate-limited medium (e.g., 1 mM glucose) to encourage reliance on FAO.[8]
-
Treatment: Add this compound (e.g., 1 µM) or vehicle (DMSO) to the culture medium and incubate for the desired duration (e.g., 24 hours).[8]
-
Assay Preparation: One hour prior to the assay, wash the cells and replace the medium with FAO assay medium (e.g., supplemented with 0.5 mM acyl-carnitine and 1 mM glucose).[8]
-
Seahorse Analysis: Place the culture plate into a Seahorse XF Analyzer. Measure basal OCR. To determine the OCR dependent on endogenous FAO, inject an inhibitor of CPT1A, such as etomoxir (B15894) (50 µM).[8]
-
Mitochondrial Stress Test: Sequentially inject oligomycin (B223565) (inhibits ATP synthase), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors) to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.[8]
-
Data Analysis: Calculate FAO-dependent respiration by comparing OCR before and after the addition of the CPT1A inhibitor. Normalize OCR data to cell number or protein concentration.
Quantitative Real-Time PCR (qPCR) for Gene Expression
qPCR is used to quantify the mRNA levels of PPARβ/δ target genes involved in FAO.
Methodology:
-
Sample Preparation: Treat cells or animals with this compound as described in the relevant study. Harvest cells or tissues and immediately lyse them or snap-freeze in liquid nitrogen.
-
RNA Extraction: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest (e.g., CPT1A, PDK4, UCP3), a housekeeping gene for normalization (e.g., RPL27, GAPDH), and a qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Run the reaction on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[10]
Western Blotting for Protein Analysis
This technique is used to detect and quantify the expression levels of key proteins in the FAO pathway.
Methodology:
-
Protein Extraction: Homogenize cells or tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands using imaging software, normalizing to a loading control protein (e.g., tubulin or GAPDH).[12]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo study investigating this compound.
Conclusion
This compound is a powerful pharmacological tool for upregulating fatty acid oxidation via the selective activation of the PPARβ/δ nuclear receptor. Its mechanism of action is centered on the transcriptional control of a suite of genes responsible for fatty acid transport and mitochondrial β-oxidation. As demonstrated by extensive in vitro and in vivo data, treatment with this compound leads to significant, quantifiable increases in FAO capacity in metabolically active tissues. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers designing experiments to further elucidate the therapeutic potential of PPARβ/δ agonism in metabolic and degenerative diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. nanotechproject.org [nanotechproject.org]
- 3. lotilabs.com [lotilabs.com]
- 4. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of receptors δ (PPARδ) by agonist (this compound) may enhance lipid metabolism in heart both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hqsarms.com [hqsarms.com]
- 8. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Doping with Peroxisome-Proliferator-Activated Receptor Beta/Delta Agonists Alters Immunity but Exercise Training Mitigates the Detection of Effects in Blood Samples [mdpi.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of GW0742 in Metabolic Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW0742, a potent and selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist, has emerged as a significant research tool in the study of metabolic diseases.[1][2] Its ability to modulate lipid and glucose metabolism has positioned it as a compound of interest for potential therapeutic interventions in conditions such as obesity, type 2 diabetes, and dyslipidemia.[3][4][5] This technical guide provides an in-depth overview of the role of this compound in various metabolic disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction: The Promise of PPARβ/δ Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in the regulation of cellular differentiation, development, and metabolism.[2] The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ.[2] While PPARα and PPARγ are well-known targets for drugs treating dyslipidemia and diabetes, respectively, PPARβ/δ has more recently garnered attention for its distinct metabolic functions.[2]
This compound is a synthetic and highly selective agonist for PPARβ/δ, exhibiting 1000-fold selectivity over other human PPAR subtypes.[2] This specificity makes it an invaluable tool for elucidating the precise roles of PPARβ/δ in metabolic homeostasis. In preclinical studies, this compound has demonstrated a range of beneficial effects, including enhanced fatty acid oxidation, improved insulin (B600854) sensitivity, and anti-inflammatory properties.[1][3][6]
Mechanism of Action of this compound
This compound exerts its effects by binding to and activating PPARβ/δ. Upon activation, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream effects of this compound-mediated PPARβ/δ activation are tissue-specific and impact key metabolic pathways:
-
Skeletal Muscle: Promotes fatty acid oxidation and glucose uptake.[3][7]
-
Adipose Tissue: May promote the browning of white adipose tissue, increasing energy expenditure.[4]
-
Cardiovascular System: Exhibits protective effects, including improved lipid profiles and reduced inflammation.[1][10]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Typical experimental workflow for evaluating this compound.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative outcomes of this compound treatment in various metabolic disease models.
Effects on Glucose Homeostasis and Insulin Sensitivity
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Fructose-fed rats (T2DM model) | 0.3, 1, 3 mg/kg/day (i.v.) | 1 week | Dose-dependent reduction in HOMA-IR; Improved insulin sensitivity. | [7][11] |
| High-fat diet (HFD)-fed mice | 3 mg/kg/day (oral gavage) | Not specified | Suppressed the increase in fasting glucose and improved glucose tolerance. | [10][12] |
| db/db mice (T2DM model) | Not specified | Not specified | Improved blood sugar metabolism. | [6] |
| STZ-induced diabetic rats (T1DM model) | 0.3, 1, 3 mg/kg (i.v. bolus) | Single dose | Dose-dependent reduction in hyperglycemia, suggesting an insulin-independent effect. | [8][11] |
Effects on Lipid Metabolism and Body Weight
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| High-fat diet (HFD)-fed mice | 3 mg/kg/day (oral gavage) | Not specified | Prevented body weight gain and fat accumulation; Increased plasma HDL. | [10][12] |
| Obese mice | Not specified | Not specified | Decreased visceral adipose tissue mass. | [3] |
| Obese female mice | Not specified | Not specified | Decreased skeletal muscle inflammation and increased insulin sensitivity. | [6] |
| Rats | 5-30 mg/kg | Not specified | Shown to reverse cholesterol transport. | [13] |
Effects on Gene and Protein Expression
| Tissue | Key Molecular Changes | Reference |
| Skeletal Muscle | ↑ GLUT4 protein expression | [7][8][11] |
| Liver | ↓ PEPCK protein expression | [7][8][11] |
| Astrocytes | ↑ CPT1a gene expression | [14][15][16] |
| Aorta (HFD-fed mice) | ↑ Akt and eNOS phosphorylation; ↓ NOX-1, TLR4, TNF-α, IL-6 expression | [10] |
Detailed Experimental Protocols
Induction of Type 2 Diabetes Mellitus in Rats
-
Animal Model: Male Wistar rats.
-
Induction Method: Rats are fed a fructose-rich chow (60% fructose) for a period of 2 months to induce insulin resistance and a T2DM phenotype.[11]
-
Confirmation of Disease Model: Development of T2DM is confirmed by measuring plasma glucose and insulin levels and calculating the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR).[7][11]
This compound Administration
-
Preparation: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then diluted with saline or another appropriate solvent.
-
Route of Administration: Common routes include intravenous (i.v.) injection or oral gavage.[7][10] The choice of route depends on the desired pharmacokinetic profile for the study.
-
Dosage: Dosages in rodent models typically range from 0.3 to 30 mg/kg per day.[6][13][17] The specific dose is determined based on the study's objectives and the animal model used.
-
Treatment Duration: Chronic studies often involve daily administration of this compound for several weeks (e.g., 4-8 weeks).[6] Acute studies may involve a single dose.
Assessment of Insulin Sensitivity
-
Hyperinsulinemic-Euglycemic Clamp: This is considered the gold standard for assessing insulin sensitivity. It involves a constant infusion of insulin and a variable infusion of glucose to maintain euglycemia. The glucose infusion rate (GIR) is a direct measure of insulin sensitivity.[7][11]
-
Insulin Tolerance Test (ITT): Exogenous insulin is administered, and the subsequent rate of glucose clearance from the blood is measured. An enhanced hypoglycemic response indicates improved insulin sensitivity.[7]
-
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting plasma glucose and insulin levels, providing an index of insulin resistance.[7][11]
Biochemical and Molecular Analyses
-
Plasma Parameters: Blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol using standard enzymatic assay kits.[7][18]
-
Western Blotting: This technique is used to quantify the protein expression of key metabolic regulators such as GLUT4 (in skeletal muscle) and PEPCK (in the liver).[7][8][11] Tissues are harvested, homogenized, and subjected to protein extraction and analysis.
-
Quantitative PCR (qPCR): Used to measure the mRNA expression levels of target genes, such as CPT1a, to assess changes in gene regulation following this compound treatment.[14][15]
Conclusion and Future Directions
This compound has proven to be a powerful pharmacological tool for investigating the multifaceted roles of PPARβ/δ in metabolic regulation. Preclinical studies consistently demonstrate its ability to improve glucose homeostasis, enhance insulin sensitivity, and favorably modulate lipid profiles in various models of metabolic disease. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in this field.
While the preclinical data are promising, it is important to note that this compound is currently a research compound and is not approved for human use.[6][19] Further research is necessary to fully elucidate its long-term safety and efficacy. Future studies should continue to explore the intricate molecular mechanisms underlying the beneficial metabolic effects of this compound and other PPARβ/δ agonists, with the ultimate goal of translating these findings into novel therapeutic strategies for metabolic disorders.
References
- 1. elevatebiohacking.com [elevatebiohacking.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound - Ursofik. [ursofik.com]
- 4. Exploring the Impact of this compound on Weight Loss and Metabolic Health in Clinical Studies [weimiaobio.com]
- 5. This compound Review: New Cardarine Alternative? - Sarms.io [sarms.io]
- 6. genemedics.com [genemedics.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (PPAR-beta agonist) attenuates hepatic endoplasmic reticulum stress by improving hepatic energy metabolism in high-fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic peroxisome proliferator-activated receptorβ/δ agonist this compound prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Review, Dosage, Before And After Results | April 2024 - sarmguide [sarmguide.com]
- 14. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.monash.edu [research.monash.edu]
- 17. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. sarmscentral.org [sarmscentral.org]
Unraveling the Non-Genomic Actions of GW0742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW0742, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, has traditionally been studied for its genomic effects mediated by nuclear receptor activation. However, a growing body of evidence reveals that this compound also elicits rapid, non-genomic actions that are independent of gene transcription. These off-target effects involve the modulation of key intracellular signaling pathways, including the attenuation of ERK1/2 and PI3K/Akt signaling, inhibition of Rho-kinase (ROCK) activity, and activation of calcineurin. This technical guide provides an in-depth exploration of the non-genomic mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.
Non-Genomic Signaling Pathways Modulated by this compound
This compound has been shown to exert rapid, non-genomic effects on several critical signaling pathways, primarily in cardiovascular and metabolic contexts. These actions are often independent of PPARδ activation, as they are not always reversed by PPARδ antagonists.
Attenuation of ERK1/2 and PI3K/Akt Signaling
In cardiac myocytes, this compound has been demonstrated to attenuate the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt), which are key kinases in cell growth and survival pathways.[1][2] This inhibitory effect is not reversed by the specific PPARδ antagonist GSK0660, indicating a non-genomic and PPARδ-independent mechanism.[1][2]
The underlying mechanism for this attenuation involves the modulation of phosphatase activity and a reduction in reactive oxygen species (ROS).[1][2] this compound prevents the oxidation and inactivation of Phosphatase and Tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt pathway.[1][2] By maintaining PTEN in its active state, this compound leads to decreased Akt phosphorylation. The effect on ERK1/2 phosphorylation is also linked to the modulation of protein tyrosine phosphatase activity, an effect that can be inhibited by vanadate, a potent protein tyrosine phosphatase inhibitor.[1][2]
Signaling Pathway: this compound-Mediated Attenuation of ERK1/2 and PI3K/Akt Signaling
References
The Influence of GW0742 on Cellular Differentiation: A Technical Guide
An in-depth exploration of the mechanisms, signaling pathways, and experimental data surrounding the PPARβ/δ agonist GW0742 and its role in directing cell fate.
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound, a potent and selective agonist for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), has emerged as a significant modulator of cellular differentiation across a spectrum of cell types. This technical guide synthesizes the current understanding of this compound's influence on cellular fate, detailing its impact on myoblasts, neurons, keratinocytes, and cardiomyocytes. Through a comprehensive review of existing literature, this document outlines the intricate signaling pathways activated by this compound, presents quantitative data from key studies in a structured format, and provides detailed experimental protocols to aid in the design and interpretation of future research. The visualization of complex biological processes is facilitated through Graphviz diagrams, offering a clear representation of the molecular interactions at the core of this compound's activity. This guide serves as a critical resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development seeking to leverage the therapeutic potential of PPARβ/δ activation.
Introduction to this compound and PPARβ/δ
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of cellular processes, including metabolism, inflammation, and cellular differentiation.[1] The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ. This compound is a synthetic, highly selective agonist for PPARβ/δ, with an EC50 value of approximately 1 nM for human PPARδ, demonstrating significantly lower affinity for PPARα and PPARγ. This selectivity makes this compound an invaluable tool for elucidating the specific roles of PPARβ/δ in cellular physiology.
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type.[2] This process is fundamental to development, tissue repair, and homeostasis and is tightly regulated by a complex interplay of signaling pathways and gene expression programs.[3][4] The activation of PPARβ/δ by this compound has been shown to be a key event in modulating these programs in various cell lineages, highlighting its potential for therapeutic applications in regenerative medicine and the treatment of diseases characterized by aberrant cellular differentiation.
Influence of this compound on Myoblast Differentiation
The activation of PPARβ/δ by this compound has been demonstrated to promote the differentiation of myoblasts into mature myotubes. This pro-myogenic effect is mediated through the activation of key signaling cascades that are crucial for muscle development.
Signaling Pathways in Myoblast Differentiation
Studies utilizing the C2C12 myoblast cell line have shown that treatment with this compound enhances myotube formation and the expression of muscle-specific genes.[5] This is achieved through the dose-dependent activation of the p38 Mitogen-Activated Protein Kinase (p38MAPK) and the Phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathways.[5] The activation of these pro-myogenic kinases is a critical step in the differentiation process, and inhibition of either p38MAPK or Akt has been shown to abolish the this compound-stimulated myoblast differentiation.[5] Furthermore, this compound treatment has been observed to enhance the transcriptional activity of MyoD, a master regulator of myogenesis.[5]
Quantitative Data on Myoblast Differentiation
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| C2C12 | This compound | Dose-dependent | - | Enhanced myotube formation and muscle-specific gene expression. | [5] |
| C2C12 | This compound | Dose-dependent | - | Increased phosphorylation of p38MAPK and Akt. | [5] |
| C2C12 | This compound | - | - | Enhanced MyoD-reporter activity. | [5] |
Experimental Protocol: C2C12 Myoblast Differentiation
Cell Culture and Differentiation Induction:
-
C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To induce differentiation, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.
-
Cells are treated with varying concentrations of this compound (or vehicle control) in the differentiation medium.
Analysis of Differentiation:
-
Immunofluorescence: Differentiated myotubes can be visualized by immunostaining for muscle-specific proteins such as myosin heavy chain (MHC).
-
Western Blotting: The activation of signaling pathways can be assessed by measuring the phosphorylation status of key proteins like p38MAPK and Akt using specific antibodies.
-
Reporter Assays: The transcriptional activity of MyoD can be quantified using a luciferase reporter construct containing MyoD binding sites.
Role of this compound in Neuronal Differentiation and Maturation
This compound has been shown to play a significant role in the maturation of neurons. The activation of PPARβ/δ by this compound can accelerate the process of neuronal differentiation, an effect that is mediated by specific signaling pathways crucial for neuronal development.
Signaling Pathways in Neuronal Maturation
In primary cultures of cortical neurons, PPARβ/δ is the predominant isotype, and its expression and activity increase during neuronal maturation.[6] Treatment with this compound has been demonstrated to anticipate neuronal differentiation. This effect appears to be mediated through the activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway.[6] The pro-maturational effects of this compound can be abolished by the co-administration of a specific PPARβ/δ antagonist, GSK0660, confirming the receptor's involvement.[6] Furthermore, in a mouse model of Alzheimer's disease, this compound treatment increased hippocampal neurogenesis and enhanced the neuronal differentiation of neuronal progenitor cells.[7][8]
Quantitative Data on Neuronal Differentiation
| Cell Type | Treatment | Concentration | Duration | Effect | Reference |
| Cortical Post-Mitotic Neurons | This compound | - | - | Anticipation of neuronal differentiation. | [6] |
| Murine Hippocampal Embryonic NPCs | This compound | 10 nM or 100 nM | 3 or 7 days | Increased neuronal differentiation (assessed by TUJ1 staining). | [8] |
Experimental Protocol: Neuronal Progenitor Cell Differentiation
Cell Culture and Treatment:
-
Murine hippocampal embryonic neuroprogenitor cell (NPC) neurospheres are cultured in a suitable growth medium.
-
For differentiation, growth factors are withdrawn, and NPCs are treated with this compound (e.g., 10 nM or 100 nM) or vehicle.
-
The treatment is carried out for a specified duration (e.g., 3 or 7 days).[8]
Analysis of Differentiation:
-
Immunocytochemistry: Differentiated neurons can be identified and quantified by staining for neuronal markers such as β-III tubulin (TUJ1).[8]
This compound's Impact on Keratinocyte Differentiation and Proliferation
The influence of this compound on keratinocytes is complex, with studies indicating a role in promoting terminal differentiation and inhibiting proliferation, which can be beneficial in the context of skin tumorigenesis.
Modulation of Keratinocyte Fate
Ligand activation of PPARβ/δ by this compound has been shown to induce terminal differentiation of keratinocytes.[9] In neoplastic keratinocyte cell lines, this compound treatment, particularly in combination with a COX-2 inhibitor like nimesulide, leads to an enhanced inhibition of cell proliferation.[9] This anti-proliferative effect is PPARβ/δ-dependent and is accompanied by an increased expression of keratin (B1170402) messenger RNAs, markers of differentiation.[9][10]
Quantitative Data on Keratinocyte Proliferation
| Cell Line | Treatment | Duration | Effect on Proliferation | Reference |
| 308 Keratinocytes | This compound | 48 h | Inhibition of cell proliferation. | [9] |
| 308 Keratinocytes | This compound + Nimesulide | 72 h | Greater inhibition of cell proliferation compared to either agent alone. | [9] |
| SP1 Keratinocytes | This compound | - | Inhibition of cell growth. | [9] |
| Pam212 Keratinocytes | This compound | - | Inhibition of cell growth. | [9] |
| HaCaT Keratinocytes | This compound | - | Inhibition of cell proliferation. | [10] |
Experimental Protocol: Keratinocyte Proliferation Assay
Cell Culture and Treatment:
-
Human HaCaT keratinocytes or other neoplastic keratinocyte lines (e.g., 308, SP1, Pam212) are cultured in appropriate media.
-
Cells are treated with this compound, with or without a COX-2 inhibitor, for various time points (e.g., 48, 72 hours).
Analysis of Proliferation:
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter.
-
BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.
-
MTT or WST-1 Assay: Colorimetric assays to assess cell viability and metabolic activity, which correlate with cell number.
Non-Genomic and Redox-Mediated Effects of this compound in Cardiomyocytes
In addition to its classical genomic actions as a transcription factor, this compound can exert rapid, non-genomic effects. In cardiac myocytes, this compound has been shown to modulate signaling pathways associated with cardiac growth through a redox-based mechanism, independent of its action on gene transcription.
Signaling Pathways in Cardiomyocyte Growth
This compound attenuates the phosphorylation of ERK1/2 and Akt stimulated by hypertrophic agonists like phenylephrine, insulin, or IGF-1.[11] This inhibitory effect is not reversed by the PPARβ/δ antagonist GSK0660, suggesting a non-genomic mechanism.[11] The action of this compound is linked to the modulation of phosphatase activity, as it is inhibited by the protein tyrosine phosphatase inhibitor vanadate.[11] Furthermore, this compound prevents the oxidation and inactivation of the phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K/Akt pathway.[11] The compound also abolishes agonist-induced intracellular generation of reactive oxygen species (ROS), independently of PPARβ/δ activation.[11]
Experimental Protocol: Analysis of Redox State and Signaling in Cardiomyocytes
Isolation and Culture of Cardiomyocytes:
-
Primary cardiomyocytes are isolated from neonatal or adult rats.
-
Cells are cultured and treated with hypertrophic agonists in the presence or absence of this compound and/or specific inhibitors (e.g., GSK0660, vanadate).
Analysis of Signaling and Redox State:
-
Western Blotting: To determine the phosphorylation status of ERK1/2 and Akt.
-
PTEN Redox State Analysis: Assessed by non-reducing SDS-PAGE and Western blotting to detect shifts in the molecular weight of PTEN due to oxidation.
-
ROS Detection: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
Conclusion and Future Directions
This compound, as a selective PPARβ/δ agonist, demonstrates a profound and diverse influence on cellular differentiation. Its ability to promote myogenic and neuronal differentiation, inhibit keratinocyte proliferation, and exert non-genomic, protective effects in cardiomyocytes underscores the multifaceted nature of PPARβ/δ signaling. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other PPARβ/δ modulators.
Future research should focus on further elucidating the downstream targets of the signaling pathways activated by this compound in different cell types. A deeper understanding of the cross-talk between PPARβ/δ-mediated genomic and non-genomic signaling will be crucial. Moreover, the translation of these in vitro findings into in vivo models of disease and tissue regeneration will be a critical step towards the clinical application of this promising compound. The experimental protocols outlined herein offer a starting point for researchers to rigorously test new hypotheses and expand our knowledge of this compound's role in directing cellular fate.
References
- 1. PPARβ/δ Agonist this compound Modulates Microglial and Astroglial Gene Expression in a Rat Model of Temporal Lobe Epilepsy [mdpi.com]
- 2. Cellular differentiation - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. masterbs.edu.umontpellier.fr [masterbs.edu.umontpellier.fr]
- 5. Peroxisome proliferator-activated receptor β/δ (PPARβ/δ) activates promyogenic signaling pathways, thereby promoting myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PPARβ/δ Agonist this compound Induces Early Neuronal Maturation of Cortical Post-Mitotic Neurons: Role of PPARβ/δ in Neuronal Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Activation of Peroxisome Proliferator–Activated Receptor-β/δ and Inhibition of Cyclooxygenase-2 Enhances Inhibition of Skin Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand activation of peroxisome proliferator-activated receptor-beta/delta inhibits cell proliferation in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on the Biological Activity of GW0742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW0742 is a synthetic, potent, and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2][3] Initially developed by GlaxoSmithKline, this compound has become a critical research tool for investigating the multifaceted roles of PPARδ in various physiological and pathophysiological processes, including lipid metabolism, energy homeostasis, inflammation, and cardiovascular function.[4][5][6] Its high selectivity for PPARδ over other isoforms (PPARα and PPARγ) allows for precise interrogation of this receptor's functions.[7] This guide provides an in-depth overview of the foundational studies that have characterized the core biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its principal signaling pathways.
Core Mechanisms of Action
The biological effects of this compound are complex, stemming from both its primary role as a PPARδ agonist (genomic) and from secondary, receptor-independent (non-genomic) activities. Furthermore, at high concentrations, it can exhibit off-target antagonistic effects.
2.1 PPARδ Agonism (Genomic Pathway) The canonical mechanism of this compound involves direct binding to and activation of PPARδ. As a ligand-activated transcription factor, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, lipid metabolism, and energy expenditure.[8][9] Studies have demonstrated that this compound treatment increases the expression of key metabolic genes such as Carnitine Palmitoyltransferase 1a (CPT1a), Angiopoietin-like 4 (Angptl4), Pyruvate Dehydrogenase Kinase 4 (PDK4), and Uncoupling Protein 3 (UCP3).[8][9][10][11]
2.2 Non-Genomic Pathways Foundational research has revealed that this compound can elicit rapid biological responses that are independent of gene transcription and, in some cases, independent of the PPARδ receptor itself.
-
Cardioprotective Redox Mechanism: In cardiac myocytes, this compound attenuates the hypertrophic signaling cascades of ERK1/2 and PI3K/Akt.[1] This effect is mediated by its ability to abolish the intracellular generation of reactive oxygen species (ROS).[1] By preventing ROS-induced oxidation and inactivation of the phosphatase and tensin homolog (PTEN), this compound ensures PTEN remains active to inhibit the PI3K/Akt pathway.[1] Notably, this inhibitory action was not reversed by a PPARδ antagonist, confirming its non-genomic, receptor-independent nature.[1]
-
Vasorelaxation Mechanism: this compound induces acute vasorelaxation in both systemic and pulmonary arteries.[12] This effect is independent of PPARδ and is attributed to the inhibition of RhoA activity, a key regulator of smooth muscle contraction.[12] The rapid onset of this relaxation (within minutes) precludes a genomic mechanism involving gene induction.[12]
2.3 Off-Target and Dose-Dependent Activity While highly selective at nanomolar concentrations, studies have shown that at micromolar concentrations (>12.1 µM), this compound can act as a pan-nuclear receptor antagonist.[4] The highest antagonist activity was observed for the Vitamin D Receptor (VDR) and the Androgen Receptor (AR).[4] Interestingly, for PPARs, this compound can behave as a mixed agonist/antagonist, activating transcription at low concentrations and inhibiting this effect at higher concentrations.[4]
Quantitative Biological Activity Data
The potency and selectivity of this compound have been quantified across various assays. The tables below summarize key EC₅₀ (half-maximal effective concentration for agonism) and IC₅₀ (half-maximal inhibitory concentration for antagonism) values from foundational studies.
Table 1: Agonist Activity of this compound on Human PPAR Isoforms
| Receptor Target | EC₅₀ Value | Reference(s) |
|---|---|---|
| PPARδ | 0.001 µM (1 nM) | [2][7] |
| PPARα | 1.1 - 1.3 µM | [4][7] |
| PPARγ | 2.0 - 2.8 µM |[4][7] |
Table 2: Antagonist/Inhibitory Activity of this compound at Micromolar Concentrations
| Target/Assay | IC₅₀ Value | Reference(s) |
|---|---|---|
| Androgen Receptor (AR) - SRC2-3 Binding | 6.6 ± 1.5 µM | [4] |
| Androgen Receptor (AR) - Transcription | 14.7 µM | [4] |
| Vitamin D Receptor (VDR) - Transcription | 12.1 µM | [4] |
| Vitamin D Receptor (VDR) - SRC2-3 Binding | 27.2 ± 2.7 µM | [4] |
| Thyroid Receptor (TR) - SRC2-2 Binding | 59.9 ± 9.5 µM | [4] |
| PPARγ - DRIP2 Binding | >86 µM |[4] |
Key Signaling Pathways Visualized
The following diagrams illustrate the core signaling pathways modulated by this compound.
References
- 1. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lotilabs.com [lotilabs.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. GW 0742 | PPARδ | Tocris Bioscience [tocris.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with GW0742
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of GW0742, a selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonist, in various in vivo research models. The provided protocols are intended to serve as a guide for designing and executing experiments to investigate the physiological and pathological roles of PPAR-δ activation.
Introduction to this compound
This compound is a potent and selective agonist for PPAR-δ, a nuclear receptor that plays a critical role in the regulation of gene expression involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[1] In vivo studies have demonstrated its potential therapeutic effects in a range of conditions, including metabolic disorders, cardiovascular diseases, and inflammation.[2][3][4] Its mechanism of action primarily involves the activation of PPAR-δ, leading to the modulation of target gene transcription.[1]
In Vivo Applications of this compound
This compound has been utilized in a variety of animal models to explore its therapeutic potential.
1. Metabolic Diseases:
In rodent models of diabetes and obesity, this compound has been shown to improve insulin (B600854) sensitivity, reduce insulin resistance, and promote weight loss.[2][5] Key experimental readouts in these studies include the assessment of glucose and insulin tolerance, measurement of plasma glucose and insulin levels, and analysis of key metabolic protein expression in tissues like skeletal muscle and liver.[2][6]
2. Cardiovascular Diseases:
Studies using models of cardiac hypertrophy and pulmonary hypertension have indicated that this compound can exert protective effects on the heart.[3][7] These effects include the reduction of cardiac hypertrophy, fibrosis, and inflammation.[3] Common experimental assessments involve echocardiography, histological analysis of heart tissue, and measurement of cardiac function parameters.[3]
3. Inflammation and Ischemia/Reperfusion Injury:
This compound has demonstrated anti-inflammatory properties in models of acute lung injury and gut ischemia/reperfusion injury.[4][8] It has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using this compound.
Table 1: Dosage and Administration of this compound in Rodent Models
| Animal Model | Species | Route of Administration | Dosage | Duration | Reference |
| Diet-Induced Obesity | Mouse | Oral Gavage | 10 mg/kg/day | 4 weeks | [5] |
| Type 2 Diabetes | Rat | Intravenous Injection | 0.1, 0.3, 1.0 mg/kg | Single dose | [2] |
| Right Heart Hypertrophy | Mouse | Oral Gavage | 10 and 30 mg/kg/day | 14 days | [3] |
| Gut Ischemia/Reperfusion | Mouse | Intraperitoneal Injection | 0.1 mg/kg | Single dose | [4] |
| Acute Lung Injury | Mouse | Intraperitoneal Injection | 0.3 mg/kg | Single dose | [8] |
Table 2: Effects of this compound on Metabolic Parameters in Diabetic Rats
| Parameter | Control (Diabetic) | This compound (1.0 mg/kg) | % Change | Reference |
| HOMA-IR | 25.06 ± 1.65 | 12.53 ± 0.88 | -50% | [2] |
| Glucose Infusion Rate (mg/kg/min) | 4.5 ± 0.3 | 8.2 ± 0.5 | +82% | [2] |
| Skeletal Muscle GLUT4 Expression (relative units) | 0.45 ± 0.05 | 0.85 ± 0.07 | +89% | [2] |
| Liver PEPCK Expression (relative units) | 1.8 ± 0.1 | 0.9 ± 0.08 | -50% | [2] |
Table 3: Effects of this compound on Cardiac Parameters in a Mouse Model of Right Heart Hypertrophy
| Parameter | PAB + Placebo | PAB + this compound (30 mg/kg) | % Change | Reference |
| Right Ventricle / Body Weight (mg/g) | 1.2 ± 0.1 | 0.8 ± 0.05 | -33% | [3] |
| Cardiomyocyte Size (µm²) | 350 ± 25 | 250 ± 20 | -29% | [3] |
| Collagen Deposition (%) | 15 ± 2 | 8 ± 1.5 | -47% | [3] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes and this compound Treatment in Rats
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Induction of Diabetes: Animals are fed a fructose-rich chow for 8 weeks to induce insulin resistance and a type 2 diabetic phenotype.[2]
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single dose (e.g., 1.0 mg/kg) is administered via intravenous injection.[2]
-
Monitoring: Blood glucose and insulin levels are monitored at baseline and at various time points post-administration.
Protocol 2: Hyperinsulinemic-Euglycemic Clamp in Rats
This protocol is used to assess insulin sensitivity in vivo.[2]
-
Surgical Preparation: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for 4-5 days.
-
Clamp Procedure:
-
A continuous infusion of human insulin is administered through the jugular vein catheter.
-
A variable infusion of 20% dextrose is simultaneously administered to maintain euglycemia (normal blood glucose levels).
-
Arterial blood samples are taken every 5-10 minutes to monitor blood glucose.
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
-
Protocol 3: Assessment of Cardiac Hypertrophy in Mice
-
Animal Model: A model of right heart hypertrophy is induced in mice by pulmonary artery banding (PAB).[3]
-
This compound Administration: this compound is administered daily via oral gavage at a dose of 10 or 30 mg/kg for 14 days.[3]
-
Echocardiography: Transthoracic echocardiography is performed to assess cardiac function and dimensions.
-
Histological Analysis:
-
Hearts are excised, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Masson's trichrome or PicroSirius red to assess fibrosis (collagen deposition).
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to measure cardiomyocyte cross-sectional area.
-
Image analysis software is used to quantify the fibrotic area and cardiomyocyte size.
-
Protocol 4: Western Blot Analysis of GLUT4 and PEPCK
-
Tissue Collection: Skeletal muscle and liver tissues are collected from experimental animals and snap-frozen in liquid nitrogen.[2][6]
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against GLUT4, PEPCK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Workflow for metabolic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The peroxisome proliferator-activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GW0742 in Rodent Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of GW0742, a selective peroxisome proliferator-activated receptor delta (PPARβ/δ) agonist, in rodent models. The information is compiled from various scientific studies to assist in the design and execution of in vivo experiments.
Summary of Recommended Dosages
The dosage of this compound for rodent experiments can vary depending on the animal model, the research question, and the administration route. The following tables summarize the dosages used in several key studies.
Table 1: Recommended Dosage of this compound in Rat Experiments
| Animal Model | Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings |
| Hypoxia-Induced Pulmonary Hypertension | 30 mg/kg/day | Oral | Not specified | 23 days | Reduced right heart hypertrophy and right ventricular systolic pressure.[1] |
| Fructose-Fed Diabetic Rats | Not specified (dose-related effects observed) | Intravenous injection | Dimethyl sulfoxide (B87167) (DMSO) and 0.9% normal saline | Acute | Improved insulin (B600854) resistance and glucose homeostasis.[1] |
| Healthy Wistar Rats | Not specified (dose-related effects observed) | Not specified | Not specified | 7 days | Increased expression of fatty acid oxidation and TCA cycle-related genes in the heart. |
Table 2: Recommended Dosage of this compound in Mouse Experiments
| Animal Model | Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings |
| Pulmonary Artery Banding (Right Heart Hypertrophy) | 10 and 30 mg/kg/day | Oral gavage | Not specified | 14 days | Dose-dependently reduced right ventricular hypertrophy and improved cardiac function.[2] |
| Diet-Induced Obesity | 3 mg/kg/day | Incorporated into chow | Dimethyl sulfoxide (DMSO) | 8 weeks | Improved insulin sensitivity and increased expression of fatty acid oxidation genes.[3] |
| Elastase-Induced Emphysema | 1.0 mg/kg (twice a week) | Pulmonary administration | 10% DMSO in saline | 2-3 weeks | Repaired collapsed alveoli and improved respiratory function.[4] |
| Alzheimer's Disease (APP/PS1 mice) | 30 mg/kg/day | Oral gavage | Water | 14 days | Reversed memory deficits and increased hippocampal neurogenesis.[5] |
| Lewis Lung Carcinoma | Not specified | Intraperitoneal injection | DMSO | Not specified | Increased tumor growth and angiogenesis. |
Experimental Protocols
Protocol 1: Oral Administration in a Mouse Model of Right Heart Hypertrophy
This protocol is based on a study investigating the direct protective effects of this compound on the right heart.[2]
1. Animal Model:
-
Male C57BL/6 mice.
-
Induction of right heart hypertrophy via pulmonary artery banding (PAB).
2. This compound Solution Preparation:
-
While the specific vehicle was not mentioned in this study, a common practice is to prepare a stock solution of this compound in DMSO and then dilute it with a suitable vehicle like saline or water for oral gavage.[1]
-
For a 30 mg/kg dose in a 25g mouse, the required dose is 0.75 mg.
-
If preparing a dosing solution at 3 mg/mL, dissolve 30 mg of this compound in a final volume of 10 mL of the vehicle. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.
3. Administration:
-
Administer the prepared this compound solution or vehicle control to the mice via oral gavage.
-
The volume administered is typically 100-200 µL for a 25g mouse.
-
Administer daily for 14 days.
4. Experimental Workflow:
References
- 1. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW 0742 | PPARδ | Tocris Bioscience [tocris.com]
- 3. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates peroxisome proliferator-activated receptor δ to reduce free radicals and alleviate cardiac hypertrophy induced by hyperglycemia in cultured H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Application Note and Protocol: Preparing GW0742 Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: GW0742 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular proliferation.[1][2] Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in a cell culture setting, along with an overview of its signaling pathway.
Compound Information and Properties
This compound is a synthetic thiazole (B1198619) derivative. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇F₄NO₃S₂ | [1] |
| Molecular Weight | 471.49 g/mol | [1] |
| CAS Number | 317318-84-6 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | White to beige solid powder | [3] |
| Mechanism of Action | Potent and selective PPARδ agonist | [1][4] |
Solubility Data
This compound is insoluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695). For cell culture applications, sterile, cell culture-grade DMSO is the recommended solvent.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 48.5 - 94 mg/mL | ~100 - 200 mM | [1][5] |
| Ethanol | 24.23 - 40 mg/mL | ~50 - 85 mM | [1] |
Note: Solubility can vary slightly between batches. It is recommended to start with a lower concentration or perform a small-scale solubility test. Sonication may be required to fully dissolve the compound.[4]
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Step-by-Step Procedure
-
Safety First: Perform all steps in a chemical fume hood or a designated workspace. Wear appropriate PPE.
-
Equilibrate Compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder.
-
Calculation Example: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 471.49 g/mol
-
Mass (mg) = 4.715 mg
-
-
-
Dissolve in Solvent: Using a calibrated pipette, add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
For the example above, add 1.0 mL of DMSO to 4.715 mg of this compound.
-
-
Ensure Complete Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. If necessary, brief sonication can aid dissolution.[4]
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[6]
3.3. Storage and Stability
-
Powder (Lyophilized): Store desiccated at -20°C for up to 36 months.[6]
-
Stock Solution (in DMSO): Store aliquots at -20°C for short-term use (1-3 months) or at -80°C for long-term storage (up to 1 year).[4][6] Protect from light.
Experimental Protocol: Preparing Working Solutions for Cell Culture
4.1. Procedure
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Use the C₁V₁ = C₂V₂ formula to determine the volume of stock solution needed.
-
C₁: Concentration of the stock solution (e.g., 10 mM)
-
V₁: Volume of the stock solution to be determined
-
C₂: Desired final concentration in cell culture medium (e.g., 1 µM)
-
V₂: Final volume of the cell culture medium
-
Example: To prepare 10 mL of medium with a final this compound concentration of 1 µM:
-
V₁ = (C₂ × V₂) / C₁
-
V₁ = (1 µM × 10 mL) / 10,000 µM
-
V₁ = 0.001 mL or 1 µL
-
-
-
Prepare Working Solution: Add the calculated volume (1 µL in the example) of the stock solution to your pre-warmed cell culture medium (10 mL). Mix immediately by gentle swirling or pipetting to ensure homogeneity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v), as higher concentrations can be cytotoxic.[7] In the example above, the final DMSO concentration is 0.01% (1 µL in 10 mL), which is well within the safe limit.
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and the primary signaling mechanism of this compound.
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of the PPARδ agonist this compound.
Overview of this compound Signaling
This compound functions as a selective agonist for PPARδ, a ligand-activated transcription factor.[8][9] The canonical signaling pathway involves:
-
Ligand Binding: this compound enters the cell and binds to PPARδ in the cytoplasm or nucleus.
-
Heterodimerization: Upon activation, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).[10]
-
DNA Binding: This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[11]
-
Gene Transcription: The complex recruits co-activator proteins to initiate the transcription of target genes involved in fatty acid oxidation, glucose homeostasis, and anti-inflammatory processes.[2][10]
Additionally, some studies suggest that this compound can exert non-genomic effects by modulating signaling cascades such as the ERK1/2 and PI3K/Akt pathways, which can influence cell growth and survival.[8]
References
- 1. GW 0742 | PPARδ | Tocris Bioscience [tocris.com]
- 2. sarmscentral.org [sarmscentral.org]
- 3. raybiotech.com [raybiotech.com]
- 4. This compound | PPAR | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. shellchemtech.com [shellchemtech.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Oral Gavage and Intraperitoneal Injection for the Administration of GW0742
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW0742 is a potent and selective agonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a pivotal role in regulating lipid metabolism, inflammation, and cellular proliferation. As a valuable tool in preclinical research, the choice of administration route for this compound is critical for ensuring reproducible and reliable experimental outcomes. The two most common routes for administering this compound in animal models are oral gavage (PO) and intraperitoneal (IP) injection.
This document provides a comprehensive comparison of these two methods for this compound administration, summarizing available data, and offering detailed experimental protocols. The information presented herein is intended to guide researchers in selecting the most appropriate administration route for their specific experimental needs.
Data Presentation: Oral Gavage vs. Intraperitoneal Injection of this compound
Table 1: General Characteristics of Oral Gavage and Intraperitoneal Injection
| Feature | Oral Gavage (PO) | Intraperitoneal (IP) Injection |
| Route of Absorption | Gastrointestinal tract, subject to first-pass metabolism in the liver. | Peritoneal cavity, absorbed into the portal and systemic circulation. |
| Bioavailability | Generally considered lower and more variable due to potential degradation in the GI tract and first-pass effect.[1][2] | Generally considered higher and less variable, bypassing the GI tract and reducing the initial impact of first-pass metabolism.[3] |
| Speed of Onset | Slower onset of action.[4] | Faster onset of action. |
| Technical Skill | Requires more training and skill to avoid aspiration or esophageal injury.[3] | Technically less demanding, but still requires proper technique to avoid organ damage. |
| Stress to Animal | Can be more stressful if not performed proficiently. | Can be stressful, but the procedure is quicker. |
| Potential Complications | Esophageal or stomach perforation, aspiration pneumonia, stress.[5][6] | Peritonitis, puncture of abdominal organs (e.g., intestines, bladder, cecum), adhesions.[4][7] |
| Typical Frequency | Can be performed daily for chronic studies. | Suitable for both acute and chronic dosing regimens. |
Table 2: Reported Dosages of this compound in Rodent Models
| Administration Route | Species | Dosage Range | Study Context | Reference |
| Oral Gavage | Mouse | 3 mg/kg/day | Prevention of diet-induced obesity and endothelial dysfunction. | [8] |
| Oral Gavage | Mouse | 10 - 30 mg/kg | Protection against right heart hypertrophy. | [9] |
| Oral Gavage | Rat | 30 mg/kg/day | Treatment of hypoxia-induced pulmonary hypertension. | [10] |
| Intraperitoneal Injection | Mouse | 40 mg/kg | Mitigation of acute liver damage. | [11] |
Note: The choice of dosage is highly dependent on the animal model, the disease being studied, and the specific experimental endpoint. The dosages listed above should be considered as starting points for study design.
Experimental Protocols
The following are detailed protocols for the administration of this compound via oral gavage and intraperitoneal injection in mice. These protocols are based on standard laboratory procedures and should be adapted to comply with institutional animal care and use committee (IACUC) guidelines.
Vehicle Preparation
A common vehicle for this compound for both oral and intraperitoneal administration is a suspension in 0.5% or 1% carboxymethylcellulose (CMC) in sterile water or saline. Dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve this compound, which is then suspended in the CMC solution. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.
Example Vehicle Preparation:
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
In a separate tube, prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile saline.
-
Slowly add the this compound/DMSO solution to the CMC solution while vortexing to create a uniform suspension.
-
Prepare the suspension fresh daily.
Protocol 1: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip for adult mice)[12][13]
-
1 ml syringe
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[14]
-
Restraint:
-
Grasp the mouse by the loose skin over its back and neck (scruffing) to immobilize its head.
-
The body of the mouse should be held securely, and the head and neck gently extended to create a straight line from the mouth to the esophagus.[6]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it is the correct length to reach the stomach without causing perforation.[5]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[13]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.[6]
-
-
Administration:
-
Once the needle is in the correct position in the stomach, slowly depress the syringe plunger to deliver the this compound suspension.
-
Administer the solution at a steady pace to prevent regurgitation.
-
-
Post-Administration:
-
After administration, gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes after the procedure and again after 24 hours.[5]
-
Protocol 2: Intraperitoneal Injection of this compound in Mice
Materials:
-
This compound suspension
-
Appropriately sized sterile needle (e.g., 25-27 gauge) and syringe (e.g., 1 ml)[7][15]
-
Animal scale
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume. The recommended maximum volume for IP injection in mice is 10 ml/kg.[15]
-
Restraint:
-
Grasp the mouse by the scruff of the neck.
-
Turn the mouse over to expose its abdomen, tilting the head downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[16]
-
-
Injection Site Identification:
-
The ideal injection site is in the lower right quadrant of the abdomen.[15] This avoids the cecum on the left side and the urinary bladder in the midline.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[16]
-
Gently aspirate by pulling back on the syringe plunger to ensure that a blood vessel or organ has not been penetrated. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle.
-
If no fluid is aspirated, slowly and steadily inject the this compound suspension.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as abdominal swelling, lethargy, or signs of pain.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound via PPARβ/δ Activation
This compound, as a PPARβ/δ agonist, primarily functions by binding to and activating the PPARβ/δ nuclear receptor. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes include those involved in fatty acid oxidation (e.g., PDK4) and angiogenesis (e.g., ANGPTL4).[9][17] Additionally, this compound can exert non-genomic effects, for instance, by attenuating ERK1/2 and PI3K/Akt signaling pathways.[18]
References
- 1. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. downstate.edu [downstate.edu]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Chronic peroxisome proliferator-activated receptorβ/δ agonist this compound prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARβ/δ agonist this compound mitigates acute liver damage induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. researchgate.net [researchgate.net]
- 18. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW0742 Administration in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GW0742, a selective peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist, in diet-induced obesity (DIO) animal models. The information compiled from various studies is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in metabolic disorders.
Introduction
This compound is a potent and selective agonist for PPARβ/δ, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. In the context of diet-induced obesity, activation of PPARβ/δ by this compound has been shown to ameliorate several metabolic dysfunctions, including excess body weight gain, adiposity, insulin (B600854) resistance, and dyslipidemia.[1][2] The primary mechanism of action involves the upregulation of genes responsible for fatty acid oxidation, thereby promoting the utilization of fats as an energy source.[3]
Data Presentation: Effects of this compound in Diet-Induced Obese Mice
The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models of diet-induced obesity.
Table 1: Effects of this compound on Body Weight and Fat Mass
| Parameter | Animal Model | Diet | Treatment Group | Dosage & Duration | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Visceral Fat Mass (mg/g body weight) | Reference |
| Body Weight | Female C57BL/6J Mice | High-Fat Diet (HFD) followed by Normal Diet (ND) | HFD-ND | Vehicle | 29.5 ± 1.5 | 27.8 ± 2.1 | -1.7 ± 1.2 | 21.12 ± 7.16 | Pasty et al., 2019[4] |
| Body Weight | Female C57BL/6J Mice | HFD followed by ND | HFD-ND-GW | 3 mg/kg/day for 8 weeks | 29.5 ± 1.5 | 25.9 ± 1.9 | -3.6 ± 1.1 | 11.41 ± 3.33 | Pasty et al., 2019[4] |
| Body Weight | Male C57BL/6J Mice | HFD | HFD | Vehicle for 11-13 weeks | Not Reported | Increased | Prevented gain | Prevented accumulation | Toral et al., 2015[2] |
| Body Weight | Male C57BL/6J Mice | HFD | HFD + this compound | 3 mg/kg/day for 11-13 weeks | Not Reported | Prevented gain | Prevented gain | Prevented accumulation | Toral et al., 2015[2] |
Table 2: Effects of this compound on Metabolic Parameters
| Parameter | Animal Model | Diet | Treatment Group | Dosage & Duration | Fasting Glucose | Fasting Insulin | HOMA-IR | Triglycerides | HDL Cholesterol | Reference |
| Glucose & Insulin | Female C57BL/6J Mice | HFD followed by ND | HFD-ND | Vehicle | Not specified | Higher during GTT | Higher (p=0.11) | Not Reported | Not Reported | Pasty et al., 2019[4] |
| Glucose & Insulin | Female C57BL/6J Mice | HFD followed by ND | HFD-ND-GW | 3 mg/kg/day for 8 weeks | Not specified | Lower during GTT (p=0.08) | Lower (p=0.11) | Not Reported | Not Reported | Pasty et al., 2019[4] |
| Metabolic Profile | Male C57BL/6J Mice | HFD | HFD | Vehicle for 11-13 weeks | Increased | Increased | Increased | Increased | Not Reported | Toral et al., 2015[2] |
| Metabolic Profile | Male C57BL/6J Mice | HFD | HFD + this compound | 3 mg/kg/day for 11-13 weeks | Suppressed increase | Suppressed increase | Suppressed increase | Suppressed increase | Increased | Toral et al., 2015[2] |
Experimental Protocols
Diet-Induced Obesity (DIO) Model
-
Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity and metabolic syndrome on a high-fat diet.
-
Diet: A high-fat diet with 45-60% of calories derived from fat is typically used to induce obesity.
-
Duration: Mice are fed the high-fat diet for a period of 8-12 weeks to establish the obese phenotype before the commencement of this compound treatment.
This compound Administration
-
Preparation: this compound is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil.
-
Dosage: A common effective dose is 3 mg/kg of body weight.
-
Administration Route: Oral gavage is the most frequently used method for precise dosing.
-
Frequency: Daily administration is standard.
-
Duration: Treatment duration in studies ranges from 8 to 13 weeks.
Protocol for Oral Gavage:
-
Accurately weigh the animal to calculate the correct volume of the this compound solution to be administered.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert a ball-tipped gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
Glucose Tolerance Test (GTT)
-
Objective: To assess the animal's ability to clear a glucose load from the blood.
-
Fasting: Mice are typically fasted for 6 hours before the test, with free access to water.
-
Procedure:
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT)
-
Objective: To evaluate the systemic insulin sensitivity of the animal.
-
Fasting: A shorter fasting period of 2-4 hours is often employed for ITTs.
-
Procedure:
-
Measure the baseline blood glucose level (t=0).
-
Administer human insulin (typically 0.75 U/kg body weight) via intraperitoneal injection.
-
Monitor blood glucose levels at intervals such as 15, 30, 45, and 60 minutes post-injection.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound signaling pathway in metabolic regulation.
References
- 1. This compound (PPAR-beta agonist) attenuates hepatic endoplasmic reticulum stress by improving hepatic energy metabolism in high-fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic peroxisome proliferator-activated receptorβ/δ agonist this compound prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complementary Immunometabolic Effects of Exercise and PPARβ/δ Agonist in the Context of Diet-Induced Weight Loss in Obese Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW0742 in Exercise Physiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GW0742, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, in the context of exercise physiology research. The information compiled herein, including detailed protocols and quantitative data summaries, is intended to guide researchers in designing and executing studies to investigate the effects of this compound on physical endurance, metabolic pathways, and muscle physiology.
Introduction
This compound is a synthetic PPARδ agonist that has garnered significant interest for its potential to mimic or enhance the effects of exercise.[1][2] As a selective agonist, it activates PPARδ, a nuclear receptor that plays a crucial role in the regulation of fatty acid metabolism, glucose homeostasis, and mitochondrial biogenesis.[3][4] Activation of PPARδ by this compound has been shown to induce a metabolic shift towards increased fatty acid oxidation, thereby sparing glucose and enhancing endurance capacity.[3][5] This document outlines the key applications of this compound in exercise physiology, provides a summary of its reported effects, and details experimental protocols for its use in preclinical research.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARδ, a transcription factor that, upon activation, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various metabolic processes, particularly those related to lipid metabolism and energy expenditure.[6]
The primary mechanism by which this compound enhances endurance is by promoting a shift in substrate utilization from glucose to fatty acids in skeletal muscle.[1][3] This is achieved through the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[2][6] By prioritizing fat as a fuel source, this compound helps to preserve muscle glycogen (B147801) stores, delaying the onset of fatigue during prolonged exercise.[1][5]
Key Applications in Exercise Physiology
-
Enhanced Endurance and Exercise Performance: Studies have consistently demonstrated that this compound administration can significantly increase running endurance in animal models.[1][7]
-
Metabolic Reprogramming: this compound is a valuable tool for studying the molecular mechanisms underlying the metabolic adaptations to exercise, particularly the switch to fatty acid oxidation.[3][8]
-
Mitochondrial Biogenesis: Research suggests that PPARδ activation by compounds like this compound may contribute to the formation of new mitochondria, a key adaptation to endurance training.[4][9]
-
Muscle Fiber Type Remodeling: this compound has been shown to promote a shift towards more oxidative muscle fibers (Type I), which are more resistant to fatigue.[2][10]
-
Anti-inflammatory Effects: The anti-inflammatory properties of this compound make it a compound of interest for studying exercise-induced inflammation and muscle recovery.[2][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.
Table 1: Effects of this compound on Endurance Performance
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Balb/c mice | Not specified (in combination with AICAR) | 4 weeks | 138-179% and 355% increase in running time (in combination with AICAR and exercise) | [1] |
| Mice | Not specified | Not specified | Enhanced running endurance by 44% | [7] |
Table 2: Effects of this compound on Gene and Protein Expression
| Animal/Cell Model | Dosage | Treatment Duration | Target Gene/Protein | Change | Reference |
| Mouse T cells (in vitro) | 1 µM | 6 days | CPT1a mRNA | 5-fold increase | [12] |
| Mouse spleen (in vivo) | 3 mg/kg/day | 6 weeks | CPT1a mRNA | 3.3 ± 1.5-fold increase | [12] |
| Mouse lymph nodes (in vivo) | 3 mg/kg/day | 6 weeks | CPT1a mRNA | 3.8 ± 1.7-fold increase | [12] |
| Rat heart | 5 mg/kg/day | 7 days | PPARδ protein | Markedly increased | [6] |
| Human T cells (in vitro) | Not specified | Not specified | CPT1a mRNA | 4-fold induction | [12] |
Table 3: Effects of this compound on Metabolic Parameters
| Animal Model | Dosage | Treatment Duration | Parameter | Change | Reference |
| Diabetic rats | Not specified | Not specified | HOMA-IR | Attenuated increase | [13] |
| Human T cells (in vitro) | Not specified | Not specified | Palmitate oxidation | 2.6-fold increase | [12] |
Experimental Protocols
The following are generalized protocols for in vivo studies using this compound in mice, based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Assessment of Endurance Performance in Mice
Objective: To evaluate the effect of this compound on running endurance.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, 0.5% carboxymethylcellulose)
-
Male C57BL/6 or Balb/c mice (8-10 weeks old)
-
Animal treadmill
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate mice to the laboratory environment for at least one week.
-
Treadmill Familiarization: Familiarize the mice with the treadmill for 2-3 days prior to the experiment, running them at a low speed (e.g., 10 m/min) for 10-15 minutes.
-
Grouping: Randomly assign mice to a control (vehicle) group and a this compound treatment group.
-
Drug Administration:
-
Endurance Test:
-
On the day of the test, administer the final dose of this compound or vehicle 30-60 minutes before the exercise session.
-
Place the mice on the treadmill and begin the endurance protocol. A common protocol involves a warm-up at a low speed, followed by a gradual increase in speed until exhaustion.
-
Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite gentle encouragement.
-
Record the total running time and distance for each mouse.
-
-
Data Analysis: Compare the mean running time and distance between the control and this compound-treated groups using appropriate statistical tests.
Protocol 2: Analysis of Gene Expression in Skeletal Muscle
Objective: To determine the effect of this compound on the expression of target genes in skeletal muscle.
Materials:
-
This compound and vehicle
-
Mice
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Treatment: Treat mice with this compound or vehicle as described in Protocol 1.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and dissect the desired skeletal muscle (e.g., gastrocnemius, tibialis anterior).
-
RNA Extraction: Immediately snap-freeze the muscle tissue in liquid nitrogen and store at -80°C. Extract total RNA from the muscle tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method and compare the expression levels between the control and this compound-treated groups.
Signaling Pathways and Visualizations
The primary signaling pathway activated by this compound is the PPARδ pathway, which leads to a cascade of events culminating in altered gene expression and metabolic reprogramming.
Caption: this compound signaling pathway in skeletal muscle.
The experimental workflow for a typical in vivo study investigating the effects of this compound on exercise performance is outlined below.
Caption: In vivo experimental workflow for this compound studies.
Safety and Toxicological Considerations
While this compound has shown promise in preclinical models, it is important to note that it is a research compound and not approved for human consumption.[4][15] Researchers should handle this compound with appropriate safety precautions in a laboratory setting. Long-term safety and potential side effects in humans have not been established. Some studies have raised concerns about potential cardiac hypertrophy with PPARδ agonists, although the data is not conclusive.[8][16] All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Combined pharmacological activation of AMPK and PPARδ potentiates the effects of exercise in trained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jaycampbell.com [jaycampbell.com]
- 3. This compound SARM: Benefits, Uses, Dosage | Anabolic Steroid Forums [anabolicsteroidforums.com]
- 4. maxmusclelabs.com [maxmusclelabs.com]
- 5. elevatebiohacking.com [elevatebiohacking.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. genemedics.com [genemedics.com]
- 8. sarmscentral.org [sarmscentral.org]
- 9. reddit.com [reddit.com]
- 10. Pharmacological activation of PPARβ promotes rapid and calcineurin-dependent fiber remodeling and angiogenesis in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complementary Immunometabolic Effects of Exercise and PPARβ/δ Agonist in the Context of Diet-Induced Weight Loss in Obese Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Review: New Cardarine Alternative? - Sarms.io [sarms.io]
- 16. This compound Review, Dosage, Before And After Results | April 2024 - sarmguide [sarmguide.com]
Application of GW0742 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW0742 is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[1][2] PPARs are ligand-activated transcription factors that regulate a wide array of cellular functions, including metabolism, inflammation, and cellular differentiation.[2][3] In the central nervous system (CNS), PPARβ/δ is ubiquitously expressed and has emerged as a promising therapeutic target for various neurological disorders due to its neuroprotective and anti-inflammatory properties.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, based on findings from preclinical studies.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARβ/δ. This activation leads to the heterodimerization of PPARβ/δ with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, glucose metabolism, and inflammatory responses.[3][5] Key mechanisms of action in the CNS include:
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][6][7] This is partly achieved through the transrepression of pro-inflammatory transcription factors like NF-κB.[6]
-
Neuroprotection: The neuroprotective effects of this compound have been observed in models of ischemic stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease.[1][3][4][8] These effects are attributed to its ability to reduce oxidative stress, inhibit apoptosis, and promote cell survival pathways.
-
Modulation of Glial Cell Activity: this compound can modulate the activation state of microglia and astrocytes, the primary immune cells of the brain. It has been shown to attenuate the activation of microglia and astrocytes, thereby reducing their contribution to neuroinflammation.[1][6][9]
-
Promotion of Neuronal Maturation and Neurogenesis: Studies have indicated that this compound can induce the early maturation of cortical neurons and enhance hippocampal neurogenesis.[3][10][11] This effect appears to be mediated, in part, by the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[10][11]
-
Metabolic Regulation: In the context of neurodegenerative diseases like Alzheimer's, this compound has been shown to ameliorate deficits in fatty acid oxidation in astrocytes by upregulating the expression of key metabolic enzymes like Carnitine Palmitoyltransferase 1A (CPT1A).[3][5][12]
Signaling Pathway of this compound in Neuroprotection
Caption: Simplified signaling pathway of this compound in neuroprotection.
Applications in Neuroscience Research
This compound has been utilized in a variety of preclinical models of neurological and psychiatric disorders.
Neurodegenerative Diseases
-
Alzheimer's Disease (AD): In transgenic mouse models of AD (e.g., APP/PS1), this compound treatment has been shown to reverse memory deficits.[3][5] It enhances the expression of Cpt1a, a rate-limiting enzyme in fatty acid oxidation, in astrocytes, thereby correcting metabolic impairments.[3][5][12] Furthermore, this compound increases hippocampal neurogenesis and prevents Aβ-induced impairment of long-term potentiation (LTP).[3][5][12]
-
Parkinson's Disease (PD): In the MPTP mouse model of PD, intra-striatal infusion of this compound reduced the loss of dopaminergic neurons.[4] This neuroprotective effect is thought to be mediated by its anti-inflammatory actions, particularly on astrocytes.[4]
Epilepsy
-
In a rat model of temporal lobe epilepsy (TLE), treatment with this compound attenuated behavioral abnormalities and reduced the expression of astro- and microglial activation markers (Gfap and Aif1).[1][13] It also modulated the expression of genes involved in inflammation, such as Nlrp3 and Il1rn.[1]
Brain Injury and Stroke
-
Ischemic Stroke: this compound treatment has been shown to decrease infarct volume and edema in mouse models of stroke.[7] It reduces the acute phase response, limits neutrophil recruitment to the brain, and preserves blood-brain barrier (BBB) integrity by upregulating tight junction proteins.[8]
-
Whole-Brain Irradiation (WBI): Dietary administration of this compound prevented the radiation-induced increase in inflammatory markers (IL-1β, p-ERK) and microglial activation in mice.[6][14] However, in this model, it did not restore hippocampal neurogenesis or prevent cognitive impairment.[6][14]
Quantitative Data Summary
| Model | Organism | This compound Dose & Route | Key Findings | Reference |
| Alzheimer's Disease (APP/PS1) | Mouse | 30 mg/kg/day, oral gavage | Reversed memory deficits in fear conditioning test; Increased Cpt1a expression in the brain. | [3][5] |
| Parkinson's Disease (MPTP) | Mouse | 84 μ g/day , intra-striatal infusion | Reduced MPTP-induced loss of dopaminergic neurons by ~21%. | [4] |
| Temporal Lobe Epilepsy (Lithium-Pilocarpine) | Rat | 5 mg/kg/day, s.c. | Attenuated TLE-induced increase in Gfap and Aif1 gene expression. | [1] |
| Whole-Brain Irradiation | Mouse | Dietary | Prevented WBI-induced increase in IL-1β mRNA and ERK phosphorylation. | [6][14] |
| Ischemic Stroke (MCAO) | Mouse | Pre-reperfusion i.p. injection | Decreased infarct volume and edema. | [7][8] |
Experimental Protocols
In Vivo Administration of this compound
1. Oral Gavage for Chronic Studies (e.g., Alzheimer's Disease Model)
-
Objective: To assess the chronic effects of this compound on cognitive function and neuropathology.
-
Animal Model: APPswe/PSEN1dE9 (APP/PS1) transgenic mice, 12 months of age.[3][5]
-
Reagent Preparation:
-
Prepare a suspension of this compound in sterile water.
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
Dosing Regimen:
-
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound suspension to administer.
-
Gently restrain the mouse.
-
Insert a ball-tipped gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal for any signs of distress after the procedure.
-
-
Endpoint Analysis: Behavioral testing (e.g., fear conditioning), immunohistochemistry for neurogenesis (e.g., DCX staining), and gene expression analysis (e.g., qPCR for Cpt1a).[3][5]
2. Intra-striatal Infusion for Acute Neuroprotection (e.g., Parkinson's Disease Model)
-
Objective: To evaluate the direct neuroprotective effects of this compound in a specific brain region.
-
Animal Model: C57BL/6 mice.
-
Reagent Preparation:
-
Dissolve this compound in N,N-dimethylformamide (DMF) and then dilute with 0.1 M phosphate-buffered saline (PBS).[4]
-
-
Surgical Procedure and Dosing:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Secure the mouse in a stereotaxic frame.
-
Implant a cannula into the right striatum at the following coordinates: +0.5 mm anterior to bregma, 2.0 mm lateral to the midline, and 3.0 mm ventral to the skull surface.[4]
-
Connect the cannula to an osmotic minipump for continuous infusion of this compound (84 μ g/day ) or vehicle.[4]
-
-
Toxin Administration: Administer MPTP (e.g., 30 mg/kg, i.p., for 5 consecutive days) to induce dopaminergic neurodegeneration.[4]
-
Endpoint Analysis: Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron survival.[4]
In Vitro Application of this compound
1. Treatment of Primary Cortical Neurons for Maturation Studies
-
Objective: To investigate the role of this compound in neuronal differentiation and maturation.
-
Cell Culture: Primary cortical neurons isolated from embryonic day 18 rat fetuses.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM).[3]
-
-
Treatment Protocol:
-
Plate the primary cortical neurons at the desired density.
-
Allow the neurons to adhere and begin to differentiate for a specified period (e.g., 3-7 days in vitro).
-
Replace the culture medium with fresh medium containing this compound or vehicle (DMSO).
-
Incubate for the desired duration (e.g., 24-72 hours).
-
-
Endpoint Analysis: Immunocytochemistry for neuronal markers (e.g., MAP2, Tau, Tuj1), analysis of neurite outgrowth, and Western blotting for proteins involved in neuronal maturation and signaling pathways (e.g., BDNF, TrkB).[10][11]
2. Treatment of iPSC-derived Astrocytes for Metabolic Studies
-
Objective: To assess the effect of this compound on fatty acid oxidation in human astrocytes.
-
Cell Culture: Astrocytes derived from induced pluripotent stem cells (iPSCs) from healthy donors and Alzheimer's patients (e.g., with PSEN1ΔE9 mutation).[3][12]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute in culture medium to a final concentration of 1 μM.[3]
-
-
Treatment Protocol:
-
Culture the iPSC-derived astrocytes until they reach the desired confluency.
-
Treat the cells with 1 μM this compound or vehicle for 24 hours in the presence of limited exogenous energy substrates to promote the utilization of endogenous fatty acids.[3]
-
-
Endpoint Analysis:
Experimental Workflow for In Vivo Study of this compound in an AD Mouse Model
Caption: Workflow for an in vivo study of this compound in an Alzheimer's disease mouse model.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of PPARβ/δ in the central nervous system. Its demonstrated anti-inflammatory, neuroprotective, and pro-neurogenic properties make it a compound of significant interest for the development of novel therapeutics for a range of neurological disorders. The protocols and data presented here provide a foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of PPARβ/δ agonism in neuroscience. It is important to note that while this compound shows promise in preclinical models, further research is required to establish its safety and efficacy for human use.
References
- 1. mdpi.com [mdpi.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A peroxisome proliferator-activated receptor-δ agonist provides neuroprotection in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. The PPARδ agonist, this compound, inhibits neuroinflammation, but does not restore neurogenesis or prevent early delayed hippocampal-dependent cognitive impairment after whole-brain irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of PPAR-β/δ agonist this compound treatment in the acute phase response and blood-brain barrier permeability following brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The PPARβ/δ Agonist this compound Induces Early Neuronal Maturation of Cortical Post-Mitotic Neurons: Role of PPARβ/δ in Neuronal Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The PPARδ agonist this compound inhibits neuroinflammation, but does not restore neurogenesis or prevent early delayed hippocampal-dependent cognitive impairment after whole-brain irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Review: New Cardarine Alternative? - Sarms.io [sarms.io]
Application Notes and Protocols for GW0742 Treatment in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GW0742, a selective peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist, in preclinical research models of metabolic syndrome. The included protocols are based on established methodologies from peer-reviewed scientific literature.
Introduction
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include insulin (B600854) resistance, abdominal obesity, dyslipidemia, and hypertension. This compound has emerged as a promising research compound for targeting the underlying metabolic dysregulation. As a potent PPARβ/δ agonist, this compound modulates the expression of genes involved in lipid and glucose metabolism, primarily by enhancing fatty acid oxidation and improving insulin sensitivity.[1][2] This document outlines detailed protocols for in vivo studies using rodent models of metabolic syndrome, summarizes key quantitative outcomes, and illustrates the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in rodent models of metabolic syndrome.
Table 1: Effects of this compound on Metabolic Parameters in Fructose-Fed Rats [1]
| Parameter | Control (Fructose-Fed) | This compound (0.03 mg/kg) | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) |
| Plasma Glucose (mg/dL) | 135.36 ± 2.64 | 128.14 ± 2.15 | 120.27 ± 2.08 | 115.45 ± 1.97 |
| Plasma Insulin (µU/mL) | 74.89 ± 4.74 | 65.23 ± 3.98 | 58.16 ± 3.55 | 50.32 ± 3.11 |
| HOMA-IR | 25.06 ± 1.65 | 20.67 ± 1.29 | 17.32 ± 1.09 | 14.38 ± 0.93 |
| Glucose Infusion Rate (mg/kg/min) | 4.8 ± 0.3 | 6.2 ± 0.4 | 7.5 ± 0.5 | 8.9 ± 0.6 |
*p < 0.05 compared to Control. Data are presented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 2: Effects of this compound on Body Weight and Adipose Tissue in High-Fat Diet-Induced Obese Mice [3]
| Parameter | High-Fat Diet (HFD) Control | HFD + this compound (3 mg/kg/day) |
| Body Weight (g) | 35.2 ± 1.5 | 31.8 ± 1.2 |
| Visceral Fat Mass (g) | 1.8 ± 0.2 | 1.2 ± 0.1 |
| Subcutaneous Fat Mass (g) | 1.5 ± 0.2 | 1.0 ± 0.1* |
*p < 0.05 compared to HFD Control. Data are presented as mean ± SD.
Experimental Protocols
Induction of Metabolic Syndrome in Rodents
a) High-Fat Diet (HFD) Induced Obesity in Mice [4][5]
-
Animal Model: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and insulin resistance.[5]
-
Diet: Provide a high-fat diet with 45-60% of calories derived from fat.
-
Duration: Feed the mice the HFD for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.
-
Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, baseline glucose and insulin levels should be measured.
b) Fructose-Fed Rat Model of Insulin Resistance [1][2]
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Diet: Provide a diet rich in fructose, typically with 60% of the diet as fructose, for 6-8 weeks.[2]
-
Monitoring: This model induces hyperinsulinemia, insulin resistance, and hypertriglyceridemia without a significant increase in body weight.[1][2]
This compound Treatment Protocol
-
Preparation of this compound: this compound can be dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) or dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline.
-
Administration: Administer this compound via oral gavage or intraperitoneal (IP) injection. Oral gavage is common for daily dosing over several weeks.
-
Dosage: Effective doses in rodents range from 0.3 to 30 mg/kg body weight per day.[1][3][6] Dose-response studies are recommended to determine the optimal dose for a specific research question.
-
Treatment Duration: Treatment duration can range from a few days to several weeks, depending on the study's objectives. Chronic studies typically last for 4-8 weeks.
Key Experimental Assays
a) Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the ability of the animal to clear a glucose load, which is a measure of insulin sensitivity.
-
Procedure:
-
Fast the animals overnight (for rats) or for 6 hours (for mice).
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
b) Insulin Tolerance Test (ITT)
-
Purpose: To directly measure the whole-body response to insulin.
-
Procedure:
-
Fast the animals for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg for mice, 1 U/kg for rats) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels.
-
c) Hyperinsulinemic-Euglycemic Clamp [1]
-
Purpose: The gold standard for assessing insulin sensitivity. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Procedure:
-
Anesthetize the animal and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Infuse a constant high dose of insulin.
-
Simultaneously, infuse a variable rate of glucose solution.
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate to maintain euglycemia (normal blood glucose).
-
The glucose infusion rate during the last 30-60 minutes of the clamp indicates insulin sensitivity.
-
d) Western Blotting for Key Proteins [1]
-
Purpose: To quantify the expression of proteins involved in glucose and lipid metabolism.
-
Procedure:
-
Harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue).
-
Homogenize the tissues and extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against target proteins (e.g., GLUT4, PEPCK, CPT1).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Workflows
Caption: this compound signaling pathway in metabolic regulation.
Caption: Experimental workflow for this compound studies.
References
- 1. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose feeding increases insulin resistance but not blood pressure in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complementary Immunometabolic Effects of Exercise and PPARβ/δ Agonist in the Context of Diet-Induced Weight Loss in Obese Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-fat diet and high-fat and high-cholesterol diet may affect glucose and lipid metabolism differentially through gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of GW0742 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW0742 is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a ligand-activated transcription factor that plays a crucial role in regulating various physiological processes.[1][2][3] In primary cell cultures, this compound serves as a valuable tool to investigate cellular metabolism, inflammation, angiogenesis, and cell fate determination. These application notes provide a comprehensive overview of the in vitro use of this compound in primary cells, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound binds to and activates PPARβ/δ, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2] Key cellular processes influenced by this compound-mediated PPARβ/δ activation include lipid metabolism, glucose homeostasis, and inflammatory responses.[2][4]
Data Presentation: Quantitative Effects of this compound in Primary Cell Cultures
The following tables summarize the quantitative data on the effects of this compound in various primary cell culture models.
| Cell Type | Species | Concentration | Incubation Time | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Not Specified | 72 hours | Increased proliferation | [5] |
| Human Retinal Microvascular Endothelial Cells (HRMEC) | Human | 20 nM, 100 nM, 500 nM | Not Specified | No effect on proliferation; Increased tube formation | [5] |
| Neonatal Cardiomyocytes | Rat | Not Specified | 7 days | Increased expression of fatty acid oxidation and TCA cycle related genes | [2] |
| Cardiac Myocytes | Not Specified | Not Specified | Not Specified | Attenuated ERK1/2 and Akt phosphorylation | [1][6] |
| Mouse Aortic Endothelial Cells (MAEC) | Mouse | Not Specified | Not Specified | Prevented LPS-induced decrease in nitric oxide production and increase in intracellular ROS | [7] |
| Primary T cells | Mouse | 1 µM | 6 days | Increased mRNA level of CPT1a | [8][9] |
| iPSC-derived Astrocytes (PSEN1ΔE9) | Human | 1 µM | 24 hours | Corrected impaired fatty acid oxidation capacity; Increased CPT1A expression | [10] |
| Neoplastic Keratinocytes (308, SP1, Pam212) | Mouse | 1 µM | Up to 96 hours | Inhibition of cell proliferation | [11] |
| Cerebellar Granule Neurons | Not Specified | 100 µM | 48 hours | Significant reduction in low-KCl-induced neuronal cell death | [12] |
| Parameter | Value | Cell Type/Context | Reference |
| EC50 (human PPARδ) | 1 nM | Cell-based transactivation assay | [12][13] |
| EC50 (human PPARα) | 1.1 µM | Cell-based transactivation assay | [12][13] |
| EC50 (human PPARγ) | 2 µM | Cell-based transactivation assay | [12][13] |
| Therapeutic Ratio (PPARδ) | 20000:1 (Efficacy:Toxicity) | Cell culture models | [14] |
Signaling Pathways Modulated by this compound
This compound, through the activation of PPARβ/δ, influences several key signaling pathways.
PPARβ/δ Canonical Signaling Pathway
References
- 1. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of receptors δ (PPARδ) by agonist (this compound) may enhance lipid metabolism in heart both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor-β/δ Regulates Angiogenic Cell Behaviors and Oxygen-Induced Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.unic.ac.cy [pure.unic.ac.cy]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Activation of Peroxisome Proliferator–Activated Receptor-β/δ and Inhibition of Cyclooxygenase-2 Enhances Inhibition of Skin Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | PPAR | TargetMol [targetmol.com]
- 14. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term GW0742 Administration in Mice
These application notes provide a comprehensive overview of the long-term administration of the selective PPARβ/δ agonist, GW0742, in various mouse models. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Summary of Preclinical Findings
Long-term administration of this compound in mice has demonstrated significant therapeutic effects across a range of disease models. In diet-induced obese (DIO) mice, chronic treatment prevents weight gain, heart and kidney hypertrophy, and fat accumulation.[1][2] It also improves metabolic parameters by suppressing increases in fasting glucose, improving glucose tolerance, and reducing insulin (B600854) resistance.[1][2] Furthermore, this compound has been shown to increase plasma HDL, restore levels of TNF-α and adiponectin in fat, and prevent endothelial dysfunction associated with a high-fat diet.[1][2]
In a mouse model of Alzheimer's disease (APP/PS1), this compound treatment has been found to reverse memory deficits.[3][4] This cognitive improvement is associated with increased expression of Cpt1a, a key enzyme in fatty acid oxidation, as well as enhanced hippocampal neurogenesis and neuronal differentiation.[3][4]
Studies in models of lung injury have also shown protective effects. In an elastase-induced emphysema model, pulmonary administration of this compound repaired collapsed alveoli and improved respiratory function.[5] In bleomycin-induced lung inflammation, this compound treatment reduced inflammatory and apoptotic markers.[6] Additionally, in a model of right heart hypertrophy induced by pulmonary artery banding, this compound demonstrated direct protective effects on the heart.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the long-term administration of this compound in mice.
Table 1: Dosing and Administration Parameters
| Mouse Model | Strain | This compound Dose | Administration Route | Duration | Reference |
| Diet-Induced Obesity | C57BL/6J | 3 mg/kg/day | Oral Gavage | 11 or 13 weeks | [1] |
| Diet-Induced Obesity | Female C57BL/6J | 3 mg/kg/day | Mixed with food | 8 weeks | [8] |
| Alzheimer's Disease (APP/PS1) | APP/PS1 | 30 mg/kg/day | Oral Gavage | 14 days | [3] |
| Emphysema | ICR | 1.0 mg/kg twice a week | Pulmonary | 2 or 3 weeks | [5] |
| Lung Inflammation | CD-1 | 0.3 mg/kg | Intraperitoneal | Not specified | [6] |
| Right Heart Hypertrophy | C57BL/6 | 10 and 30 mg/kg/day | Not specified | 7 to 21 days | [7] |
| Sepsis (CLP) | CD-1 female | 0.03 mg/kg/injection | Intravenous | 5 post-CLP injections | [9] |
Table 2: Metabolic and Physiological Effects
| Mouse Model | Parameter | Effect of this compound | Magnitude of Change | Reference |
| Diet-Induced Obesity | Body Weight Gain | Prevented | - | [1][2] |
| Diet-Induced Obesity | Fasting Glucose | Suppressed increase | - | [1][2] |
| Diet-Induced Obesity | Insulin Resistance (HOMA-IR) | Suppressed increase | - | [1][2] |
| Diet-Induced Obesity | Plasma HDL | Increased | - | [1] |
| Diet-Induced Obesity | Visceral Adipose Tissue Mass | Decreased | - | [8] |
| Alzheimer's Disease | Memory Deficits | Reversed | - | [3][4] |
| Emphysema | Alveolar Wall Distance | Shortened | - | [5] |
| Emphysema | Tissue Elastance | Improved | - | [5] |
| Right Heart Hypertrophy | RV Hypertrophy | Decreased | Significant at 30 mg/kg | [7] |
| Right Heart Hypertrophy | Cardiac Index | Improved | Significant at 30 mg/kg | [7] |
| Sepsis (CLP) | Survival Rate | Increased | 35% higher at day 7, 50% at day 28 | [9] |
Table 3: Molecular and Cellular Effects
| Mouse Model | Tissue/Cell Type | Molecular Target | Effect of this compound | Reference |
| Diet-Induced Obesity | Aorta | Akt Phosphorylation | Increased | [1] |
| Diet-Induced Obesity | Aorta | eNOS Phosphorylation | Increased | [1] |
| Diet-Induced Obesity | Aorta | NOX-1, TLR4, TNF-α, IL-6 | Inhibited increase | [1] |
| Alzheimer's Disease | Astrocytes | Cpt1a Expression | Enhanced | [3][4] |
| Lung Inflammation | Lung | Cytokine Production | Decreased | [6] |
| Lung Inflammation | Lung | Myeloperoxidase (MPO) Activity | Decreased | [6] |
| Lung Inflammation | Lung | IκBα Degradation | Decreased | [6] |
| Right Heart Hypertrophy | Right Heart | Angptl4 Expression | Increased | [7] |
| T-Cells | T-Cells | Fatty Acid Oxidation Genes | Increased mRNA levels | [10] |
Experimental Protocols
Diet-Induced Obesity Model
-
Animals: 5-week-old male C57BL/6J mice.
-
Diet: Mice are fed a high-fat diet (HFD) to induce obesity.
-
This compound Administration: this compound is administered daily at a dose of 3 mg/kg via oral gavage for 11 to 13 weeks.[1] A control group receives the vehicle.
-
Outcome Measures: Body weight, heart and kidney weight, fat accumulation, plasma levels of fasting glucose, glucose tolerance test, HOMA-IR, triglycerides, HDL, TNF-α, and adiponectin are measured.[1][2]
Alzheimer's Disease Model (APP/PS1)
-
Animals: 12-month-old APP/PS1 transgenic mice.
-
This compound Administration: this compound is administered daily at a dose of 30 mg/kg in a water suspension via oral gavage for 14 days.[3]
-
Behavioral Testing: Fear conditioning tests are performed during the treatment period to assess memory.
-
Molecular Analysis: Post-mortem analysis of brain tissue is conducted to measure the expression of Cpt1a and assess hippocampal neurogenesis.[3][4]
Bleomycin-Induced Lung Inflammation Model
-
Animals: CD-1 mice.
-
Induction of Inflammation: A single intratracheal instillation of bleomycin (B88199) (1 mg/kg) is administered to induce lung inflammation and injury.[6]
-
This compound Administration: this compound is administered intraperitoneally at a dose of 0.3 mg/kg in 10% DMSO.[6]
-
Analysis: Lung tissue is analyzed for inflammatory and apoptotic markers, including cytokine production, myeloperoxidase (MPO) activity, IκBα degradation, NF-κB nuclear translocation, and TUNEL staining.[6]
Pulmonary Artery Banding (PAB) Model of Right Heart Hypertrophy
-
Animals: C57BL/6 mice.
-
Surgical Procedure: A physical constriction is placed around the pulmonary artery to induce right heart hypertrophy and failure.[7]
-
This compound Administration: this compound is administered throughout the study at doses of 10 or 30 mg/kg.[7]
-
Cardiovascular Assessment: Echocardiography and pressure monitoring are used to measure cardiovascular parameters. Histological analysis is performed to assess fibrosis.[7]
Signaling Pathways and Experimental Workflows
Caption: this compound activates PPARβ/δ, leading to improved vascular and metabolic function.
Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway.
Caption: Experimental workflow for long-term this compound administration in diet-induced obese mice.
References
- 1. Chronic peroxisome proliferator-activated receptorβ/δ agonist this compound prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary Administration of this compound, a High-Affinity Peroxisome Proliferator-Activated Receptor Agonist, Repairs Collapsed Alveoli in an Elastase-Induced Mouse Model of Emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a high affinity PPAR-β/δ agonist reduces lung inflammation induced by bleomycin instillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complementary Immunometabolic Effects of Exercise and PPARβ/δ Agonist in the Context of Diet-Induced Weight Loss in Obese Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing the Efficacy of GW0742
Introduction
GW0742 is a potent and selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a ligand-activated transcription factor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[1][2] Due to its diverse biological activities, this compound is extensively utilized in preclinical research to investigate its therapeutic potential in various disease models, including metabolic disorders like diabetes and obesity, cardiovascular diseases, and cancer.[3][4] These notes provide detailed methodologies and protocols for assessing the efficacy of this compound in a research setting.
Core Mechanism: PPARβ/δ Signaling Pathway
This compound exerts its effects primarily by binding to and activating PPARβ/δ. Upon activation, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in fatty acid oxidation, glucose homeostasis, and anti-inflammatory processes.[5][6]
Part 1: In Vitro Efficacy Assessment
In vitro assays are fundamental for determining the direct cellular effects of this compound, its potency, and its mechanism of action.
Target Engagement and Activation
Confirming that this compound binds to its intended target (PPARβ/δ) within a cellular context is a critical first step.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess drug-target engagement in a cellular environment.[7][8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Objective: To confirm this compound binds to PPARβ/δ in intact cells.
-
Materials:
-
Cell line expressing PPARβ/δ (e.g., HEK293T, LNCaP).[9]
-
This compound (Sigma-Aldrich or similar).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment: PCR thermocycler, SDS-PAGE equipment, Western blot apparatus, anti-PPARβ/δ antibody.
-
-
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound (e.g., 1 µM) and a control set with vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Analysis: Analyze the supernatant fractions by SDS-PAGE and Western blot using an antibody specific for PPARβ/δ.
-
-
Expected Outcome: In this compound-treated cells, the PPARβ/δ protein will remain soluble at higher temperatures compared to vehicle-treated cells, resulting in a visible band shift on the Western blot.
Protocol 2: PPARβ/δ Reporter Gene Assay
This assay quantifies the ability of this compound to activate the transcriptional activity of PPARβ/δ.
-
Objective: To measure the functional activation of PPARβ/δ by this compound.
-
Materials:
-
Host cell line (e.g., HEK293T).
-
Expression vector for PPARβ/δ.
-
Reporter vector containing a PPRE-driven promoter linked to a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Luciferase assay kit.
-
-
Methodology:
-
Transfection: Co-transfect cells with the PPARβ/δ expression vector and the PPRE-luciferase reporter vector.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.
-
Lysis & Assay: After 18-24 hours of treatment, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the dose-response curve to determine the EC₅₀ value.
-
-
Expected Outcome: A dose-dependent increase in luciferase activity, indicating transcriptional activation of PPARβ/δ.
Table 1: Reported Potency of this compound in Transactivation Assays
| Receptor | Assay Type | EC₅₀ Value (µM) | Cell Line | Citation |
|---|---|---|---|---|
| PPARβ/δ | Reporter Gene | 0.001 ± 0.002 | Various | [9] |
| PPARα | Reporter Gene | 1.1 ± 0.109 | Various | [9] |
| PPARγ | Reporter Gene | 2.0 ± 1.3 | Various |[9] |
Note: While highly selective for PPARβ/δ, this compound can activate other PPAR isoforms at higher concentrations.[10]
Assessing Cellular Metabolic Function
A key therapeutic rationale for this compound is its ability to enhance fatty acid oxidation (FAO). The Seahorse XF Analyzer is a powerful tool for measuring cellular metabolism in real-time.
Protocol 3: Seahorse XF Fatty Acid Oxidation (FAO) Assay
-
Objective: To measure the effect of this compound on the rate of mitochondrial respiration fueled by fatty acids.
-
Materials:
-
Cell line of interest (e.g., astrocytes, myotubes, hepatocytes).[6]
-
This compound.
-
Seahorse XF Analyzer and XF Cell Culture Microplates.
-
Seahorse XF Base Medium, L-glutamine, pyruvate, glucose.
-
Substrate of interest (e.g., etomoxir-sensitive long-chain fatty acid like palmitate-BSA).
-
-
Methodology:
-
Cell Seeding: Seed cells in an XF Cell Culture Microplate and allow them to adhere.
-
Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle for 24 hours.[6]
-
Assay Preparation: One hour before the assay, replace the culture medium with FAO assay medium (low glucose) and incubate in a non-CO₂ incubator at 37°C.
-
Seahorse Analysis: Place the plate in the Seahorse XF Analyzer. Measure the basal Oxygen Consumption Rate (OCR). Subsequently, inject inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine key parameters of mitochondrial function.
-
Data Analysis: Calculate the OCR dedicated to FAO by comparing it to wells treated with an FAO inhibitor like etomoxir.
-
-
Expected Outcome: this compound treatment is expected to increase the basal and maximal OCR in the presence of fatty acid substrates, indicating enhanced FAO.[6]
Gene and Protein Expression Analysis
This compound efficacy can be assessed by measuring changes in the expression of known PPARβ/δ target genes.
Protocol 4: Western Blotting for Protein Expression
-
Objective: To quantify changes in the protein levels of PPARβ/δ targets.
-
Methodology:
-
Cell Culture and Lysis: Treat cells with this compound as described previously. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., GLUT4, PEPCK, CPT1A) overnight at 4°C.[11] Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., GAPDH, β-actin).
-
-
Expected Outcome: this compound treatment is expected to alter the expression of key metabolic proteins. For example, it has been shown to reverse the decrease in GLUT4 and reduce the increased PEPCK in the liver of diabetic rats.[11][12]
Table 2: Examples of this compound-Regulated Target Genes and Proteins
| Target | Function | Expected Change | Model System | Citation |
|---|---|---|---|---|
| CPT1A | Rate-limiting enzyme in FAO | Increase | Astrocytes, Muscle | [6][13] |
| ANGPTL4 | Lipid metabolism, angiogenesis | Increase | Heart tissue | [14] |
| GLUT4 | Glucose transporter | Increase | Skeletal muscle | [11][15] |
| PEPCK | Gluconeogenesis | Decrease | Liver | [11][15] |
| AIF1 (IBA1) | Microglial activation marker | Decrease (in TLE model) | Rat Cortex |[16] |
Part 2: In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the systemic effects of this compound in a physiologically relevant context.
Animal Models
The choice of animal model is critical and depends on the therapeutic area being investigated.
Table 3: Common In Vivo Models for this compound Research
| Model System | Research Focus | Key Findings with this compound | Citation |
|---|---|---|---|
| Fructose-Rich Diet Rats | Type 2 Diabetes, Insulin (B600854) Resistance | Improved insulin sensitivity, reduced HOMA-IR | [11][15] |
| Streptozotocin (STZ)-Induced Rats | Type 1 Diabetes | Reduced hyperglycemia | [11][12] |
| C57BL/6 Mice on High-Fat Diet | Obesity, Metabolic Syndrome | Enhanced fatty acid oxidation | [3] |
| Pulmonary Artery Banding (PAB) Mice | Right Heart Hypertrophy/Failure | Reduced hypertrophy and fibrosis, improved cardiac function | [14] |
| Lithium-Pilocarpine Rats | Temporal Lobe Epilepsy (TLE) | Attenuated neuroinflammation and behavioral impairments | [16] |
| LLC1 Tumor-Bearing Mice | Cancer Angiogenesis | Increased tumor growth and vessel density |[4] |
Assessing Systemic Metabolic Effects
Protocol 5: Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo.[5]
-
Objective: To measure the whole-body glucose disposal rate in response to insulin.
-
Materials:
-
Diabetic or insulin-resistant animal model (e.g., fructose-fed rats).[11]
-
Surgical equipment for catheter implantation.
-
Infusion pumps, blood glucose meter.
-
Human insulin, 20% glucose solution.
-
-
Methodology:
-
Animal Preparation: Treat animals with this compound (e.g., daily oral gavage for 1-2 weeks) or vehicle.[11][14] Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) several days before the clamp study.
-
Clamp Procedure: After an overnight fast, start a continuous infusion of insulin at a constant rate.
-
Simultaneously, measure blood glucose every 5-10 minutes.
-
Infuse a variable rate of 20% glucose solution to maintain blood glucose at a constant, euglycemic level (e.g., ~100 mg/dL).
-
Data Analysis: Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate (GIR) is calculated. The GIR is a direct measure of insulin-stimulated whole-body glucose disposal.
-
-
Expected Outcome: this compound-treated animals are expected to have a higher GIR compared to vehicle-treated controls, indicating improved insulin sensitivity.[11]
Cardiovascular Function Assessment
In models of heart disease, the efficacy of this compound can be evaluated by measuring cardiac function.
Protocol 6: Echocardiography in PAB Mice
-
Objective: To non-invasively assess right ventricular (RV) function and hypertrophy.
-
Methodology:
-
Model and Treatment: Induce right heart hypertrophy via pulmonary artery banding (PAB). Treat mice with this compound (e.g., 10 or 30 mg/kg/day via oral gavage) or placebo.[14]
-
Echocardiography: Lightly anesthetize the mice. Use a high-frequency ultrasound system with a linear transducer.
-
Measurements: Acquire M-mode and B-mode images. Measure parameters such as:
-
Tricuspid Annular Plane Systolic Excursion (TAPSE): A measure of RV systolic function.
-
RV Myocardial Performance Index (MPI): An index of global RV function.
-
RV Wall Thickness: To assess hypertrophy.
-
-
Data Analysis: Compare the measured parameters between this compound-treated and placebo-treated groups.
-
-
Expected Outcome: this compound treatment has been shown to improve TAPSE and MPI and reduce RV hypertrophy in PAB mice, indicating a direct protective effect on the heart.[14]
Table 4: In Vivo Efficacy Data for this compound in a PAB Mouse Model
| Parameter | PAB + Placebo | PAB + this compound (30 mg/kg) | Outcome | Citation |
|---|---|---|---|---|
| RV Hypertrophy (RV/BW ratio) | Increased | Significantly Decreased | Reduced Hypertrophy | [14] |
| Cardiac Index (CI) | Decreased | Significantly Improved | Improved Output | [14] |
| TAPSE (mm) | Decreased | Significantly Improved | Improved Systolic Function | [14] |
| RV MPI | Increased (worsened) | Significantly Decreased | Improved Global Function |[14] |
The assessment of this compound efficacy requires a multi-faceted approach, combining in vitro assays to confirm the mechanism of action and direct cellular effects with in vivo studies to evaluate systemic physiological outcomes. Methodologies should be carefully selected based on the specific research question and therapeutic area. Robust protocols, such as reporter gene assays, Seahorse metabolic analysis, hyperinsulinemic-euglycemic clamps, and appropriate in vivo disease models, are essential for generating reliable and reproducible data on the therapeutic potential of this compound.
References
- 1. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lotilabs.com [lotilabs.com]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complementary Immunometabolic Effects of Exercise and PPARβ/δ Agonist in the Context of Diet-Induced Weight Loss in Obese Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for GW0742 Powder
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed information and protocols for the safe handling, storage, and experimental use of GW0742 powder, a potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonist.
Application Notes
Product Information
-
Product Name: this compound
-
Alternative Names: GW610742, Fitorine[1]
-
Appearance: White powder
-
Purity: ≥98% (HPLC)[4]
Mechanism of Action
This compound is a high-affinity agonist for PPARδ, a nuclear receptor that functions as a ligand-activated transcription factor.[7] It exhibits high selectivity for PPARδ over other PPAR isoforms (PPARα and PPARγ).[5][8] Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
This compound has been shown to modulate signaling pathways associated with metabolism, inflammation, and cellular growth.[1][7][9] Notably, it can attenuate ERK1/2 and PI3K/Akt signaling pathways and influence the expression of genes such as Angptl4.[7][9] Some effects of this compound may also be mediated through non-genomic mechanisms, independent of its transcriptional activity.[7][10]
Handling and Safety Precautions
This compound is intended for laboratory research use only and is not for human or veterinary use.[6][11] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2] For handling larger quantities or when generating dust, a dust mask (e.g., N95) is recommended.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[2] Ensure an eyewash station and safety shower are readily accessible.[2]
-
Handling: Avoid contact with skin and eyes.[2] Do not breathe dust.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[2]
-
Hazard Identification: May cause an allergic skin reaction (H317) and serious eye irritation (H319).[2]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C[2][3] | Up to 3 years[3] | Store in a cool, dry, and well-ventilated area away from direct sunlight.[2][11] Keep container tightly sealed.[2] |
| 2-8°C | --- | Desiccate at +4°C. | |
| In Solvent | -80°C[3] | Up to 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles. |
Solubility and Solution Preparation
This compound is insoluble in water. Stock solutions should be prepared in organic solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥10 mg/mL | Soluble up to 60 mg/mL (127.26 mM).[3] Sonication may be required for complete dissolution.[3] |
| Ethanol | ~50 mM (24.23 mg/mL) | Warming and ultrasonic treatment may be necessary.[6] |
| In Vivo Formulation | 2 mg/mL (4.24 mM)[3] | A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Sonication is recommended.[3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.715 mg of this compound (Molecular Weight = 471.49).
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to one year.[3]
In Vitro Cell-Based Assay Protocol (General)
This protocol provides a general workflow for treating cultured cells with this compound to assess its effects on gene expression or cell signaling.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution: Dilute the 10 mM this compound stock solution in cell culture medium to the final desired concentration. For example, to achieve a 1 µM final concentration in 1 mL of medium, add 0.1 µL of the 10 mM stock solution. It is recommended to perform serial dilutions for lower concentrations to ensure accuracy. A vehicle control (e.g., 0.1% DMSO) should always be included.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as:
-
RNA extraction and qRT-PCR: To analyze the expression of PPARδ target genes.
-
Western Blotting: To examine changes in protein expression or phosphorylation status of signaling molecules (e.g., ERK, Akt).
-
Reporter Assays: For cells transfected with a PPRE-luciferase reporter construct to directly measure PPARδ transcriptional activity.
-
Cell Proliferation or Viability Assays: To assess the effect of this compound on cell growth.
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. TargetMol [targetmol.com]
- 4. scbt.com [scbt.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. raybiotech.com [raybiotech.com]
- 7. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umbrellalabs.is [umbrellalabs.is]
Techniques for measuring GW0742's effect on gene transcription
An in-depth guide to methodologies for assessing the transcriptional effects of GW0742, a selective Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) agonist. This document provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for key analytical techniques.
Introduction to this compound and Gene Transcription
This compound is a potent and selective synthetic agonist for Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] Upon activation by an agonist like this compound, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4] This binding event recruits coactivator proteins, initiating the transcription of genes involved in various physiological processes, including lipid metabolism, inflammation, and cell differentiation.[1][3][5] Measuring the changes in gene transcription following this compound treatment is crucial for understanding its mechanism of action and therapeutic potential.
This guide details several common and powerful techniques to quantify the effects of this compound on gene expression, from broad, genome-wide screening methods to targeted validation of specific genes and direct protein-DNA interactions.
Transcriptome-Wide Analysis: Microarray
Application Note: Microarray analysis is a high-throughput technique used to measure the expression levels of thousands of genes simultaneously. This method is ideal for initial, broad-scope investigations to identify global changes in the transcriptome following treatment with this compound. By comparing the gene expression profiles of this compound-treated samples against vehicle-treated controls, researchers can identify entire pathways and networks of genes that are significantly up- or down-regulated. Studies have successfully used microarrays to find that this compound alters the expression of numerous genes in heart tissue, with Angptl4 (Angiopoietin-like 4) being a prominently upregulated target gene.[6]
Quantitative Data Summary: Microarray Analysis of Mouse Heart Tissue
| Comparison Group | Total Genes Altered | Genes Increased | Genes Decreased | Top Upregulated Gene (≥1.5-fold) | Reference |
|---|---|---|---|---|---|
| Sham-operated + this compound vs. Sham + Vehicle | 59 | 36 | 23 | Angptl4 (>3-fold) | [6] |
| PAB-operated + this compound vs. PAB + Vehicle | 70 | N/A | N/A | Angptl4 (>3-fold) | [6] |
(PAB: Pulmonary Artery Banding)
Protocol: Microarray Analysis of Gene Expression
-
Animal Treatment:
-
Administer this compound (e.g., 30 mg/kg) or a vehicle control to experimental animals (e.g., C57BL/6 mice) daily via oral gavage for a specified period (e.g., 14 days).[6]
-
-
Tissue Collection and RNA Extraction:
-
At the end of the treatment period, euthanize the animals and excise the target tissue (e.g., right ventricle).[6]
-
Immediately homogenize the tissue in an appropriate lysis buffer (e.g., TRIzol) to preserve RNA integrity.
-
Extract total RNA using a standardized RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 8.0).
-
-
cRNA Preparation and Labeling:
-
Synthesize complementary RNA (cRNA) from the total RNA samples.
-
Incorporate a fluorescent label (e.g., Cy3 or Cy5) during the in vitro transcription process.
-
-
Hybridization:
-
Hybridize the labeled cRNA to a microarray chip (e.g., Illumina MouseRef-8v3 BeadChip array) overnight in a hybridization oven.[6] The chip contains thousands of known gene-specific probes.
-
-
Washing and Scanning:
-
Wash the microarray slides to remove non-specifically bound cRNA.
-
Scan the slides using a microarray scanner to detect the fluorescent signals at each probe location.
-
-
Data Analysis:
-
Use analysis software (e.g., GeneSpring GX, or R with Bioconductor and limma packages) to process the raw image data and quantify signal intensities.[6]
-
Perform background correction and data normalization.
-
Conduct statistical tests (e.g., moderated t-test) to identify differentially expressed genes between the this compound and vehicle groups. Apply a false-discovery rate correction (e.g., Benjamini-Hochberg) to account for multiple comparisons.[6]
-
Filter genes based on fold-change (e.g., ≥1.5-fold) and p-value (e.g., p < 0.05) thresholds.[6]
-
Perform pathway analysis (e.g., using Ingenuity Pathway Analysis) on the list of significantly altered genes to identify affected biological networks.[6]
-
Targeted Gene Expression Analysis: RT-qPCR
Application Note: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive and specific technique used to measure the expression level of individual genes. It is often employed to validate findings from genome-wide screens like microarrays or to investigate the effect of this compound on a small number of known or hypothesized target genes. Studies have used RT-qPCR to confirm that this compound treatment alters the mRNA levels of genes related to inflammation and glial cell activation, such as Gfap and Aif1, and key metabolic genes like CPT1A.[7][8]
Quantitative Data Summary: RT-qPCR Gene Expression Changes
| Gene Target | Tissue/Cell Type | Treatment Effect | Reference |
|---|---|---|---|
| Gfap | Rat Dorsal Hippocampus | Attenuated TLE-induced increase | [7] |
| Aif1 | Rat Cortex | Attenuated TLE-induced increase | [7] |
| Nlrp3 | Rat Cortex | Attenuated TLE-induced increase | [7] |
| Il1rn | Rat Cortex | Attenuated TLE-induced increase | [7] |
| CPT1A | Mouse Astrocytes | Increased expression | [8] |
| Angptl4 | Rat Heart | Upregulated | [9] |
| Mcad | Rat Heart | Upregulated | [9] |
(TLE: Temporal Lobe Epilepsy)
Protocol: Two-Step RT-qPCR
-
RNA Isolation:
-
Extract high-quality total RNA from cells or tissues treated with this compound or vehicle, as described in the microarray protocol.[7]
-
-
DNase Treatment (Optional but Recommended):
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could otherwise lead to false-positive signals.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction according to the reverse transcription kit's protocol (e.g., 60 minutes at 42°C, followed by enzyme inactivation at 70°C).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
cDNA template (diluted 1:10 to 1:20)
-
Forward and reverse primers for the target gene (e.g., Angptl4) and a stable housekeeping gene (e.g., β-actin, GAPDH)
-
A fluorescent qPCR master mix (e.g., containing SYBR Green or TaqMan probes)
-
-
Run the reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
The qPCR instrument will record the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a set threshold is the Quantification Cycle (Cq) or Threshold Cycle (Ct).
-
Calculate the relative gene expression using the ΔΔCt method.[10]
-
Step 1: Normalize the Cq value of the target gene to the Cq value of the housekeeping gene for each sample (ΔCq = Cq_target - Cq_housekeeping).
-
Step 2: Normalize the ΔCq of the this compound-treated sample to the average ΔCq of the control (vehicle) samples (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Step 3: Calculate the fold change in expression as 2-ΔΔCq.
-
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) on the replicate ΔCq values.
-
Transcriptional Activation: Luciferase Reporter Assay
Application Note: The luciferase reporter assay is a highly specific in vitro method to determine whether this compound can activate transcription via a specific receptor (PPARβ/δ) and its corresponding response element (PPRE). This assay directly measures the ability of the this compound-activated receptor complex to drive the expression of a reporter gene (luciferase). It is invaluable for confirming that this compound's effects on gene expression are mediated directly through PPARβ/δ activation and for determining its potency (EC₅₀). Studies report that this compound is a very potent PPARδ agonist, with EC₅₀ values in the low nanomolar range.[2][10][11]
Quantitative Data Summary: this compound Potency in Reporter Assays
| Receptor Target | Assay Type | Potency (EC₅₀) | Reference |
|---|---|---|---|
| hPPARδ | Cell-based transactivation | 1 nM | [2] |
| hPPARδ | One-hybrid transcription | 3.7 ± 1.4 nM | [10] |
| hPPARα | Cell-based transactivation | 1.1 µM - 1.3 µM | [2][10] |
| hPPARγ | Cell-based transactivation | 2.0 µM - 2.8 µM | [2][10] |
(EC₅₀: Half maximal effective concentration)
Protocol: PPARβ/δ Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, COS-7) in appropriate growth medium.[11][12]
-
Seed cells into 96-well plates one day prior to transfection.
-
Co-transfect the cells using a lipid-based transfection reagent with the following plasmids:
-
Reporter Plasmid: A vector containing multiple copies of a PPRE upstream of a minimal promoter driving a firefly luciferase gene.
-
Expression Plasmid: A vector containing the full-length coding sequence for human or mouse PPARβ/δ.
-
Control Plasmid: A vector expressing Renilla luciferase, used to normalize for transfection efficiency.[12]
-
-
-
Compound Treatment:
-
After 16-24 hours of transfection, remove the transfection medium.
-
Add fresh medium containing various concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M) or a vehicle control (DMSO).
-
-
Cell Lysis and Luciferase Measurement:
-
Incubate the cells with the compound for 16-24 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Calculate the "Fold Activation" by dividing the normalized luciferase value of each this compound-treated well by the average normalized value of the vehicle-treated wells.
-
Plot the Fold Activation against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC₅₀ value.
-
Direct Protein-DNA Binding: Chromatin Immunoprecipitation (ChIP)
Application Note: While reporter assays show that this compound can activate transcription through a PPRE, a Chromatin Immunoprecipitation (ChIP) assay can demonstrate that the endogenous PPARβ/δ protein actually binds to the promoter of a specific target gene within the native chromatin context of a cell.[13][14] This technique provides direct evidence of target engagement. Following this compound treatment, a ChIP assay can be used to determine if there is an increased association of PPARβ/δ with the PPRE-containing region of a gene like Angptl4 or CPT1A.
Protocol: ChIP Assay for PPARβ/δ Binding
-
Cell Treatment and Cross-linking:
-
Culture cells (e.g., hepatocytes, myotubes) and treat with this compound or vehicle for a specified time (e.g., 6-24 hours).
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.[14]
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells. Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[14]
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G agarose (B213101) beads to reduce non-specific background.
-
Incubate a portion of the lysate (the "Input" sample) separately.
-
Incubate the remaining lysate overnight at 4°C with an antibody specific to PPARβ/δ or a negative control antibody (e.g., normal IgG).
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.[15]
-
-
Washing and Elution:
-
Wash the beads several times with buffers of increasing stringency to remove non-specifically bound chromatin.[15]
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl and incubate at 65°C overnight to reverse the formaldehyde cross-links for both the IP and Input samples.[15]
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis by qPCR:
-
Use the purified DNA as a template for qPCR with primers designed to amplify the promoter region of the target gene known to contain a PPRE.
-
Quantify the amount of target DNA in the PPARβ/δ IP sample and normalize it to the amount in the Input sample.
-
Compare the enrichment in the this compound-treated sample to the vehicle-treated sample to determine if the treatment increased the binding of PPARβ/δ to the gene promoter.
-
Unbiased Transcriptome Profiling: RNA-Sequencing (RNA-Seq)
Application Note: RNA-Sequencing (RNA-Seq) is the current gold standard for comprehensive and quantitative transcriptome analysis. Unlike microarrays, which are limited to a predefined set of probes, RNA-Seq can detect novel transcripts, splice variants, and non-coding RNAs in an unbiased manner.[16] It offers a wider dynamic range and higher sensitivity for detecting genes expressed at low levels. Applying RNA-Seq to this compound-treated samples would provide the most detailed picture of its impact on gene transcription, enabling the discovery of novel target genes and regulatory networks.
Protocol: RNA-Sequencing
-
Sample Preparation and RNA Extraction:
-
Treat cells or animals with this compound or vehicle and extract total RNA as described in the previous sections. High-quality, intact RNA is critical for RNA-Seq.
-
-
Library Preparation:
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-coated magnetic beads, which bind to the poly(A) tails of mRNA molecules.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first- and second-strand cDNA from the fragmented mRNA.
-
End Repair and Ligation: Repair the ends of the cDNA fragments and ligate sequencing adapters to both ends. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) different samples.
-
PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.
-
-
Sequencing:
-
Pool the indexed libraries from different samples (e.g., this compound-treated and vehicle controls).
-
Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencer reads the nucleotide sequence of millions of fragments.
-
-
Data Analysis (Bioinformatics):
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantification: Count the number of reads that map to each gene in the genome annotation.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to compare the gene counts between the this compound and vehicle groups, identifying genes that are significantly upregulated or downregulated.
-
Downstream Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to understand the biological implications of the transcriptional changes.[17]
-
References
- 1. This compound, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of receptors δ (PPARδ) by agonist (this compound) may enhance lipid metabolism in heart both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chromatin immunoprecipitation assay as a tool for analyzing transcription factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA Sequencing and Weighted Gene Co-Expression Network Analysis Highlight DNA Replication and Key Genes in Nucleolin-Depleted Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Troubleshooting GW0742 dose-dependent agonist-antagonist effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering dose-dependent agonist-antagonist effects with GW0742, a potent Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor.[1][2][3][4] Upon binding, this compound activates PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[5] This pathway is central to processes like lipid metabolism and energy homeostasis.[6][7]
Q2: I'm observing an inhibitory effect at high concentrations of this compound. Is this a known phenomenon?
A2: Yes, this is a documented effect. While this compound acts as a potent PPAR agonist at low (nanomolar) concentrations, it can exhibit antagonistic effects at higher (micromolar) concentrations.[8][9] This paradoxical effect is not necessarily specific to PPARδ and has been characterized as a "pan nuclear receptor antagonist" activity, affecting other receptors like the Vitamin D Receptor (VDR) and the Androgen Receptor (AR).[8][9]
Q3: What is the typical dose range for this compound to act as a selective PPARδ agonist?
A3: For selective PPARδ agonism in cell-based assays, concentrations in the low nanomolar range are effective. The reported EC50 (half-maximal effective concentration) for human PPARδ is approximately 1 nM.[1][2][3][4] Significant activation occurs well below the micromolar range, where off-target and antagonistic effects begin to appear.
Q4: Could the inhibitory effects I'm seeing be due to something other than receptor antagonism?
A4: Absolutely. At higher concentrations, two other primary factors should be considered:
-
Cytotoxicity: Prolonged exposure (e.g., 48 hours) to high concentrations of this compound (e.g., >45 µM) can induce cell death, which would manifest as a decrease in signal in many biological assays.[2][8][9]
-
Off-Target Effects: this compound is highly selective for PPARδ over PPARα and PPARγ at low concentrations. However, as the concentration increases into the micromolar range, it can activate these other PPAR isoforms and inhibit other nuclear receptors, confounding results.[8][9]
Quantitative Data Summary
The following tables summarize the concentration-dependent activities of this compound based on published data.
Table 1: Agonist Potency (EC50) of this compound on Human PPAR Isoforms
| Receptor Isoform | EC50 (µM) | Selectivity vs. PPARδ | Reference(s) |
| PPARδ | 0.001 | - | [1][2][3][4][8] |
| PPARα | 1.1 - 1.3 | ~1100-1300 fold | [1][2][4][8] |
| PPARγ | 2.0 - 2.8 | ~2000-2800 fold | [1][2][4][8] |
Table 2: Antagonist Potency (IC50) of this compound on Other Nuclear Receptors
| Receptor | IC50 (µM) | Assay Type | Reference(s) |
| Vitamin D Receptor (VDR) | 12.1 | Transcription Assay | [8] |
| Androgen Receptor (AR) | 6.6 - 14.7 | FP / Transcription Assay | [8] |
| Thyroid Hormone Receptor α (TRα) | 31.4 | Transcription Assay | [8] |
| Thyroid Hormone Receptor β (TRβ) | 25.8 | Transcription Assay | [8] |
| Estrogen Receptor α (ERα) | 21.3 | Transcription Assay | [8] |
Troubleshooting Guide
This guide addresses the specific issue of observing a bell-shaped or inhibitory dose-response curve with this compound.
Issue: Signal (e.g., reporter gene activity, target gene expression) decreases at high concentrations of this compound.
Detailed Troubleshooting Steps:
-
Assess Cellular Toxicity: The first step is to rule out cell death as the cause of the decreased signal.
-
Recommended Action: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your primary experiment, using the exact same cell type, seeding density, and this compound concentration range.
-
Expected Outcome: If you observe a significant decrease in cell viability at the same concentrations where you see signal inhibition, cytotoxicity is the likely cause. The inhibitory effect is an artifact of cell death, not a specific pharmacological antagonism. One study noted no toxicity at 18.7 µM but 7% loss of viability at 37.5 µM.[8]
-
-
Evaluate the Concentration Range: If cytotoxicity is not the issue, review the concentrations being used.
-
Recommended Action: Compare your dose-response curve to the known EC50 and IC50 values (Tables 1 & 2).
-
Expected Outcome: If the inhibitory phase of your curve begins in the micromolar range (>1 µM), it is consistent with the documented off-target antagonistic effects of this compound.[8][9] The compound is no longer acting as a selective PPARδ agonist at these concentrations. To study specific PPARδ effects, experiments should be conducted in the 1-100 nM range.
-
-
Confirm On-Target Agonist Effect: To ensure your system is responding correctly to the agonist activity of this compound, confirm that the stimulatory effect at low concentrations is genuinely PPARδ-mediated.
-
Recommended Action: In your experimental model, co-treat with a known PPARδ antagonist (e.g., GSK0660) alongside a low, stimulatory concentration of this compound (e.g., 10 nM).
-
Key Experimental Protocols
PPRE-Luciferase Reporter Assay
This assay measures the activation of the PPAR signaling pathway.
Objective: To quantify the dose-dependent effect of this compound on the transcriptional activity of PPARs.
Methodology:
-
Cell Culture & Transfection:
-
Seed a suitable cell line (e.g., HEK293T, HepG2) in 96-well plates.
-
Co-transfect cells with three plasmids:
-
A reporter plasmid containing multiple PPRE sequences upstream of a luciferase gene (e.g., pGL3-PPRE-luc).[10][11]
-
An expression plasmid for the human PPARδ isoform.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.[11]
-
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 nM to 50 µM) and appropriate vehicle controls (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate cells for an additional 18-24 hours.
-
-
Lysis and Luminescence Reading:
-
Wash cells with PBS and lyse them using a suitable lysis buffer.
-
Measure Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[11]
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized relative light units (RLU) against the log of the this compound concentration to generate a dose-response curve.
-
MTT Cell Viability Assay
This assay assesses cell metabolic activity as an indicator of viability.
Objective: To determine if high concentrations of this compound are cytotoxic.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the same serial dilutions of this compound used in the primary experiment for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12][13]
-
Remove the treatment media and add 100 µL of fresh serum-free media and 10-50 µL of the MTT stock solution to each well.[13][14]
-
Incubate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Quantitative PCR (qPCR) for Target Gene Expression
This method measures changes in the mRNA levels of PPARδ target genes.
Objective: To confirm the activation or inhibition of PPARδ signaling by measuring downstream gene expression.
Methodology:
-
Cell Treatment & RNA Extraction:
-
Culture and treat cells with various concentrations of this compound as in the primary experiment.
-
At the end of the treatment period, wash cells with PBS and lyse them.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Thermal Cycling:
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control. This will show fold-change in gene expression.
-
References
- 1. GW 0742 | PPARδ | Tocris Bioscience [tocris.com]
- 2. GW 0742 | PPAR delta Receptor Agonists: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PPAR | TargetMol [targetmol.com]
- 5. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. PDK4 inhibits osteoarthritis progression by activating the PPAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GW0742 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GW0742 in in vitro experiments. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in in vitro systems?
A1: this compound is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ). Upon binding to PPARδ, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. This leads to changes in genes involved in lipid metabolism, inflammation, and cellular proliferation.
Q2: What is the recommended concentration range for activating PPARδ in cell culture?
A2: For selective activation of PPARδ, concentrations typically range from 1 nM to 1 µM.[1] The EC50 for human PPARδ transactivation is approximately 1 nM.[1]
Q3: Does this compound have off-target effects on other receptors?
A3: Yes, at higher concentrations, this compound can interact with other nuclear receptors. It exhibits agonistic effects on PPARα and PPARγ with EC50 values of 1.1 µM and 2.0 µM, respectively.[2][3] Interestingly, at concentrations above 12.1 µM, it can act as a pan-nuclear receptor antagonist, with the most potent antagonism observed for the Vitamin D Receptor (VDR) and the Androgen Receptor (AR).[2]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Q1: I am observing an inhibitory effect on my target gene/pathway, but this compound is supposed to be a PPARδ agonist. What could be the reason?
A1: This is a common observation and can be attributed to the dual agonist/antagonist nature of this compound. At lower concentrations (in the nanomolar to low micromolar range), it acts as a PPARδ agonist. However, at higher concentrations (typically >12 µM), it can exhibit antagonistic effects on various nuclear receptors, including PPARs themselves.[2][3] This can lead to the inhibition of transcription. To confirm this, perform a dose-response experiment to see if the inhibitory effect is concentration-dependent.
Q2: My cells are showing signs of toxicity after treatment with this compound. How can I mitigate this?
A2: Cytotoxicity can occur, especially at higher concentrations and with prolonged exposure. Studies have shown that at 18.7 µM, no toxicity was observed, while at 37.5 µM, cell viability was 93%.[2][3] Significant cell death has been reported at concentrations of 100 µM after 48 hours of incubation.[1]
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment: Determine the optimal concentration and incubation time that elicits the desired biological effect without causing significant cell death.
-
Use a lower concentration: If possible, use a concentration within the nanomolar range, which is often sufficient for PPARδ activation.
-
Check the final DMSO concentration: Ensure the final solvent concentration in your cell culture medium is not exceeding cytotoxic levels (generally <0.5%, but ideally ≤0.1%).
-
Assess cell health: Use a cell viability assay (e.g., MTT, Trypan Blue exclusion) to quantify cytotoxicity at different this compound concentrations.
-
Q3: I am not observing the expected downstream effects on the PI3K/Akt or ERK1/2 signaling pathways. Why might this be?
A3: this compound has been shown to attenuate ERK1/2 and Akt phosphorylation stimulated by growth factors.[4] This effect may be independent of its PPARβ/δ agonistic activity and could be mediated by the modulation of phosphatase activity, such as preventing the oxidation and inactivation of PTEN.[4]
-
Troubleshooting Steps:
-
Confirm pathway activation: Ensure that the ERK1/2 and PI3K/Akt pathways are robustly activated in your experimental system (e.g., by serum or a specific growth factor) before assessing the effect of this compound.
-
Check for phosphatase activity: If your experimental setup allows, you could investigate the activity of relevant phosphatases like PTEN.
-
Use a PPARβ/δ antagonist: To determine if the observed effect is PPARβ/δ-dependent, you can co-treat with a specific PPARβ/δ antagonist, such as GSK0660.[4]
-
Quantitative Data Summary
Table 1: In Vitro Efficacies of this compound on Peroxisome Proliferator-Activated Receptors (PPARs)
| Receptor | Effect | EC50 | Reference(s) |
| Human PPARδ | Agonist | 1 nM | [1] |
| Human PPARα | Agonist | 1.1 µM | [2][3] |
| Human PPARγ | Agonist | 2.0 µM | [2][3] |
Table 2: In Vitro Antagonistic and Cytotoxic Concentrations of this compound
| Effect | Target/Assay | Concentration | Reference(s) |
| Pan-nuclear receptor antagonism | Multiple nuclear receptors | > 12.1 µM | [2] |
| PPARγ transcriptional inhibition | Cell-based assay | > 20 µM | [3] |
| No observed toxicity | Cell viability assay | 18.7 µM | [2][3] |
| 93% cell viability | Cell viability assay | 37.5 µM | [2][3] |
| Significant cell death | LDH release assay (48h) | 100 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound and controls for the appropriate duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using target-specific primers (e.g., for PDK4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting for Protein Expression/Phosphorylation
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of GW0742 at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of the PPARβ/δ agonist GW0742, particularly when used at high concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My experimental results are inconsistent or suggest activation of pathways other than PPARβ/δ.
-
Question: I am observing effects that cannot be solely attributed to PPARβ/δ activation. Could this compound be acting on other targets in my system?
-
Answer: Yes, at micromolar concentrations, this compound is known to interact with other nuclear receptors. This is a common cause for unexpected experimental outcomes. It is crucial to determine if the observed effects are indeed off-target.
-
Troubleshooting Steps:
-
Concentration Optimization: The most critical step is to perform a dose-response curve for your specific assay. This compound is a potent PPARβ/δ agonist with an EC50 in the low nanomolar range.[1][2] Off-target effects typically manifest at higher, micromolar concentrations.[3][4][5] Whenever possible, use the lowest effective concentration that elicits a PPARβ/δ-mediated response.
-
Use of a PPARβ/δ Antagonist: To confirm that the observed effect is mediated by PPARβ/δ, co-treat your cells or tissues with a selective PPARβ/δ antagonist, such as GSK0660 or GSK3787.[6] If the effect of this compound is blocked by the antagonist, it is likely a PPARβ/δ-dependent phenomenon. Conversely, if the effect persists, it is indicative of an off-target mechanism.
-
Target Knockdown/Knockout Models: The most definitive method to confirm on-target activity is to use a cellular or animal model where PPARβ/δ has been genetically knocked down (e.g., using siRNA) or knocked out. If this compound still produces the effect in the absence of its primary target, the effect is unequivocally off-target.[7]
-
Counter-Screening Against Other Nuclear Receptors: If you suspect activation of other PPAR isoforms or nuclear receptors, perform counter-screening assays. For instance, use reporter assays for PPARα, PPARγ, the Vitamin D Receptor (VDR), or the Androgen Receptor (AR), all of which have been shown to be affected by this compound at higher concentrations.[3][5]
-
Issue 2: I am observing rapid, non-genomic effects that seem too fast to be mediated by transcriptional regulation.
-
Question: My experiment shows rapid cellular changes (e.g., within minutes) after this compound treatment. How is this possible if it's a nuclear receptor agonist?
-
Answer: this compound can elicit rapid, non-genomic effects that are independent of its classical role as a transcriptional regulator. These effects are often mediated through intracellular signaling cascades.
-
Troubleshooting Steps:
-
Investigate Key Signaling Pathways: High concentrations of this compound have been shown to inhibit the RhoA/ROCK pathway and attenuate ERK1/2 and PI3K/Akt phosphorylation.[8][9] These effects are not reversed by PPARβ/δ antagonists, confirming their non-genomic, off-target nature.[9]
-
Western Blot Analysis: To test for these off-target signaling events, perform Western blot analysis to measure the phosphorylation status of key proteins in these pathways (e.g., phospho-ERK1/2, phospho-Akt, and downstream targets of RhoA/ROCK such as MYPT1).
-
Use of Pathway-Specific Inhibitors: To further dissect the mechanism, use specific inhibitors for the suspected off-target pathways. For example, pre-treatment with a ROCK inhibitor (e.g., Y27632) or MEK/ERK and PI3K inhibitors can help determine if the observed rapid effects of this compound are mediated through these pathways.
-
Quantitative Data Summary
The following tables summarize the known binding affinities and effective concentrations of this compound for its primary target and several off-target nuclear receptors.
Table 1: Agonistic/Antagonistic Activity of this compound on Nuclear Receptors
| Target Receptor | Species | Assay Type | Activity | EC50 / IC50 (µM) | Reference(s) |
| PPARβ/δ | Human | Transactivation | Agonist | 0.001 | [1][2] |
| PPARα | Human | Transactivation | Agonist | 1.1 - 1.3 | [1][2][3] |
| PPARγ | Human | Transactivation | Agonist | 2.0 - 2.8 | [1][2][3] |
| Vitamin D Receptor (VDR) | Human | Co-activator Interaction | Antagonist | 27.2 | [3] |
| Androgen Receptor (AR) | Human | Co-activator Interaction | Antagonist | 6.6 | [3] |
| Multiple Nuclear Receptors | Human | Transcription Assay | Antagonist | 12.1 - 37.4 | [3][4][5] |
Table 2: Concentration-Dependent Effects of this compound
| Concentration Range | Observed Effect | Primary Mechanism | Reference(s) |
| Low Nanomolar (nM) | Selective PPARβ/δ activation | On-target, genomic | [1][2] |
| Low Micromolar (µM) | Activation of PPARα and PPARγ | Off-target, genomic | [1][2][3] |
| > 10 µM | Pan-nuclear receptor antagonism | Off-target, genomic | [3][4][5] |
| Micromolar (µM) | Inhibition of RhoA/ROCK signaling | Off-target, non-genomic | [8] |
| Micromolar (µM) | Attenuation of ERK1/2 and PI3K/Akt phosphorylation | Off-target, non-genomic | [9] |
Experimental Protocols
1. Nuclear Receptor Transactivation Assay (Reporter Assay)
This protocol is designed to assess the agonistic or antagonistic activity of this compound on a specific nuclear receptor.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for the nuclear receptor of interest. In the presence of an agonist, the receptor binds to the response element and drives the expression of the reporter gene, which can be quantified.
-
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, HepG2) in a 96-well plate.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the full-length nuclear receptor or its ligand-binding domain fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing the appropriate response elements (e.g., PPRE for PPARs) or GAL4 upstream activating sequences driving a luciferase gene.
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known agonist/antagonist as a control. To test for antagonism, co-treat with a known agonist and varying concentrations of this compound.
-
Luciferase Assay: After 16-24 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine EC50 or IC50 values.
-
2. Fluorescence Polarization (FP) Assay for Receptor-Ligand Binding
This biochemical assay directly measures the binding of this compound to a purified nuclear receptor ligand-binding domain (LBD).
-
Principle: A small fluorescently labeled ligand (tracer) for the nuclear receptor will tumble rapidly in solution, resulting in low fluorescence polarization. When the larger receptor LBD binds to the tracer, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An unlabeled compound like this compound can compete with the tracer for binding, causing a decrease in polarization.
-
Methodology:
-
Reagent Preparation:
-
Purify the nuclear receptor LBD of interest.
-
Select a suitable fluorescently labeled ligand (tracer) for that receptor.
-
Prepare a buffer that ensures the stability of the protein.
-
-
Assay Setup: In a 384-well plate, add the purified LBD, the fluorescent tracer at a fixed concentration, and serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of this compound to calculate the IC50, which can be converted to a binding affinity (Ki).
-
3. Western Blot for Phosphorylated Signaling Proteins (e.g., p-ERK1/2, p-Akt)
This protocol is used to detect changes in the phosphorylation state of key signaling proteins, indicating activation or inhibition of upstream kinases.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the protein of interest.
-
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and serum-starve if necessary.
-
Treat the cells with this compound at various concentrations and for different durations.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK1/2) to serve as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
Caption: Troubleshooting workflow for identifying this compound off-target effects.
Caption: Genomic off-target signaling of this compound at high concentrations.
Caption: Non-genomic off-target signaling pathways of this compound.
References
- 1. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PPAR antagonists and how do they work? [synapse.patsnap.com]
- 7. lotilabs.com [lotilabs.com]
- 8. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GW0742 and Nuclear Receptor Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW0742. The following information addresses the potential for this compound to interact with nuclear receptors other than its primary target, PPARδ.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor δ (PPARδ). Upon binding to PPARδ, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction recruits coactivator proteins, leading to the transcription of genes involved in fatty acid metabolism, energy homeostasis, and inflammation.[1]
Q2: Can this compound interact with other PPAR subtypes (PPARα and PPARγ)?
Yes, but with significantly lower potency compared to PPARδ. At nanomolar concentrations, this compound is highly selective for PPARδ. However, at micromolar concentrations, it can also activate PPARα and PPARγ.[2] Interestingly, at even higher concentrations (>20 µM), this compound can exhibit an antagonistic effect on PPARγ-mediated transcription.[2] This biphasic dose-response is a critical consideration in experimental design.
Q3: Have off-target interactions with other nuclear receptors been reported for this compound?
Yes, at micromolar concentrations, this compound has been shown to act as a pan-nuclear receptor antagonist.[2][3] The most significant antagonistic effects have been observed for the Vitamin D Receptor (VDR) and the Androgen Receptor (AR).[2][3] It can also inhibit the transcriptional activity of other nuclear receptors, although to a lesser extent. This inhibitory action is thought to occur through the disruption of the interaction between the nuclear receptor and its coactivators.[2]
Q4: What is the typical concentration range for observing PPARδ-specific effects of this compound versus off-target effects?
-
PPARδ-specific agonism: Highly potent, with an EC50 value in the low nanomolar range (around 1 nM).
-
PPARα and PPARγ agonism: Occurs at micromolar concentrations (EC50 values of approximately 1.1 µM and 2 µM, respectively).
-
Antagonism of other nuclear receptors (e.g., VDR, AR): Generally observed at concentrations greater than 12.1 µM.[2][3]
It is crucial to perform dose-response experiments to determine the optimal concentration for achieving the desired specific effect in your experimental system.
Data Presentation
Table 1: Agonist Potency (EC50) of this compound on Human PPAR Subtypes
| Nuclear Receptor | EC50 (µM) | Selectivity vs. PPARδ |
| PPARδ | 0.001 | - |
| PPARα | 1.1 | 1100-fold lower |
| PPARγ | 2.0 | 2000-fold lower |
Data compiled from Tocris Bioscience product information.
Table 2: Antagonist Activity (IC50) of this compound on Various Nuclear Receptors
| Nuclear Receptor | IC50 (µM) |
| Vitamin D Receptor (VDR) | 12.1 |
| Androgen Receptor (AR) | 14.7 |
| Other Nuclear Receptors | 12.1 - 37.4 |
Data from a study identifying this compound as a pan-nuclear receptor antagonist at higher concentrations.[2]
Mandatory Visualizations
Caption: this compound signaling pathway for PPARδ activation.
References
- 1. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 2. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Potential TRα and TRβ Antagonist Reduces the Viability and Metabolic Activity of an Adult Granulosa Tumour Cell Line and Simultaneously Upregulates TRβ Expression [mdpi.com]
Technical Support Center: Enhancing GW0742 Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of the selective PPARδ agonist, GW0742, in animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge associated with the oral administration of this compound in animal studies?
A1: The primary challenge with oral administration of this compound is its low and variable bioavailability. This is mainly attributed to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, a critical step for absorption into the bloodstream. Studies have shown that intravenous injection of this compound is more effective than oral intake, highlighting the pharmacokinetic limitations of the oral route.[1][2][3]
Q2: Why is improving the oral bioavailability of this compound important for preclinical research?
A2: Improving oral bioavailability is crucial for obtaining reliable and reproducible data in preclinical studies. Consistent and adequate drug exposure is necessary to accurately assess the pharmacological effects and dose-response relationships of this compound. Furthermore, developing an effective oral formulation is a critical step for potential future clinical applications.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds like this compound. The most common and effective approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous form.[4][5][6]
-
Lipid-Based Formulations: Formulations such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs) can improve absorption by utilizing lipid uptake pathways in the intestine.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to a faster dissolution rate.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective agonist for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ). PPARs are nuclear receptors that, when activated by a ligand like this compound, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression. PPARδ is involved in regulating lipid metabolism, energy homeostasis, and inflammation.[1][7][8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral gavage. | Poor aqueous solubility leading to incomplete dissolution and absorption. | 1. Formulation Optimization: Prepare this compound as a solid dispersion or a nanoemulsion to enhance solubility and dissolution rate. 2. Vehicle Selection: Use a vehicle known to improve the solubility of lipophilic compounds, such as a mixture of PEG400 and Labrasol®.[11] 3. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through micronization. |
| High inter-animal variability in pharmacokinetic profiles. | Inconsistent dosing technique or physiological differences between animals. | 1. Standardize Dosing Procedure: Ensure all oral gavage procedures are performed consistently by a trained technician. Use appropriate gavage needle sizes and confirm correct placement.[12][13][14] 2. Control for Biological Variables: Use animals of the same strain, age, and sex. Ensure a consistent fasting period before dosing, as food can affect absorption. |
| Precipitation of this compound in the formulation upon standing. | The drug concentration exceeds its solubility in the chosen vehicle. | 1. Re-evaluate Vehicle Composition: Increase the proportion of the solubilizing agent in the vehicle. 2. Prepare Fresh Formulations: Prepare the dosing solutions immediately before administration to minimize the time for precipitation to occur. 3. Consider a Different Formulation Strategy: If precipitation remains an issue, switching from a simple solution/suspension to a more stable formulation like a solid dispersion or nanoemulsion is recommended. |
| No discernible pharmacological effect at expected therapeutic doses. | Insufficient systemic exposure due to poor bioavailability. | 1. Confirm Bioavailability: Conduct a pilot pharmacokinetic study with intravenous administration to determine the absolute bioavailability of your oral formulation. 2. Increase Dose with Caution: If bioavailability is confirmed to be low, a higher oral dose may be necessary. However, be mindful of potential saturation of absorption or off-target effects at higher concentrations. 3. Optimize Formulation: Focus on improving the formulation to achieve higher systemic exposure rather than simply increasing the dose. |
Data Presentation: Impact of Formulation on this compound Bioavailability
The following table summarizes the expected improvements in key pharmacokinetic parameters when using bioavailability-enhancing formulations for this compound compared to a simple aqueous suspension. Note: These values are illustrative and based on typical outcomes for poorly soluble drugs; actual results may vary depending on the specific formulation and animal model.
| Formulation Strategy | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | Relative Bioavailability (%) |
| Aqueous Suspension | Low | Variable | Low | 1 (Reference) |
| Solid Dispersion | Moderate to High | Shorter | Significantly Increased | 3 - 5 fold increase |
| Nanoemulsion | High | Shorter | Markedly Increased | 5 - 8 fold increase |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane (B109758), Rotary Evaporator, Vacuum Oven.
-
Procedure:
-
Weigh appropriate amounts of this compound and PVP K30 (e.g., a 1:4 drug-to-polymer ratio).
-
Dissolve both this compound and PVP K30 in a minimal amount of dichloromethane by vortexing until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the wall of the flask.
-
Further dry the film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.
-
Protocol 2: Preparation of a this compound Nanoemulsion
-
Materials: this compound, Medium-chain triglycerides (MCT oil), Tween 80 (surfactant), Polyethylene glycol 400 (PEG 400, co-surfactant), Distilled water.
-
Procedure:
-
Determine the solubility of this compound in the MCT oil. Prepare the oil phase by dissolving this compound in the MCT oil at a concentration below its saturation solubility.
-
Prepare the surfactant/co-surfactant (S/CoS) mixture by blending Tween 80 and PEG 400, typically at a ratio between 1:1 and 4:1.
-
Slowly add the oil phase containing this compound to the S/CoS mixture with continuous stirring.
-
To this organic phase, add the aqueous phase (distilled water) dropwise with gentle stirring.
-
The formation of a clear or slightly bluish, transparent liquid indicates the spontaneous formation of a nanoemulsion.
-
Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential before in vivo administration.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) with jugular vein catheters.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg in a suitable solubilizing vehicle).
-
Group 2: Oral gavage of this compound aqueous suspension (e.g., 10 mg/kg).
-
Group 3: Oral gavage of this compound solid dispersion (e.g., 10 mg/kg).
-
Group 4: Oral gavage of this compound nanoemulsion (e.g., 10 mg/kg).
-
-
Procedure:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Administer the respective formulations to each group.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine the absolute bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to improve dissolution and oral absorption of glimepiride tablets: solid dispersion versus micronization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. cusabio.com [cusabio.com]
- 11. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing GW0742 Stability in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the stability of GW0742 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Quick Reference: this compound Stability and Storage
Proper storage and handling are critical for maintaining the potency and stability of this compound throughout your experiments.
| Storage Condition | Form | Recommended Duration |
| -20°C | Lyophilized Powder | Up to 36 months |
| -20°C | In DMSO Solution | Up to 1 month |
| -80°C | In DMSO Solution | Up to 1 year |
Note: It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2]
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions.[1][3][4] It offers good solubility for the compound. For in vivo studies, stock solutions in DMSO are often further diluted in vehicles like saline or polyethylene (B3416737) glycol (PEG).
2. How should I store my this compound stock solution for long-term experiments?
For long-term storage (up to one year), it is best to store aliquoted this compound stock solutions in DMSO at -80°C. For shorter-term experiments (up to one month), storage at -20°C is acceptable.[5] Always protect the solutions from light.
3. Can I repeatedly freeze and thaw my this compound stock solution?
It is highly discouraged to subject this compound stock solutions to multiple freeze-thaw cycles. This can lead to degradation of the compound and affect the reproducibility of your experimental results. Prepare single-use aliquots to maintain the integrity of the compound.
4. How stable is this compound in cell culture media at 37°C?
The stability of this compound in aqueous solutions like cell culture media at 37°C is limited. While specific degradation kinetics are not extensively published, it is best practice to prepare fresh dilutions of this compound in your culture medium for each treatment. For long-term experiments, this means replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound.[6][7]
5. What are the known degradation pathways for this compound?
The primary metabolic degradation pathway for this compound involves the oxidation of the acyclic divalent sulfur to form sulfoxide and sulfone metabolites. While this is an in vivo metabolic process, similar oxidative degradation could potentially occur over long periods in solution, especially if exposed to air and light.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your long-term experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological effects over time. | 1. Degradation of this compound in stock solution: Improper storage or repeated freeze-thaw cycles. 2. Degradation in culture media: Infrequent media changes in long-term cultures. | 1. Prepare fresh stock solutions from lyophilized powder. Ensure proper storage of aliquots at -80°C and avoid light exposure. 2. For long-term cell culture, replace the media with freshly prepared this compound-containing media every 24-48 hours. |
| High variability between replicate experiments. | 1. Inaccurate pipetting of viscous DMSO stock solution. 2. Precipitation of this compound in aqueous media. 3. Cell culture variability: Differences in cell passage number, confluency, or health. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stocks. 2. Ensure the final DMSO concentration in your culture media is low (typically ≤0.1%) and that the this compound is fully dissolved before adding to the cells. Vortex the diluted solution before application. 3. Maintain consistent cell culture practices. Use cells within a similar passage number range and ensure consistent cell density at the start of each experiment. |
| Unexpected off-target effects or cellular toxicity. | 1. High concentration of DMSO vehicle. 2. This compound concentration is too high for the specific cell line. 3. Compound impurity. | 1. Ensure the final DMSO concentration in your vehicle control and all experimental groups is identical and as low as possible (ideally ≤0.1%). 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line and experimental duration. 3. Use high-purity this compound (≥98%) from a reputable supplier. |
| Difficulty dissolving this compound powder. | 1. Inappropriate solvent. 2. Low-quality DMSO. | 1. Use high-purity, anhydrous DMSO. 2. Gentle warming and vortexing can aid in dissolution. |
Experimental Protocols and Visualizations
Detailed Methodology: Preparation of this compound Working Solutions for Cell Culture
This protocol outlines the steps for preparing this compound solutions for treating adherent cells in a long-term experiment.
Materials:
-
Lyophilized this compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 5 mg vial of this compound (MW: 471.49 g/mol ), add 1.06 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquot and Store Stock Solution:
-
Dispense the 10 mM stock solution into single-use, light-protected sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Prepare Working Solution in Cell Culture Medium:
-
On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock to 10 mL of medium.
-
Vortex the working solution gently before adding it to the cells.
-
Important: Always prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Experimental Workflow for Long-Term this compound Treatment
Signaling Pathway of this compound (PPARβ/δ Activation)
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARβ/δ), a nuclear receptor that plays a crucial role in regulating gene expression.
Upon binding to this compound, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various cellular processes, including lipid metabolism, inflammation, and cell proliferation and differentiation.[5][6][7][8][9][10][11][12][13]
References
- 1. Administration of PPARβ/δ agonist reduces copper-induced liver damage in mice: possible implications in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor | MDPI [mdpi.com]
- 7. Regulation of Cell Proliferation and Differentiation by PPARβ/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. The Interplay between Metabolism, PPAR Signaling Pathway, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome Proliferator-Activated Receptor and Vitamin D Receptor Signaling Pathways in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The transcriptional PPARβ/δ network in human macrophages defines a unique agonist-induced activation state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
How to avoid GW0742-induced cytotoxicity in cell lines
Welcome to the technical support center for GW0742. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell lines and to offer strategies to mitigate potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). PPARβ/δ is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in various cellular processes, including lipid metabolism, inflammation, and cell proliferation. Upon activation by a ligand like this compound, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.
Q2: Under what conditions does this compound induce cytotoxicity?
A2: this compound-induced cytotoxicity is cell-type specific and dose-dependent. While it can have protective and anti-inflammatory effects in some contexts, it has been observed to reduce cell viability and induce apoptosis in certain cancer cell lines, such as those from ovarian and colon cancers.[1][2][3] Cytotoxicity is more commonly reported at higher concentrations, where the compound may also exhibit off-target effects by acting as an antagonist to other nuclear receptors.[2] For many in vitro applications, concentrations ranging from 1 nM to 1 µM are often used to activate PPARβ/δ without significant cytotoxicity.
Q3: What are the known off-target effects of this compound?
A3: At higher concentrations (typically in the micromolar range), this compound can act as an antagonist for other nuclear receptors, including the Vitamin D Receptor (VDR) and the Androgen Receptor (AR).[2] This "pan-nuclear receptor antagonist" behavior can lead to unintended biological effects and contribute to cytotoxicity. It has also been noted that for PPARs themselves, this compound can act as an agonist at lower concentrations and an antagonist at higher concentrations.[2]
Q4: Can the cytotoxic effects of this compound be reversed or prevented?
A4: Yes, the PPARβ/δ-mediated effects of this compound can often be mitigated by co-treatment with a selective PPARβ/δ antagonist, such as GSK0660.[4][5] By competitively blocking the PPARβ/δ receptor, GSK0660 can help to isolate the on-target effects of this compound and can be a valuable tool in determining if the observed cytotoxicity is indeed PPARβ/δ-dependent.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at expected therapeutic concentrations. | Concentration too high: The effective concentration of this compound can vary significantly between cell lines. Off-target effects: At higher concentrations, this compound can inhibit other nuclear receptors, leading to toxicity.[2] Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Perform a dose-response curve: Determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1 nM) and titrate up. Consider co-treatment with a PPARβ/δ antagonist (GSK0660): This can help determine if the cytotoxicity is due to on-target PPARβ/δ activation. Maintain a low final solvent concentration: Ensure the final concentration of DMSO or other solvent in your cell culture medium is typically ≤ 0.1%.[6] |
| Inconsistent or unexpected results between experiments. | Compound stability: this compound, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles of stock solutions. Cell health and passage number: Cells that are unhealthy, at a high passage number, or overly confluent can respond differently to treatment.[6][7] Variability in experimental conditions: Inconsistent incubation times or cell seeding densities can lead to variable results. | Prepare fresh stock solutions and aliquot for single use: Store stock solutions at -20°C or -80°C to maintain stability.[6] Maintain consistent cell culture practices: Use cells at a low, consistent passage number and ensure they are in a logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination.[6][7] Standardize protocols: Use consistent cell seeding densities and incubation times for all experiments. |
| Difficulty distinguishing between on-target and off-target effects. | Dose-dependent dual activity: this compound can act as an agonist at low concentrations and an antagonist at higher concentrations.[2] Interaction with multiple signaling pathways: this compound can influence various pathways, including those involved in cell survival and apoptosis. | Use a PPARβ/δ antagonist: Co-treatment with GSK0660 can help to confirm that the observed effects are mediated through PPARβ/δ. Analyze key signaling pathways: Examine the activation state of relevant pathways (e.g., PI3K/Akt, ERK1/2) to understand the molecular mechanisms of action in your cell line. |
Data Summary: this compound Cytotoxicity
The following table summarizes reported cytotoxic effects of this compound in various cell lines. It is important to note that direct IC50 values for this compound are not consistently reported across the literature. This table provides concentration ranges where cytotoxic effects have been observed.
| Cell Line | Cancer Type | Observed Effect | This compound Concentration | Reference |
| KGN | Ovarian Granulosa Cell Tumor | Decreased cell viability | 10 µM, 25 µM, 100 µM | [1] |
| COV434 | Ovarian Granulosa Cell Tumor | Decreased cell viability | 100 µM | [1] |
| HCT116 | Colon Cancer | Inhibition of growth | 1-10 µM | [1][2] |
| Ishikawa, RL-95, Sawano | Endometrial Cancer | Increased apoptosis and growth inhibition | 10 µM | [2][8] |
| HL-60 | Human Leukemia | Significant cell death | 150 µM |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability following treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Co-treatment with a PPARβ/δ Antagonist (GSK0660) to Mitigate Cytotoxicity
This protocol outlines a general approach to investigate if this compound-induced cytotoxicity is PPARβ/δ-dependent.
Materials:
-
Same as Protocol 1
-
GSK0660 stock solution (e.g., in DMSO)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare a solution of GSK0660 at a concentration known to antagonize PPARβ/δ (e.g., 1 µM, but this should be optimized for your cell line).
-
Prepare a set of this compound dilutions that also contain the fixed concentration of GSK0660.
-
Include controls: vehicle only, this compound only, and GSK0660 only.
-
-
Cell Treatment:
-
For antagonist pre-treatment, you may add the GSK0660-containing medium to the cells for a short period (e.g., 30-60 minutes) before adding this compound.
-
Alternatively, co-administer the this compound and GSK0660 solutions simultaneously.
-
-
Incubation, MTT Assay, and Data Analysis: Follow steps 4-8 from Protocol 1. A reversal of this compound-induced cytotoxicity in the presence of GSK0660 would suggest a PPARβ/δ-dependent mechanism.
Signaling Pathways and Experimental Workflows
This compound On-Target vs. Off-Target Effects
Caption: Dose-dependent effects of this compound.
Potential Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Hypothetical this compound cytotoxicity pathway.
Experimental Workflow for Investigating and Mitigating Cytotoxicity
Caption: Workflow for managing this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of receptors δ (PPARδ) by agonist (this compound) may enhance lipid metabolism in heart both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: GW0742 Chronic Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the PPARβ/δ agonist, GW0742, in chronic experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARβ/δ), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] Upon activation, PPARβ/δ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in a variety of cellular processes, including lipid metabolism, inflammation, and cell proliferation.[2][3]
Q2: What are the common dosage ranges for this compound in chronic in vivo studies?
A2: The dosage of this compound can vary significantly depending on the animal model and the specific research question. However, a review of published studies indicates that daily oral administration dosages typically range from 3 mg/kg to 30 mg/kg.[2][4][5][6][7] It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup.
Q3: How should this compound be prepared for oral gavage administration?
A3: this compound is a powder that is insoluble in water. For oral gavage, it is commonly suspended in a vehicle such as gum tragacanth.[6] Alternatively, stock solutions can be prepared in dimethyl sulfoxide (B87167) (DMSO) and then further diluted.[8] It is essential to ensure a homogenous suspension before each administration.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is highly selective for PPARβ/δ, some studies have reported potential off-target effects, particularly at higher concentrations.[4][9] For instance, at micromolar concentrations, this compound has been shown to act as an antagonist for other nuclear receptors, including the vitamin D receptor (VDR) and the androgen receptor (AR).[9] It has also been observed to induce vascular relaxation independent of PPARβ/δ, potentially through inhibition of RhoA activity.[4] Researchers should be mindful of these potential off-target effects when interpreting their data.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Improper preparation or administration of this compound.
-
Solution: Ensure the this compound is fully suspended in the vehicle before each oral gavage. Use a consistent gavage technique to minimize variability between animals.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Store this compound powder at 2-8°C as recommended. Prepare fresh suspensions or solutions regularly and protect them from light and heat.
-
-
Possible Cause: Off-target effects.
Issue 2: Poor solubility of this compound.
-
Possible Cause: this compound is inherently insoluble in aqueous solutions.
-
Solution: For in vivo studies, prepare a suspension using a suitable vehicle like gum tragacanth.[6] For in vitro experiments, dissolve this compound in an organic solvent such as DMSO or ethanol.[8] Be mindful of the final solvent concentration in your cell culture media to avoid solvent-induced toxicity.
-
Issue 3: Concerns about potential toxicity in long-term studies.
-
Possible Cause: Chronic administration of any compound can lead to unforeseen toxicity.
-
Solution: Monitor animal health closely throughout the study, including body weight and general behavior.[5][7] Consider including interim tissue collection time points to assess for any pathological changes. Some studies have noted altered liver enzyme levels with extended use, suggesting that monitoring liver function may be prudent.[5]
-
Experimental Protocols
General Protocol for Oral Gavage Administration of this compound
This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals.
-
Prepare a vehicle solution, for example, 0.5% gum tragacanth in sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension. The final concentration should be calculated to deliver the desired dose in a reasonable volume (e.g., 5-10 ml/kg for mice).
-
-
Animal Handling and Administration:
-
Gently restrain the animal.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and throughout the study.
-
Quantitative Data Summary
Table 1: Summary of this compound Chronic Treatment Schedules in Rodent Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Duration | Key Findings | Reference |
| Mice (C57BL/6) | Pulmonary Artery Banding | 10 and 30 mg/kg/day | Oral Gavage | 14 days | Reduced right heart hypertrophy and fibrosis. | [2] |
| Rats | Hypoxia-Induced Pulmonary Hypertension | 30 mg/kg/day | Oral Gavage | 3 weeks | Reduced right heart hypertrophy and right ventricular systolic pressure. | [4][6] |
| Rats | Fructose-Rich Diet-Induced Diabetes | Not specified (effective dose) | Intravenous Injection | 1 week | Improved insulin (B600854) resistance and glucose homeostasis. | |
| Mice | Diet-Induced Obesity | 3 mg/kg/day | Oral Gavage | 11 or 13 weeks | Prevented body weight gain, fat accumulation, and endothelial dysfunction. | [7] |
| Rats | DOCA-Salt Hypertension | 5 and 20 mg/kg/day | Not specified | 5 weeks | Restored endothelial function at the 20 mg/kg dose. | [10] |
| APP/PS1 Mice | Alzheimer's Disease Model | 30 mg/kg/day | Oral Gavage | 14 days | Increased expression of Cpt1a and reversed memory deficits. | [11] |
Visualizations
References
- 1. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genemedics.com [genemedics.com]
- 6. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension | PLOS One [journals.plos.org]
- 7. Chronic peroxisome proliferator-activated receptorβ/δ agonist this compound prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GW 0742 | PPARδ | Tocris Bioscience [tocris.com]
- 9. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW0742 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of GW0742 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to prepare for in vivo use?
A1: this compound is a hydrophobic molecule, making it practically insoluble in water[1][2][3]. This inherent low aqueous solubility presents a significant challenge for preparing formulations suitable for in vivo administration, as drugs must be in a dissolved state to be absorbed and exert their pharmacological effects[4].
Q2: What are the recommended vehicles for administering this compound in vivo?
A2: Due to its poor water solubility, this compound requires a non-aqueous or co-solvent vehicle system. Common and effective vehicles include:
-
DMSO (Dimethyl sulfoxide): this compound is readily soluble in DMSO[1][2][5]. However, undiluted DMSO can be toxic and is often used as a stock solution solvent before further dilution[6][7][8].
-
Co-solvent mixtures: These are widely used to improve the solubility of nonpolar drugs.[9][10] A frequently cited formulation for this compound involves a combination of DMSO, PEG300 (Polyethylene glycol 300), Tween 80, and saline. One specific example is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[5]. Another option is a simple 50% PEG300 and 50% saline mixture[11][12].
-
PEG400: Polyethylene glycol 400 is another suitable solvent for this compound[13].
-
Carboxymethylcellulose (CMC): A suspension can be prepared using 0.5% CMC-Na in saline, though this will be a suspension rather than a true solution and may require sonication to ensure uniformity[11].
Q3: My this compound is precipitating out of the vehicle. What can I do?
A3: Precipitation upon addition of an aqueous component (like saline or water) to a DMSO stock is a common issue. Here are some troubleshooting steps:
-
Sequential Mixing: When preparing co-solvent formulations, add the solvents sequentially. First, completely dissolve the this compound powder in a small amount of DMSO or ethanol. Then, add other components like PEG300 and Tween 80, ensuring the solution is clear before adding the final aqueous component (saline or water)[5][14].
-
Sonication and Warming: Gentle warming and sonication can help dissolve the compound and maintain its solubility[2][3][5]. Be cautious with heating to avoid degradation.
-
Use of Surfactants: Surfactants like Tween 80 or Pluronic-F68 are included in formulations to increase solubility and prevent precipitation by forming micelles[9]. Ensure it is part of your vehicle for challenging formulations.
-
Check Final Concentration: You may be exceeding the solubility limit of your chosen vehicle system. Try preparing a lower concentration.
Q4: Can I administer this compound dissolved in 100% DMSO?
A4: While this compound has high solubility in DMSO, using 100% DMSO for in vivo injections is generally not recommended due to its potential toxicity[6]. For oral gavage, it is often diluted into a more complex vehicle. For intraperitoneal (i.p.) injections, a stock in DMSO is typically diluted with saline or another vehicle to minimize irritation and toxicity, though some studies have used undiluted DMSO for i.p. administration[6][7][8]. Always consider the final concentration of DMSO in your formulation and its potential effects on the animal model and experimental outcomes.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the vehicle. | - Incorrect solvent choice.- Concentration is too high.- Insufficient mechanical energy. | - Ensure you are using a recommended organic solvent like DMSO or a co-solvent system[5][13].- Try a lower final concentration.- Use a vortex mixer, sonication, or gentle warming to aid dissolution[3][5]. |
| Compound precipitates after adding saline/water. | Uncontrolled precipitation occurs when a drug-saturated organic solvent is diluted with an aqueous medium[10]. | - Prepare the formulation sequentially: Dissolve this compound in DMSO first, then add PEG300/Tween 80, and finally, add saline slowly while vortexing[5][14].- Increase the proportion of co-solvents (PEG300) or surfactants (Tween 80) in your formulation. |
| High mortality or adverse reactions in animals after administration. | - Vehicle toxicity (e.g., high concentration of DMSO).- Formulation pH is outside the tolerable range (typically 5-9)[15].- Improper administration technique (e.g., esophageal trauma during gavage)[16]. | - Reduce the percentage of DMSO in the final formulation to below 10%[5][14].- Check the pH of your final preparation and adjust if necessary, avoiding strong acids or bases[15].- Ensure proper training and technique for the chosen administration route[16]. |
| Inconsistent experimental results. | - Non-homogenous drug suspension.- Degradation of the compound. | - If using a suspension (e.g., with CMC), ensure it is vortexed or sonicated thoroughly before each animal is dosed[11].- Prepare solutions fresh daily. Store stock solutions at -20°C or -80°C and protect from light[5]. |
This compound Solubility Data
| Solvent / Vehicle System | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| DMSO | 47.1 - 60 | 100 - 127.26 | Readily soluble[2][3][5]. |
| Ethanol | 24.23 - 49.7 | ~50 | May require sonication and gentle warming[2][3]. |
| Water | Insoluble | Insoluble | [1][2][3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 4.24 | Recommended for in vivo use. Sonication is recommended[5]. |
| PEG400 | 20 | ~42.4 | Used for preparing solutions[13]. |
| 0.5% CMC-Na in Saline | 16.67 | ~35.36 | Forms a suspension; sonication is needed[11]. |
| 50% PEG300 + 50% Saline | 12.5 | ~26.52 | Forms a suspension; sonication is needed[11]. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage or IP Injection
This protocol is based on a common co-solvent formulation and is suitable for achieving a final concentration of 2 mg/mL[5].
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. For example, for 1 mL of a 2 mg/mL solution, weigh 2 mg of this compound.
-
Initial Dissolution in DMSO: Add 100 µL (10% of the final volume) of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved and the solution is clear.
-
Add Co-solvent and Surfactant: Sequentially add 400 µL (40%) of PEG300 and 50 µL (5%) of Tween 80. Vortex well after each addition to ensure the solution remains homogenous.
-
Add Saline: Slowly add 450 µL (45%) of sterile saline to the mixture while continuously vortexing. Adding the aqueous component last and slowly is critical to prevent precipitation.
-
Final Homogenization: For best results, sonicate the final solution for 5-10 minutes[5]. The final solution should be clear.
-
Administration: Use the freshly prepared solution immediately for oral gavage or intraperitoneal injection.
Protocol 2: Preparation of a this compound Suspension
This protocol is suitable for preparing a suspension when a true solution is not required.
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh Compound: Weigh the desired amount of this compound and place it in a sterile conical tube.
-
Prepare Vehicle: Prepare the 0.5% CMC-Na vehicle by dissolving 0.5 g of CMC-Na in 100 mL of sterile saline. This may require stirring for several hours.
-
Create Suspension: Add the required volume of the 0.5% CMC-Na vehicle to the this compound powder.
-
Homogenize: Vortex the mixture vigorously for 2-3 minutes. Follow this with sonication for 10-15 minutes to ensure a fine, uniform suspension[11].
-
Administration: Vortex the suspension again immediately before each administration to ensure consistent dosing.
Visualizations
Experimental Workflow for this compound Formulation
References
- 1. ≥98% (HPLC), selective PPARδ agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. raybiotech.com [raybiotech.com]
- 3. apexbt.com [apexbt.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PPAR | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijpbr.in [ijpbr.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. science.bio [science.bio]
- 14. researchgate.net [researchgate.net]
- 15. gadconsulting.com [gadconsulting.com]
- 16. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in GW0742 Experiments
Welcome to the technical support center for GW0742. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this potent and selective PPARβ/δ agonist. Here you will find troubleshooting guides and FAQs to help interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary and expected mechanism of action for this compound?
A1: this compound is best known as a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ/β).[1] Upon binding to PPARδ, it forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes. This interaction modulates gene expression, primarily influencing lipid metabolism, inflammation, and cellular energy homeostasis.[2][3] It is widely used in research to investigate the physiological roles of PPARδ.[4]
Q2: Why am I observing both agonistic and antagonistic effects with this compound in my experiments?
A2: This is a critical and documented aspect of this compound's pharmacology. The compound exhibits a dose-dependent dual effect. At low nanomolar to low micromolar concentrations, it acts as a classic agonist on PPARs (most potently on PPARδ). However, at higher micromolar concentrations (typically >12 µM), it can act as an antagonist not only to PPARs but also as a pan-nuclear receptor antagonist, affecting receptors like the Vitamin D Receptor (VDR) and Androgen Receptor (AR).[5] This can lead to the unexpected inhibition of transcriptional activity at high doses.
Q3: How selective is this compound for PPARβ/δ?
A3: While highly selective for PPARδ, it is not absolutely specific. It can activate PPARα and PPARγ, but at much higher concentrations.[5] For instance, its EC50 for human PPARδ is approximately 0.001 µM, whereas for PPARα and PPARγ, the EC50 values are 1.1 µM and 2 µM, respectively. Furthermore, at concentrations above 12 µM, it shows broad antagonist activity against other nuclear receptors.[5] Researchers should be aware of these potential off-target effects, especially when using higher concentrations.
Q4: My fluorescence-based assay (e.g., FRET, FP) is giving strange readings. Could this compound be interfering?
A4: Yes, this is a known issue. This compound has been shown to possess unique spectroscopic properties. It can interact with rhodamine-derived molecules, leading to an increase in fluorescence intensity and polarization in a dose-dependent manner, independent of the biological target.[5] If your assay utilizes fluorescent probes, especially rhodamine or Texas Red, it is crucial to run controls with this compound alone to account for any potential optical artifacts.
Q5: The effect of this compound on cell viability and proliferation seems inconsistent across different studies. Why is that?
A5: The impact of this compound on cell viability is highly context-dependent, relying on the cell type, concentration, and duration of exposure. For example:
-
In some cancer cell lines like HCT116, it can inhibit cell proliferation.[6]
-
In granulosa tumor cell lines (KGN and COV434), it has been shown to decrease cell viability at concentrations of 25-100 µM.[7]
-
Conversely, in healthy human granulosa cells (HGrC1), it can increase cell viability.
-
In rat cerebellar granule neurons, it is neuroprotective after brief exposure but exhibits toxicity after prolonged (48-hour) incubation.
These varying outcomes underscore the importance of performing dose-response and time-course studies for your specific cell model.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression or Phenotypic Outcome
You've treated your cells or animal model with this compound expecting a classic PPARδ-mediated response (e.g., upregulation of a known target gene like Angptl4), but you observe no effect, an opposite effect, or changes in unrelated pathways.
Troubleshooting Steps:
-
Q: Have you considered the dose-dependent dual activity?
-
A: Your concentration may be too high, pushing the compound into its antagonistic range.[5]
-
Action: Perform a detailed dose-response curve, starting from low nanomolar to high micromolar concentrations. Analyze target gene expression and a functional endpoint at each concentration.
-
-
Q: Could the observed effect be due to off-target binding?
-
A: At micromolar concentrations, this compound can inhibit other nuclear receptors like VDR and AR.[5] It also has non-genomic, PPARβ/δ-independent effects, such as reducing reactive oxygen species (ROS).[8]
-
Action:
-
Review the literature for known off-target effects of this compound on pathways relevant to your model.
-
Use a PPARβ/δ antagonist (e.g., GSK0660) as a control. If the antagonist reverses the effect, it is likely PPARβ/δ-mediated.[4][8] If not, an off-target mechanism is probable.
-
Consider using siRNA to knock down PPARβ/δ to confirm the receptor's involvement.[2]
-
-
-
Q: Is the effect related to a non-genomic signaling pathway?
-
A: this compound has been shown to attenuate ERK1/2 and Akt phosphorylation and reduce ROS generation independently of PPARβ/δ activation.[8]
-
Action: Analyze key signaling nodes (e.g., p-Akt, p-ERK) and ROS levels to determine if these non-genomic pathways are being modulated in your system.
-
Data Presentation: this compound Activity Profile
The following table summarizes the effective concentrations of this compound for both its intended agonist activity and its off-target antagonist activity across various nuclear receptors.
| Receptor Target | Activity Type | Species | EC50 / IC50 (µM) | Reference |
| PPARδ | Agonist | Human | 0.001 | |
| PPARα | Agonist | Human | 1.1 - 1.3 | [5] |
| PPARγ | Agonist | Human | 2.0 - 2.8 | [5] |
| VDR | Antagonist | Human | 12.1 | [5] |
| AR | Antagonist | Human | 14.7 | [5] |
| Other NRs | Antagonist | Human | 12.1 - 37.4 | [5] |
Visualization: Interpreting this compound's Complex Signaling
Caption: Dose-dependent signaling of this compound, showing both on-target and off-target effects.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Your in vitro experiments showed a potent effect, but this did not translate to your animal model. Conversely, an in vivo phenotype was observed without a clear in vitro correlate.
Troubleshooting Steps:
-
Q: Was the in vivo dosage appropriate?
-
A: Pharmacokinetics can significantly alter local drug concentrations. The administered dose may not achieve the required concentration in the target tissue, or it might reach levels that cause off-target or antagonistic effects.
-
Action: Review established dosing protocols from similar studies (see table below). Consider conducting a pilot study with a range of doses. If possible, measure the compound's concentration in the target tissue.
-
-
Q: Could metabolic conversion of this compound be a factor?
-
A: The in vivo metabolism of this compound could produce metabolites with different activity profiles, leading to effects not seen in vitro.
-
Action: This is complex to address without pharmacokinetic studies. However, be aware of this possibility when interpreting results that diverge significantly from in vitro data.
-
-
Q: Are systemic or multi-cellular interactions responsible for the in vivo phenotype?
-
A: The in vivo environment is far more complex than a cell monolayer. An unexpected protective effect on the right heart, for example, was observed in vivo despite expectations from in vitro work.[9] This was likely due to complex interactions between different cell types and systemic factors within the heart tissue.
-
Action: Acknowledge the limitations of in vitro models. The in vivo result, while unexpected, may reveal a novel, physiologically relevant mechanism of action.
-
Data Presentation: Summary of In Vivo this compound Dosing Protocols
| Animal Model | Condition Studied | Dose | Route | Duration | Reference |
| Mouse | Right Heart Hypertrophy | 10 - 30 mg/kg/day | Oral Gavage | 14 days | [9] |
| Rat | Diabetes (Fructose-fed) | Dose-dependent | Not specified | Not specified | [4] |
| Mouse | Diet-Induced Obesity | 3 mg/kg/day | Oral Gavage | 11-13 weeks | [10] |
| Rat | Hypoxia-Induced PH | 30 mg/kg/day | Oral Gavage | 3 weeks | [11] |
| Mouse | Gut Ischemia/Reperfusion | 0.1 mg/kg | i.p. | Single dose | [1] |
Visualization: Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for diagnosing the cause of unexpected experimental results with this compound.
Experimental Protocols
Protocol 1: General Method for Cell-Based Luciferase Reporter Assay
This protocol is designed to test the dose-dependent agonist/antagonist activity of this compound.
-
Cell Culture & Transfection:
-
Plate cells (e.g., HEK293T, HepG2) in a 96-well plate.
-
Co-transfect cells with three plasmids:
-
A PPRE-driven luciferase reporter vector (e.g., pGL3-PPRE-luc).
-
An expression vector for human PPARδ.
-
A control vector expressing Renilla luciferase (for normalization).
-
-
Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in appropriate cell culture media. A suggested range to capture dual effects is 10⁻¹⁰ M to 10⁻⁴ M.
-
For antagonist testing, co-treat with a known concentration of a positive control agonist alongside the this compound serial dilutions.
-
Include vehicle-only (e.g., DMSO) controls.
-
Replace the medium with the compound-containing medium and incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Calculate EC50 (for agonist activity) and IC50 (for antagonist activity) values using a non-linear regression model.[5]
-
Protocol 2: General Method for In Vivo Administration in Rodent Models
This protocol provides a general framework for studying the effects of this compound in mice or rats.
-
Animal Model:
-
Compound Preparation & Dosing:
-
Prepare this compound for oral gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80. Ensure the compound is fully suspended.
-
Select doses based on literature precedents (e.g., 3-30 mg/kg/day).[9][10][11]
-
Administer the compound or vehicle control to randomized groups of animals daily via oral gavage for the specified study duration (e.g., 14 days to 13 weeks).[9][10]
-
-
Monitoring & Endpoint Analysis:
-
Monitor animal health, body weight, and food intake regularly.
-
At the study endpoint, perform relevant functional measurements (e.g., hemodynamic measurements, glucose tolerance tests).[4][9]
-
Collect blood and tissues for downstream analysis (e.g., histology, gene expression via qPCR, protein levels via Western blot).
-
-
Ethical Considerations:
References
- 1. This compound, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. genemedics.com [genemedics.com]
- 4. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a Potential TRα and TRβ Antagonist Reduces the Viability and Metabolic Activity of an Adult Granulosa Tumour Cell Line and Simultaneously Upregulates TRβ Expression [mdpi.com]
- 8. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating GW0742's Weak Antagonist Activity on VDR and AR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of GW0742's off-target antagonist activity on the Vitamin D Receptor (VDR) and Androgen Receptor (AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Its primary mechanism of action involves binding to and activating PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, modulating their transcription. This signaling pathway is crucial in regulating lipid metabolism, inflammation, and cellular proliferation.
Q2: What are the known off-target effects of this compound?
A2: At concentrations higher than 12.1 µM, this compound has been shown to act as a pan-nuclear receptor antagonist.[1][2][3] The most significant antagonist activity has been observed against the Vitamin D Receptor (VDR) and the Androgen Receptor (AR).[1][2] It is important to note that this compound can also exhibit a dual agonist/antagonist effect on PPARs at different concentrations.[2]
Q3: At what concentrations does this compound exhibit antagonist activity on VDR and AR?
A3: The antagonist activity of this compound on VDR and AR is typically observed at micromolar concentrations, with IC50 values of 12.1 µM for VDR and 14.7 µM for AR in cell-based transcription assays.[1] This is significantly higher than its EC50 value for PPARδ activation, which is in the nanomolar range.
Q4: Why is it important to consider the VDR and AR antagonist activity of this compound in my experiments?
A4: If your experimental system expresses VDR or AR, the off-target antagonist activity of this compound could lead to confounding results. This is particularly critical in studies related to prostate cancer, bone metabolism, immunology, and other areas where VDR and AR signaling are important. Unintended inhibition of these receptors could mask the true effects of PPARδ activation or lead to misinterpretation of experimental outcomes.
Q5: Are there any structural analogs of this compound with reduced off-target effects?
A5: Yes, research has been conducted to develop analogs of this compound with improved selectivity. For instance, modifications to the thiazole (B1198619) ring of this compound have led to compounds with reduced PPARδ activation and potent VDR antagonist activity. However, for researchers specifically interested in the effects of PPARδ activation without VDR/AR antagonism, using the lowest effective concentration of this compound or considering alternative selective PPARδ agonists is recommended.
Troubleshooting Guide
Issue 1: I am observing unexpected inhibitory effects in my cell-based assay when using this compound at higher concentrations.
-
Question: Could the observed inhibition be due to off-target effects on VDR or AR?
-
Answer: Yes, if your cells express VDR or AR, the inhibitory effects you are observing at this compound concentrations approaching the micromolar range could be due to its antagonist activity on these receptors.[1][2]
-
Troubleshooting Steps:
-
Confirm VDR/AR Expression: Verify the expression of VDR and AR in your cell line at the protein level (e.g., via Western blot) or mRNA level (e.g., via RT-qPCR).
-
Dose-Response Curve: Perform a detailed dose-response curve with this compound to distinguish between the potent PPARδ agonism (expected at low nM concentrations) and the less potent VDR/AR antagonism (expected at µM concentrations).
-
Use Receptor-Specific Controls:
-
Include a known VDR antagonist (e.g., ZK159222) and a known AR antagonist (e.g., bicalutamide) as controls to see if they phenocopy the effects of high-concentration this compound.
-
Co-treat with a VDR agonist (e.g., 1,25-dihydroxyvitamin D3) or an AR agonist (e.g., dihydrotestosterone) to see if they can rescue the inhibitory effect of this compound.
-
-
Luciferase Reporter Assay: Perform a VDR or AR-specific luciferase reporter assay to directly measure the antagonist activity of this compound in your cell system (see Experimental Protocols section).
-
Issue 2: My in vivo study with this compound is showing conflicting results compared to in vitro data.
-
Question: Could off-target VDR/AR antagonism in specific tissues be contributing to these discrepancies?
-
Answer: It is possible. The tissue-specific expression of PPARδ, VDR, and AR can vary, leading to different net effects of this compound in a whole organism compared to a homogenous cell culture.
-
Troubleshooting Steps:
-
Analyze Receptor Expression in Target Tissues: Examine the expression levels of PPARδ, VDR, and AR in your target tissue(s) using techniques like immunohistochemistry or qPCR.
-
Consider Pharmacokinetics: The concentration of this compound may differ across tissues. If possible, measure the compound's concentration in the target tissue to determine if it reaches levels sufficient to inhibit VDR or AR.
-
Use Tissue-Specific Knockout Models: If available, using tissue-specific VDR or AR knockout animal models can help to dissect the contribution of these off-target effects to the overall phenotype.
-
Issue 3: I want to ensure that the effects I am observing are solely due to PPARδ activation.
-
Question: How can I design my experiments to minimize the impact of VDR and AR antagonism?
-
Answer: The key is to work at concentrations of this compound that are well below its IC50 for VDR and AR, while still being effective for PPARδ activation.
-
Mitigation Strategies:
-
Concentration Optimization: Use the lowest possible concentration of this compound that elicits a robust PPARδ response. This is typically in the low nanomolar range, far below the micromolar concentrations where VDR/AR antagonism is observed.[1]
-
Employ a PPARδ Antagonist: Use a specific PPARδ antagonist (e.g., GSK0660) to confirm that the observed effects are indeed mediated by PPARδ. If the antagonist reverses the effect of low-concentration this compound, it provides strong evidence for on-target activity.
-
Use an Alternative PPARδ Agonist: Consider using a structurally different, highly selective PPARδ agonist to confirm your findings. This can help to rule out off-target effects specific to the this compound scaffold.
-
Gene Silencing: Use siRNA or shRNA to knock down PPARδ expression. The absence of a this compound effect in these cells would confirm its on-target mechanism.
-
Quantitative Data Summary
| Compound | Target Receptor | Activity | Potency (IC50 / EC50) | Reference |
| This compound | PPARδ | Agonist | 0.0037 ± 0.0014 µM | [1] |
| VDR | Antagonist | 12.1 µM | [1] | |
| AR | Antagonist | 14.7 µM | [1] | |
| PPARα | Agonist | 1.3 ± 0.3 µM | [1] | |
| PPARγ | Agonist | 2.8 ± 0.7 µM | [1] |
Experimental Protocols
Luciferase Reporter Assay for VDR/AR Antagonist Activity
This protocol is designed to quantify the antagonist effect of this compound on VDR or AR transcriptional activity.
Materials:
-
Mammalian cell line expressing VDR or AR (e.g., LNCaP for AR, HEK293T transiently transfected with VDR expression vector).
-
VDR or AR-responsive luciferase reporter plasmid (e.g., containing VDREs or AREs upstream of the luciferase gene).
-
Control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and appropriate agonists (1,25-dihydroxyvitamin D3 for VDR, DHT for AR).
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the VDR/AR-responsive luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for 1-2 hours.
-
Add a constant concentration of the respective agonist (e.g., EC50 concentration of 1,25-dihydroxyvitamin D3 or DHT).
-
Include appropriate controls: vehicle control, agonist only, and a known antagonist.
-
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value.
Competitive Binding Assay for VDR/AR
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the VDR or AR ligand-binding domain (LBD).
Materials:
-
Purified VDR or AR LBD.
-
Radiolabeled ligand (e.g., [3H]-1,25-dihydroxyvitamin D3 for VDR, [3H]-DHT for AR).
-
This compound.
-
Assay buffer.
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
-
Filter plates and filtration apparatus.
Methodology:
-
Assay Setup: In a 96-well plate, combine the purified VDR or AR LBD with a fixed concentration of the radiolabeled ligand in the assay buffer.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled agonist).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the protein-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the radioligand binding.
Visualizations
Caption: this compound's dual activity on PPARδ, VDR, and AR signaling pathways.
Caption: Experimental workflow for troubleshooting this compound's off-target effects.
References
Optimizing experimental design to account for GW0742's pharmacokinetics
Welcome to the technical support center for researchers utilizing the selective PPAR-β/δ agonist, GW0742. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your study design and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPAR-β/δ).[1][2][3] Upon binding, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[4][5] This signaling pathway is crucial in lipid metabolism, glucose homeostasis, and inflammation.[1][2][5]
Q2: What is the recommended vehicle for preparing this compound for in vivo studies? A2: For oral administration in animal studies, this compound is commonly suspended in a 0.5% solution of carboxymethylcellulose (CMC) in sterile water. For stock solutions intended for further dilution, dimethyl sulfoxide (B87167) (DMSO) is frequently used.[1] When using DMSO, it is crucial to dilute the stock solution appropriately in a vehicle suitable for animal administration, such as saline, to minimize solvent toxicity.[1]
Q3: What are some known downstream target genes of this compound-activated PPAR-β/δ? A3: Activation of PPAR-β/δ by this compound upregulates the expression of genes involved in fatty acid oxidation and lipid metabolism. Key target genes include Angiopoietin-like 4 (ANGPTL4), Carnitine Palmitoyltransferase 1A (CPT1A), and Pyruvate Dehydrogenase Kinase 4 (PDK4).[6][7]
Q4: Are there potential off-target effects or toxicity concerns with this compound? A4: While this compound is highly selective for PPAR-β/δ, high concentrations have been reported to interact with other nuclear receptors, including the vitamin D receptor and the androgen receptor.[8] Some studies have noted that high doses may lead to adverse effects such as hypertension and cardiomegaly, though these are not consistently reported.[9] As with any experimental compound, it is essential to perform dose-response studies to identify a therapeutic window with minimal off-target effects.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Experimental Results
High variability in animal studies can obscure true experimental outcomes. Here are some common causes and solutions when working with this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure the this compound suspension is homogenous before each administration by vortexing or sonicating. - Use precise oral gavage techniques to ensure the full dose is delivered to the stomach. - Administer the dose at the same time each day relative to the animal's light/dark cycle and feeding schedule. |
| Pharmacokinetic Differences | - Be aware that oral administration of this compound may have different outcomes compared to intravenous injection due to pharmacokinetic factors.[1][2] - Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific animal model and experimental endpoint. |
| Animal-to-Animal Variation | - Use age- and weight-matched animals for all experimental groups. - Ensure consistent housing conditions (temperature, humidity, light cycle) for all animals. - Monitor animal health closely, as underlying illness can affect drug metabolism. |
Issue 2: Compound Precipitation in Cell Culture Media
This compound is a lipophilic compound and may precipitate when diluted into aqueous cell culture media.
| Potential Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility | - Prepare a high-concentration stock solution in 100% DMSO. - When preparing working concentrations, add the DMSO stock dropwise to the pre-warmed (37°C) cell culture medium while gently swirling. This helps to avoid localized high concentrations that can lead to precipitation. |
| Final DMSO Concentration | - Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10] - Run a vehicle control with the same final DMSO concentration as your experimental wells to account for any solvent effects. |
| Interaction with Media Components | - The presence of serum and other components in the media can affect the solubility of this compound.[11] - If precipitation persists, consider using a formulation with solubilizing agents like cyclodextrin, though this should be tested for effects on your specific assay. |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans (Single 15 mg Oral Dose)
| Metabolite | Detection Window in Urine |
| Sulfone Metabolite | Up to 20 days |
| Unmetabolized this compound | Short period at low ng/mL levels |
| Data from a study on the detection of this compound and its metabolites in human urine. The abundance of this compound and its metabolites was found to be about ten times lower than that of GW1516.[12] |
Table 2: Dose-Dependent Effects of Intravenous this compound on Glucose Homeostasis in Fructose-Fed Diabetic Rats
| Parameter | Vehicle Control | This compound (0.05 mg/kg) | This compound (0.15 mg/kg) | This compound (0.45 mg/kg) |
| HOMA-IR | ~25 | Reduced | Further Reduced | Significantly Reduced |
| Glucose-Infusion Rate (GIR) | Decreased | Increased | Further Increased | Markedly Increased |
| Plasma Glucose (in T1DM rats) | High | Decreased | Further Decreased | Significantly Decreased |
| Data summarized from a study demonstrating that this compound improves insulin (B600854) resistance and reduces hyperglycemia in a dose-dependent manner in diabetic rat models.[1][2][3][13] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water. This can be done by slowly adding CMC powder to the water while stirring vigorously to prevent clumping.
-
This compound Suspension:
-
Weigh the required amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% CMC vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse, you might prepare a 1 mg/mL solution to administer 0.25 mL).
-
-
Homogenization: Vortex the suspension vigorously for 5-10 minutes or sonicate until a uniform, milky-white suspension is achieved. Visually inspect for any clumps before drawing into the syringe.
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension. The typical administration volume for mice is 5-10 mL/kg body weight.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: In Vitro Treatment of Cultured Cells with this compound
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Cultured cells in appropriate cell culture medium
-
Cell culture plates
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment, dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small, single-use volumes in light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to add the DMSO stock to pre-warmed medium to aid solubility.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells (e.g., ≤ 0.1% - 0.5%).
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere and stabilize overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) depending on the experimental endpoint. For gene expression studies, a 24-hour incubation is common.[7]
-
-
Downstream Analysis: After the incubation period, harvest the cells for downstream analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or other relevant assays.
Mandatory Visualizations
Caption: A typical experimental workflow for in vitro studies using this compound.
Caption: Simplified signaling pathway of this compound-mediated gene regulation.
References
- 1. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cusabio.com [cusabio.com]
- 6. mdpi.com [mdpi.com]
- 7. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sarmscentral.org [sarmscentral.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Detection of PPARδ agonists GW1516 and this compound and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Complexities of GW0742 Research: A Troubleshooting Guide
Welcome to the technical support center for GW0742 research. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent findings and navigating the nuanced experimental landscape of this potent PPARβ/δ agonist. Below, you will find frequently asked questions, detailed experimental protocols, and data summaries to help clarify unexpected results and guide future experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent with its known role as a PPARβ/δ agonist?
A1: While this compound is a highly selective PPARβ/δ agonist, several factors can contribute to seemingly contradictory or unexpected results. These can include off-target effects, receptor-independent mechanisms, and dose-dependent dual activity.
-
Off-Target Effects: At micromolar concentrations, this compound has been shown to act as an antagonist for other nuclear receptors, with the strongest inhibitory effects observed on the Vitamin D Receptor (VDR) and the Androgen Receptor (AR)[1]. This can lead to confounding effects if your experimental system expresses these receptors.
-
Receptor-Independent Mechanisms: Some effects of this compound may not be mediated by PPARβ/δ at all. For instance, its vasorelaxant properties in pulmonary and mesenteric arteries have been observed to be independent of the PPARβ/δ receptor[2].
-
Dose-Dependent Agonist/Antagonist Activity: For PPARα, PPARγ, and PPARδ, this compound can act as an agonist at lower concentrations and an antagonist at higher concentrations[1]. This biphasic activity underscores the critical importance of careful dose-response studies.
Q2: I observed a significant effect of this compound in my rodent model, but the results are not replicating in a different animal model. What could be the cause?
A2: The efficacy of this compound can be highly dependent on the animal model and its specific physiological state. A notable example is the failure of this compound to attenuate septic shock-induced circulatory failure and kidney dysfunction in a porcine model with pre-existing atherosclerosis. This was attributed to a markedly lower expression of the PPAR-β/δ receptor in this specific swine strain compared to healthy animals[3]. It is crucial to assess the baseline expression levels of PPARβ/δ in your chosen model system.
Q3: My results show changes in the expression of a known this compound target gene, but the expected downstream physiological effect is absent. How can this be explained?
A3: The link between target gene expression and a physiological outcome is not always linear and can be influenced by other cellular or systemic factors. For example, in a study with mice, while this compound treatment increased the expression of CPT1a (a PPARβ/δ target gene involved in fatty acid oxidation), it did not lead to an increase in the prevalence of regulatory T cells (Tregs) in the lymph nodes of sedentary mice[4]. This suggests that other, parallel pathways or exercise-induced factors may be required to elicit the full physiological response.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data from various studies.
Table 1: Receptor Activation and Inhibition Data for this compound
| Receptor | Activity | EC50 / IC50 (µM) | Reference |
| Human PPARδ | Agonist | 0.001 | |
| Human PPARα | Agonist | 1.1 | |
| Human PPARγ | Agonist | 2.0 | |
| VDR-SRC2-3 Interaction | Inhibitor | 12.1 ± 3.4 | [1] |
| AR-SRC2-3 Interaction | Inhibitor | 6.6 ± 1.5 | [1] |
| VDR Ligand Binding | Inhibitor | 8.7 ± 1.7 | [1] |
Table 2: In Vivo Experimental Dosages of this compound
| Animal Model | Condition | Dosage | Outcome | Reference |
| Mice | Pulmonary Artery Banding | 10 and 30 mg/kg/day (oral) | Reduced right heart hypertrophy and failure | [5] |
| Rats | Hypoxia-Induced Pulmonary Hypertension | 30 mg/kg/day (oral) | Limited right heart hypertrophy | [2] |
| Rats | Fructose-fed (T2DM model) | Not specified | Improved glucose homeostasis | [6] |
| Mice | APP/PS1 (Alzheimer's model) | Not specified | Reversed memory deficits | [7] |
Experimental Protocols
Protocol 1: Investigation of Direct Protective Effects of this compound on Right Heart Hypertrophy
-
Animal Model: Male C57BL/6 mice.
-
Surgical Procedure: Pulmonary Artery Banding (PAB) to induce right heart hypertrophy. Sham-operated mice serve as controls.
-
Treatment Groups (n=10 per group):
-
Sham + Placebo
-
Sham + this compound (30 mg/kg/day)
-
PAB + Placebo
-
PAB + this compound (10 mg/kg/day)
-
PAB + this compound (30 mg/kg/day)
-
-
Administration: Oral gavage for 14 days, starting 7 days after surgery.
-
Key Measurements:
-
Hemodynamic parameters (Echocardiography, pressure monitoring).
-
Right ventricle hypertrophy (heart dissection and weighing).
-
Fibrosis and cellular changes (Immunohistochemistry).
-
Transcriptomics (Illumina MouseRef-8v3 BeadChip array).
-
-
Statistical Analysis: Analysis of variance (ANOVA) with Student-Newman-Keuls post hoc test for multiple comparisons. A p-value < 0.05 is considered statistically significant.
-
Reference: [5]
Visualizations
Signaling Pathways and Experimental Logic
Caption: Overview of this compound's genomic and non-genomic/off-target signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent findings in this compound research.
References
- 1. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension | PLOS One [journals.plos.org]
- 3. Effects of the PPAR-β/δ agonist this compound during resuscitated porcine septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating GW0742 Research: A Technical Guide to Minimize Variability
Technical Support Center
For researchers, scientists, and drug development professionals working with the potent and selective PPARδ agonist GW0742, achieving reproducible and reliable results is paramount. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and minimize variability in your experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ). It activates PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This pathway is central to regulating lipid metabolism, inflammation, and cellular growth.[1][2]
Q2: I'm observing conflicting results at different concentrations. Is this normal?
A2: Yes, this is a known characteristic of this compound. It can exhibit a dual effect depending on the concentration used. At lower, nanomolar concentrations, it acts as a PPARδ agonist. However, at higher, micromolar concentrations (typically above 12 µM), it can act as an antagonist for several nuclear receptors, including PPARs themselves, the Vitamin D Receptor (VDR), and the Androgen Receptor (AR).[3] This can lead to contradictory or unexpected biological outcomes. Therefore, it is crucial to perform dose-response studies to identify the optimal concentration for your specific experimental model.
Q3: What are the common solvents for this compound and how should I prepare my stock solutions?
A3: this compound is soluble in DMSO and ethanol.[4] It is common practice to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and then dilute it further in your culture medium or vehicle for in vivo studies.[4] Always ensure the final concentration of the solvent in your experiment is low and consistent across all treatment groups, including a vehicle-only control, to avoid solvent-induced artifacts. For in vivo formulations, a mixture of DMSO, PEG300, Tween 80, and saline can be used.[4]
Q4: What are the potential off-target effects of this compound I should be aware of?
A4: Beyond its primary target, PPARδ, this compound can interact with other nuclear receptors, particularly at higher concentrations.[3] It has been shown to act as an antagonist for the Vitamin D Receptor (VDR) and the Androgen Receptor (AR).[3] Additionally, some studies suggest it may have non-genomic effects, such as modulating signaling pathways like ERK1/2 and Akt independently of PPARβ/δ activation.[5] Researchers should consider these potential off-target effects when interpreting their data.
Q5: What is the stability of this compound in solution and how should it be stored?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to one year.[4] The compound should be protected from heat, light, and moisture to prevent degradation.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or irreproducible results between experiments. | - Variability in compound concentration: Inaccurate dilutions or degradation of the stock solution. - Cell passage number: High passage numbers can lead to phenotypic drift. - Inconsistent treatment duration: Timing can be critical for observing specific effects. | - Prepare fresh dilutions from a validated stock solution for each experiment. - Use cells within a defined, low passage number range. - Strictly adhere to the planned treatment times. |
| Unexpected cell toxicity or death. | - High concentration of this compound: As mentioned, high concentrations can have antagonistic and toxic effects. - Solvent toxicity: The concentration of DMSO or other solvents may be too high. - Prolonged exposure: Continuous exposure can be toxic in some cell types. | - Perform a dose-response curve to determine the optimal, non-toxic concentration. - Ensure the final solvent concentration is below 0.1% and include a vehicle control. - Consider shorter treatment durations or intermittent dosing schedules. |
| Discrepancy between in vitro and in vivo results. | - Metabolism of this compound in vivo: The compound is metabolized in animals, leading to different active forms and concentrations.[7][8] - Bioavailability and tissue distribution: The amount of this compound reaching the target tissue can vary. - Complex biological environment: The in vivo setting involves interactions with other cell types and systems not present in vitro. | - Analyze the metabolites of this compound in your animal model. - Conduct pharmacokinetic studies to determine the concentration of this compound in the target tissue. - Use appropriate animal models that closely mimic the human condition being studied. |
| No observable effect of this compound treatment. | - Sub-optimal concentration: The concentration used may be too low to elicit a response. - Inactive compound: The this compound may have degraded. - Cell type is not responsive: The target cells may not express sufficient levels of PPARδ. | - Perform a dose-response study with a wider range of concentrations. - Verify the activity of your this compound stock using a positive control cell line known to respond. - Confirm the expression of PPARδ in your experimental model using techniques like qPCR or Western blotting. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Species | Value | Assay Type |
| EC50 (PPARδ) | Human | 1 nM[4] | Transactivation Assay |
| EC50 (PPARα) | Human | 1.1 µM[3] | Transactivation Assay |
| EC50 (PPARγ) | Human | 2.0 µM[3] | Transactivation Assay |
| IC50 (VDR) | Human | 12.1 - 37.4 µM[3] | Transcription Inhibition Assay |
| IC50 (AR) | Human | 6.6 ± 1.5 µM[3] | Coactivator Interaction Assay |
Experimental Protocols
Cell-Based PPARδ Transactivation Assay
Objective: To determine the potency and efficacy of this compound in activating PPARδ in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.
-
Transfection: Co-transfect the cells with a PPARδ expression vector, a PPRE-driven luciferase reporter vector, and a control vector (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1 pM to 10 µM) or a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Animal Study for Metabolic Effects
Objective: To evaluate the effect of this compound on metabolic parameters in a mouse model of diet-induced obesity.
Methodology:
-
Animal Model: Use male C57BL/6 mice fed a high-fat diet for 8-12 weeks to induce obesity and insulin (B600854) resistance.
-
Treatment: Administer this compound orally (e.g., 10-30 mg/kg/day) or a vehicle control to the mice for a specified period (e.g., 4-8 weeks).[1]
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose and insulin tolerance tests to assess insulin sensitivity.
-
Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Analysis: At the end of the study, harvest tissues such as the liver, skeletal muscle, and adipose tissue for gene expression analysis (e.g., qPCR for PPARδ target genes) and histological examination.
-
Data Analysis: Compare the metabolic parameters and tissue-specific changes between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Visualizing Key Processes
To further clarify the mechanisms and workflows associated with this compound studies, the following diagrams have been generated.
Caption: Canonical signaling pathway of this compound as a PPARδ agonist.
Caption: A typical experimental workflow for a this compound study.
References
- 1. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PPAR | TargetMol [targetmol.com]
- 5. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.bio [science.bio]
- 7. researchgate.net [researchgate.net]
- 8. Detection of PPARδ agonists GW1516 and this compound and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for enhancing the selectivity of GW0742's effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with GW0742.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound for PPARβ/δ compared to other PPAR isoforms?
A1: this compound is a potent and highly selective agonist for the peroxisome proliferator-activated receptor δ (PPARδ).[1] In cell-based transactivation assays, it demonstrates significantly higher potency for human PPARδ with an EC50 value of approximately 1 nM.[1][2] In contrast, its activity against human PPARα and PPARγ is much lower, with EC50 values of 1.1 μM and 2 μM, respectively, indicating a selectivity of over 1000-fold for PPARδ.[1]
Q2: At what concentrations are off-target effects of this compound observed?
A2: While highly selective at nanomolar concentrations, this compound can exhibit off-target effects at micromolar concentrations.[3] Studies have shown that at concentrations higher than 12.1 µM, this compound can act as an antagonist for multiple nuclear receptors, including the vitamin D receptor (VDR) and the androgen receptor (AR).[3] For instance, it was found to inhibit the interaction between VDR and its coactivator with an IC50 value of 27.2 ± 2.7 μM.
Q3: Can this compound exhibit both agonist and antagonist effects on PPARs?
A3: Yes, some studies have reported a dual agonist/antagonist behavior for this compound on PPARs.[3] At lower concentrations, it acts as a typical agonist, activating transcription. However, at higher concentrations, it can inhibit this effect.[3] For PPARγ, agonistic effects are seen at lower concentrations, while significant transcriptional inhibition is observed at concentrations greater than 20 µM.
Q4: Are there known non-genomic effects of this compound?
A4: Yes, this compound has been shown to exert effects independent of its genomic action as a transcription factor agonist.[4] For example, it can induce vasorelaxation in a manner that is independent of the PPARβ/δ receptor.[5] Furthermore, it has been observed to modulate signaling pathways, such as attenuating ERK1/2 and Akt phosphorylation, through a non-genomic redox mechanism.[4] This effect was not reversible by a specific PPARβ/δ antagonist.[4]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected activation of PPARβ/δ target genes.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal EC50 in your specific cell line or experimental system. Start with a range from 1 nM to 1 µM. |
| Cellular health and passage number | Ensure cells are healthy, within a low passage number, and not confluent, as this can affect their responsiveness. |
| Purity and stability of this compound | Verify the purity of your this compound stock. Improper storage can lead to degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Presence of interfering substances in media | Serum components can sometimes interfere with ligand activity. Consider using serum-free or charcoal-stripped serum media for certain experiments. One study noted that this compound's effect on PPARα-mediated transactivation was dependent on the presence of BSA.[1][2] |
Issue 2: Observing effects that are not blocked by a PPARβ/δ antagonist (e.g., GSK0660).
| Possible Cause | Troubleshooting Step |
| Non-genomic or off-target effects | The observed effect may be independent of PPARβ/δ activation.[4][5] Consider that at higher concentrations, this compound can interact with other cellular targets.[3] |
| Insufficient antagonist concentration | Ensure you are using an adequate concentration of the antagonist to competitively inhibit this compound binding. A titration experiment with the antagonist is recommended. |
| Experimental artifact | Rule out any potential artifacts in your assay system that might be influenced by the chemical properties of this compound itself. |
Issue 3: Cytotoxicity observed at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Inherent toxicity at high concentrations | Prolonged incubation (e.g., 48 hours) with high micromolar concentrations of this compound can induce cell death.[1][2] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels (typically <0.1%). |
| Cell type sensitivity | Different cell lines may exhibit varying sensitivities to this compound. Determine the toxicity threshold for your specific cell type using a cell viability assay. |
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Assay Type | Species | EC50 / IC50 | Reference |
| PPARδ | Transactivation | Human | 1 nM | [1][2] |
| PPARδ | Transactivation | Human | 3.25 nM | [6][7] |
| PPARα | Transactivation | Human | 1.1 µM | [1][2] |
| PPARγ | Transactivation | Human | 2 µM | [1][2] |
| VDR | Coactivator Interaction | - | IC50: 27.2 ± 2.7 µM | |
| AR | Coactivator Interaction | - | IC50: 6.6 ± 1.5 µM | [3] |
Experimental Protocols
1. Luciferase Reporter Gene Transactivation Assay
This cell-based assay is used to measure the ability of a compound to activate the transcriptional activity of a specific PPAR isoform.
-
Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or HepG2) in 96-well plates. Co-transfect the cells with a plasmid containing the ligand-binding domain of the PPAR of interest fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 22-24 hours to allow for gene expression.
-
Luciferase Activity Measurement: Lyse the cells and measure the luminescence produced by both the experimental (Firefly) and control (Renilla) luciferases using a luminometer and appropriate detection reagents.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.[8]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay determines the binding affinity of a compound to the PPAR ligand-binding domain (LBD).
-
Methodology:
-
Assay Components: This assay typically involves a purified PPAR LBD tagged with a donor fluorophore (e.g., terbium) and a fluorescently labeled tracer ligand that binds to the LBD, acting as the acceptor fluorophore.
-
Competition Reaction: In a microplate, combine the tagged PPAR LBD and the fluorescent tracer. Add varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. The ratio of these emissions is the TR-FRET signal.
-
Data Analysis: When the unlabeled compound displaces the fluorescent tracer, the FRET signal decreases. Plot the TR-FRET ratio against the log of the test compound concentration to generate a competition curve. From this curve, the IC50 value can be determined, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[8]
-
Visualizations
Caption: Canonical PPARβ/δ signaling pathway activated by this compound.
Caption: General experimental workflow for evaluating this compound's effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PPAR | TargetMol [targetmol.com]
- 3. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to GW0742 and GW501516 (Cardarine) in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW0742 and GW501516, commonly known as Cardarine, are potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists.[1][2] PPARδ is a nuclear receptor that plays a crucial role in the regulation of metabolic processes, including fatty acid oxidation, glucose homeostasis, and lipid metabolism.[3] Both compounds have been extensively investigated for their potential therapeutic benefits in metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. This guide provides an objective comparison of their performance in metabolic research, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Mechanism of Action: The PPARδ Signaling Pathway
Both this compound and GW501516 exert their metabolic effects by activating PPARδ. Upon activation by an agonist, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in energy metabolism.
A key coactivator in this pathway is the PPARγ coactivator-1α (PGC-1α), which is crucial for the induction of genes related to mitochondrial biogenesis and fatty acid oxidation.[3] Furthermore, the activation of the AMP-activated protein kinase (AMPK) pathway has been shown to work in concert with PPARδ to enhance fatty acid oxidation.[4]
Below is a diagram illustrating the core signaling pathway.
Caption: PPARδ signaling pathway activated by this compound and GW501516.
Comparative Quantitative Data
Direct head-to-head comparative studies with extensive quantitative data for this compound and GW501516 are limited in publicly available literature. The following tables summarize findings from separate studies on each compound to provide a comparative overview. It is crucial to note that experimental conditions such as animal models, dosages, and treatment durations may vary between studies, impacting direct comparability.
Table 1: Effects of this compound on Metabolic Parameters (from various animal studies)
| Parameter | Animal Model | Dosage | Duration | Key Findings |
| Glucose Homeostasis | Fructose-fed diabetic rats | 0.03-0.3 mg/kg/day (oral) | 14 days | Dose-dependent decrease in HOMA-IR, indicating improved insulin (B600854) sensitivity.[5] |
| Fatty Acid Oxidation | C57BL/6 mice | 3 mg/kg/day (in diet) | 6 weeks | Increased mRNA expression of CPT1a in T-cells, a key enzyme in fatty acid oxidation.[6] |
| Lipid Profile | apoE-/- mice | 60 mg/kg/day | 10 weeks | Reduced atherosclerotic lesion size but weak effects on triglycerides and no effect on HDL-c.[1] |
| Gene Expression (Heart) | Wistar rats | 10⁻⁶ mol/l (in vitro) | 24 hours | Increased expression of genes related to fatty acid oxidation (e.g., LCAD, VLCAD) and the TCA cycle (e.g., PDK4, UCP3).[7] |
| Body Weight | High-fat diet-fed mice | Not specified | Not specified | Increased weight gain in one study.[1] |
Table 2: Effects of GW501516 (Cardarine) on Metabolic Parameters (from animal and human studies)
| Parameter | Species | Dosage | Duration | Key Findings |
| Lipid Profile | Humans with low HDL-c | 2.5, 5.0, or 10.0 mg/day (oral) | 12 weeks | HDL-c increased up to 16.9% (10 mg), LDL-c reduced by 7.3%, and triglycerides reduced by 16.9%.[8] |
| Insulin Sensitivity | Humans with metabolic syndrome | 10 mg/day (oral) | 2 weeks | Ameliorated insulin resistance.[1] |
| Fatty Acid Oxidation | Kunming mice | Not specified | 3 weeks | Increased fatty acid oxidation and catabolism.[2] |
| Gene Expression (Liver) | High-fat diet-fed mice | Not specified | Not specified | Prevented the reduction in PGC-1α and lipin 1 mRNA levels, leading to increased fatty acid oxidation. |
| Body Weight | High-fat diet-fed rats | 5 mg/kg/day (oral) | 6 weeks | Improved glucose tolerance and reduced body weight gain in mice, but not in rats. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols extracted from cited research.
Experimental Workflow: In Vivo Animal Study
Caption: Generalized workflow for in vivo metabolic studies.
Representative In Vivo Study Protocol (this compound)
-
Animal Model: Male Wistar rats.[5]
-
Induction of Metabolic Syndrome: Rats were fed a 60% fructose-rich chow for 2 months to induce a type 2 diabetes model.[5]
-
Dosing: this compound was administered orally at doses of 0.03, 0.1, and 0.3 mg/kg/day for 14 days.[5]
-
Metabolic Assessment:
-
Biochemical Analysis: Western blotting was used to determine the protein expression of GLUT4 in skeletal muscle and PEPCK in the liver.[5]
Representative In Vivo Study Protocol (GW501516)
-
Animal Model: Male Kunming mice.[2]
-
Experimental Groups: Mice were divided into trained and untrained groups, with and without GW501516 treatment.[2]
-
Dosing: GW501516 was administered for 3 weeks (specific dosage not detailed in the abstract).[2]
-
Performance Test: Exhaustive running performance was measured.[2]
-
Metabolomic Analysis: Serum samples were analyzed to identify changes in metabolites related to fatty acid oxidation and catabolism.[2]
-
Histology: Succinate dehydrogenase (SDH) staining of gastrocnemius muscle was performed to assess oxidative muscle fiber content.[2]
Discussion and Comparative Analysis
Both this compound and GW501516 are effective activators of the PPARδ pathway, leading to beneficial changes in metabolic parameters.
-
Potency and Efficacy: While some sources suggest this compound is a more potent successor to GW501516, direct comparative studies on metabolic endpoints are scarce. One study on atherosclerosis in apoE-/- mice suggested that a much higher dose of this compound was required to achieve a similar lesion-reducing effect as GW501516.[1]
-
Lipid Profile: GW501516 has demonstrated a consistent and significant ability to improve lipid profiles in both animal models and human clinical trials, notably by increasing HDL-c and decreasing triglycerides and LDL-c.[8] In contrast, the effects of this compound on HDL-c appear to be less pronounced or absent in some studies.[1]
-
Insulin Sensitivity: Both compounds have been shown to improve insulin sensitivity in models of insulin resistance.[1][5]
-
Metabolism and Excretion: A study comparing the urinary metabolites of both compounds found that the abundance of this compound and its metabolites was about ten times lower than that of GW501516 after a single oral dose. This suggests potential differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Safety Profile: A significant point of divergence is the safety profile. The clinical development of GW501516 was halted due to findings that it caused cancer to develop rapidly in several organs in animal studies. While the carcinogenic potential of this compound is less documented in publicly available research, caution is warranted given its structural and mechanistic similarity to GW501516.
Conclusion
This compound and GW501516 are valuable research tools for investigating the role of PPARδ in metabolic regulation. GW501516 has a more extensive research history, including human clinical data, which clearly demonstrates its effects on lipid metabolism and insulin sensitivity. However, its development was terminated due to significant safety concerns. This compound, while reportedly more potent in some contexts, has a less defined in vivo efficacy and safety profile.
For researchers in drug development, the key takeaway is that while PPARδ remains a promising target for metabolic diseases, the therapeutic window and potential for off-target effects, including carcinogenicity, must be carefully evaluated for any new agonist in this class. Future research should focus on direct, well-controlled comparative studies to elucidate the nuanced differences in efficacy and safety between these and other PPARδ agonists.
References
- 1. PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of PPARδ agonists GW1516 and this compound and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GW0742 and Other PPAR Agonists: Potency, Efficacy, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and efficacy of the peroxisome proliferator-activated receptor (PPAR) δ agonist GW0742 with other notable PPAR agonists. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways.
Introduction to PPARs and Their Agonists
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation.[1][2] There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1] Agonists targeting these receptors have been developed for the treatment of various metabolic disorders. This guide focuses on comparing the potent and selective PPARδ agonist this compound with other agonists targeting PPARδ, as well as those targeting PPARα and PPARγ for a broader context.
Comparative Potency and Efficacy of PPAR Agonists
The potency and selectivity of various PPAR agonists are critical determinants of their biological effects. The following table summarizes the half-maximal effective concentration (EC50) and inhibition constant (Ki) values for this compound and other representative PPAR agonists, providing a quantitative comparison of their activity on different PPAR isoforms.
| Agonist | Primary Target | Human PPARδ | Human PPARα | Human PPARγ | Reference |
| This compound | PPARδ | EC50: 0.001 µM (1 nM) | EC50: 1.1 µM | EC50: 2 µM | [3] |
| GW501516 (Cardarine) | PPARδ | EC50: 1 nM, Ki: 1 nM | >1000-fold selectivity over α and γ | >1000-fold selectivity over α and γ | [4][5][6] |
| L-165,041 | PPARδ | Ki: 6 nM, EC50: ~500 nM | >100-fold selectivity over other subtypes | Ki: ~730 nM | [7][8][9] |
| Bezafibrate | Pan-PPAR | EC50: 20 µM | EC50: 50 µM | EC50: 60 µM | [10] |
| Fenofibric Acid | PPARα | No activation | EC50: 9.47 µM | EC50: 61.0 µM | [11] |
| Rosiglitazone | PPARγ | No activity | No activity | EC50: 60 nM |
Key Observations from the Data:
-
High Potency and Selectivity of this compound for PPARδ: this compound demonstrates exceptional potency for PPARδ with an EC50 value of 1 nM.[3] Its selectivity for PPARδ is evident when compared to its significantly higher EC50 values for PPARα and PPARγ.[3]
-
GW501516 as a Potent and Selective PPARδ Agonist: Similar to this compound, GW501516 (Cardarine) is a highly potent and selective PPARδ agonist, with reported EC50 and Ki values of 1 nM and over 1000-fold selectivity against PPARα and PPARγ.[4][5][6]
-
Varying Potency and Selectivity of Other Agonists: L-165,041 is another potent PPARδ agonist, though its reported EC50 is higher than that of this compound and GW501516.[7] Bezafibrate acts as a pan-agonist, activating all three PPAR subtypes in the micromolar range.[10] Fenofibric acid is selective for PPARα, while Rosiglitazone is a potent and selective PPARγ agonist.[11]
PPAR Signaling Pathway
The activation of PPARs by their respective agonists initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression. The following diagram illustrates the generalized signaling pathway for PPAR agonists.
Caption: Generalized PPAR signaling pathway initiated by agonist binding.
Upon entering the cell, a PPAR agonist binds to its specific PPAR isoform. This binding event causes a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins.[12] The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[2][13] This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[12] This binding modulates the transcription of these genes, resulting in various biological effects such as increased fatty acid oxidation and reduced inflammation.[12]
Experimental Protocols
The determination of agonist potency and efficacy relies on robust experimental assays. Below are generalized methodologies for key experiments cited in the comparison.
Transactivation Assay (Luciferase Reporter Assay)
This assay is commonly used to determine the EC50 of a PPAR agonist.
Objective: To measure the ability of a compound to activate a specific PPAR isoform and induce the expression of a reporter gene.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T, COS-7) is cultured under standard conditions.
-
Transfection: Cells are transiently transfected with three plasmids:
-
An expression vector for the full-length human PPAR isoform (α, δ, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After an appropriate incubation period post-transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The activity of the control reporter is also measured.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the control reporter signal. The data is then plotted against the logarithm of the agonist concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a PPAR isoform.
Objective: To measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the ligand-binding domain (LBD) of a PPAR.
Methodology:
-
Preparation of PPAR-LBD: The ligand-binding domain of the specific human PPAR isoform is expressed and purified.
-
Incubation: The purified PPAR-LBD is incubated with a constant concentration of a high-affinity radiolabeled PPAR ligand (e.g., [3H]-GW501516 for PPARδ) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through a glass fiber filter or scintillation proximity assay (SPA).
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data, representing the percentage of specific binding versus the concentration of the test compound, is plotted. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing PPAR agonists.
Caption: A typical experimental workflow for identifying and characterizing PPAR agonists.
Conclusion
This compound stands out as a highly potent and selective PPARδ agonist, with a potency comparable to the well-characterized GW501516. Its high selectivity for PPARδ over PPARα and PPARγ suggests a more targeted therapeutic potential with potentially fewer off-target effects compared to pan-PPAR agonists like Bezafibrate. The provided experimental protocols and workflows offer a foundational understanding for researchers aiming to investigate and compare the properties of these and other PPAR agonists. This comparative guide serves as a valuable resource for the scientific community engaged in metabolic disease research and drug discovery.
References
- 1. cusabio.com [cusabio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. This compound | PPAR | TargetMol [targetmol.com]
- 4. GW 501516 | PPAR | Autophagy | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GW501516 - Wikipedia [en.wikipedia.org]
- 7. L-165041 | PPAR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 10. Bezafibrate (BM15075,苯扎贝特) - 仅供科研 | PPAR激动剂 | MCE [medchemexpress.cn]
- 11. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation of GW0742's selectivity for PPARδ over PPARα and PPARγ
This guide provides an objective comparison of GW0742's binding affinity and activation potential for the peroxisome proliferator-activated receptor delta (PPARδ) against its activity on PPARα and PPARγ. The data presented is compiled from multiple independent studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Analysis of Selectivity
This compound is a potent agonist for PPARδ, demonstrating significantly higher selectivity for this isoform compared to PPARα and PPARγ. This selectivity is quantified by comparing the half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) required to activate or bind to each receptor subtype.
The data consistently shows that this compound activates PPARδ at nanomolar concentrations, while micromolar concentrations are required to elicit a response from PPARα and PPARγ.[1][2][3] This translates to a selectivity of over 1000-fold for PPARδ over the other two isoforms.[4][5]
| Parameter | hPPARδ | hPPARα | hPPARγ | Reference |
| EC50 (Transactivation) | 1 nM (0.001 µM) | 1,100 nM (1.1 µM) | 2,000 nM (2.0 µM) | [3] |
| EC50 (Transactivation) | 3.7 nM (0.0037 µM) | 1,300 nM (1.3 µM) | 2,800 nM (2.8 µM) | [1][2] |
| IC50 (Binding) | 1 nM | Not Reported | Not Reported | [3] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
The selectivity of this compound is primarily determined through cell-based transactivation assays and biophysical binding assays.
1. Cell-Based Transactivation Assay (Reporter Gene Assay)
This is the most common method for quantifying the functional activity of a compound on a nuclear receptor.
-
Objective: To measure the ability of a compound (e.g., this compound) to activate a specific PPAR isoform and drive the expression of a reporter gene.
-
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T, MCF-7) is cultured.[1][3]
-
Transfection: The cells are co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the human PPAR isoform (α, δ, or γ) fused to a DNA-binding domain (DBD), often from the yeast GAL4 protein.
-
A reporter plasmid containing a promoter with multiple copies of the GAL4 binding site (Upstream Activation Sequence) that drives the expression of a reporter gene, such as luciferase or alkaline phosphatase.[1][2]
-
-
Treatment: The transfected cells are incubated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is used as a negative control.
-
Lysis and Measurement: After an incubation period (typically 18-24 hours), the cells are lysed. The activity of the reporter enzyme (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The reporter activity is normalized to a control for cell viability. The resulting dose-response curve is used to calculate the EC50 value for each PPAR isoform.
-
2. Fluorescence Polarization (FP) Binding Assay
This biophysical assay directly measures the binding affinity of a compound to a PPAR isoform.
-
Objective: To determine the IC50 value of a compound by measuring its ability to displace a fluorescently labeled ligand from the PPAR ligand-binding domain (LBD).
-
Methodology:
-
Reagents: Purified recombinant PPAR-LBD (α, δ, or γ), a fluorescently labeled probe that binds to the PPAR-LBD, and the test compound (this compound) are required.
-
Incubation: The PPAR-LBD and the fluorescent probe are incubated together to form a complex. Varying concentrations of this compound are then added.
-
Measurement: The fluorescence polarization of the solution is measured. When the small fluorescent probe is bound to the large PPAR-LBD, it tumbles slowly, resulting in high polarization. If this compound displaces the probe, the free probe tumbles rapidly, leading to low polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of this compound to generate a competition curve, from which the IC50 value is calculated.[1][2]
-
Visualizations
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate gene expression.[6][7] Upon activation by a ligand like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[8][9][10] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[8][9][11]
Caption: Comparative signaling pathways for PPARα, PPARδ, and PPARγ.
Experimental Workflow for Selectivity Validation
The logical flow for determining the selectivity of a compound like this compound involves a series of assays to measure its activity on each PPAR isoform.
Caption: Workflow for determining the selectivity of a PPAR agonist.
References
- 1. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A peroxisome proliferator-activated receptor-δ agonist provides neuroprotection in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. cusabio.com [cusabio.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of GW0742 and GW501516
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of two prominent peroxisome proliferator-activated receptor delta (PPARδ) agonists, GW0742 and GW501516 (also known as Cardarine). Both compounds have been the subject of extensive research for their potential therapeutic applications in metabolic disorders, inflammatory diseases, and for their performance-enhancing effects. This document aims to objectively compare their biological activities, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and GW501516 are potent and selective agonists of the PPARδ nuclear receptor. Activation of PPARδ leads to the transcriptional regulation of genes involved in fatty acid metabolism, glucose homeostasis, and inflammation. While both compounds share a common mechanism of action, available data suggests potential differences in their potency, metabolic effects, and downstream signaling pathways. This guide will delve into these aspects, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of the underlying biological processes.
Comparative Biological Activity
Potency and Selectivity
Both this compound and GW501516 are highly selective for the PPARδ isoform over PPARα and PPARγ. However, in vitro studies suggest that this compound may possess a higher potency for PPARδ compared to GW501516.
| Compound | Receptor | EC50 | Ki | Selectivity |
| This compound | Human PPARδ | 0.0037 ± 0.0014 µM[1] | Not Reported | >1000-fold vs PPARα/γ |
| Human PPARα | 1.3 ± 0.3 µM[1] | Not Reported | ||
| Human PPARγ | 2.8 ± 0.7 µM[1] | Not Reported | ||
| GW501516 | Murine PPARδ | 1 nM[2] | 1 nM[2] | >1000-fold vs PPARα/γ[2] |
Note: EC50 and Ki values are from different studies and may not be directly comparable due to variations in experimental conditions.
Metabolic Regulation
Activation of PPARδ by both this compound and GW501516 profoundly impacts lipid and glucose metabolism, primarily by increasing fatty acid oxidation in skeletal muscle. This shifts the body's energy preference from glucose to lipids, a mechanism underlying many of their observed biological effects.
Lipid Metabolism:
Both compounds have been shown to improve lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides.
| Compound | Study Population | Dosage | Key Findings on Lipid Profile |
| This compound | C57BL/6 Mice | 10 mg/kg/day (oral gavage) for 14 days | Significantly increased total cholesterol and HDL-C; significantly reduced triglyceride levels.[3] |
| GW501516 | Human subjects with low HDL-C | 10 mg/day for 12 weeks | Up to 16.9% increase in HDL cholesterol; reductions in LDL cholesterol (-7.3%), triglycerides (-16.9%), and apoB (-14.9%).[1][4] |
Glucose Metabolism:
Both agonists have demonstrated beneficial effects on glucose homeostasis and insulin (B600854) sensitivity, making them attractive candidates for research into type 2 diabetes.
| Compound | Model | Key Findings on Glucose Metabolism |
| This compound | Fructose-fed diabetic rats | Attenuated increased HOMA-IR, improved insulin sensitivity in hyperinsulinemic euglycemic clamp studies, and reduced hyperglycemia in type 1 diabetic rats.[5] |
| GW501516 | db/db mice | Improved glucose tolerance without elevating plasma insulin levels.[6] |
Endurance Enhancement
A hallmark effect of PPARδ activation is a significant increase in physical endurance. This is attributed to the enhanced fatty acid oxidation in skeletal muscle, which spares glucose and delays the onset of fatigue.
| Compound | Study Model | Treatment | Key Findings on Endurance |
| This compound | Obese female mice | 3 mg/kg/day for 8 weeks with exercise | Significantly increased endurance capacity.[7] |
| GW501516 | Sedentary Kunming mice | 3 weeks | Significantly enhanced running distance by 68.6% compared to untrained control mice.[8][9] |
| GW501516 | Sedentary mice | 4 weeks of AICAR (AMPK activator) | Enhanced running endurance by 44%, an effect dependent on PPARδ.[4] |
Anti-inflammatory Effects
PPARδ activation has been shown to exert anti-inflammatory effects in various tissues. Both this compound and GW501516 have been investigated for their potential to mitigate inflammation. GW501516 has been shown to blunt the inflammatory state in white adipose tissue and reduce hepatic stellate cell activation in the liver.[10] Similarly, this compound has demonstrated anti-inflammatory properties in various models.[11][12]
Signaling Pathways and Experimental Workflows
The biological effects of this compound and GW501516 are mediated through the activation of the PPARδ signaling pathway. Upon ligand binding, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: PPARδ Signaling Pathway Activation by this compound and GW501516.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of these PPARδ agonists in a mouse model.
Caption: A generalized workflow for in vivo studies of PPARδ agonists.
Experimental Protocols
In Vivo Mouse Study: Oral Gavage Administration
This protocol outlines the procedure for administering this compound or GW501516 to mice via oral gavage, a common method for ensuring accurate dosing in preclinical studies.
Materials:
-
Appropriate strain of mice (e.g., C57BL/6)
-
This compound or GW501516 compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Animal scale
-
Gavage needles (18-20 gauge for adult mice)
-
Syringes (1 ml)
Procedure:
-
Preparation of Dosing Solution: Prepare the desired concentration of this compound or GW501516 in the vehicle solution. Ensure the compound is fully dissolved or suspended.
-
Animal Handling and Restraint: Weigh the mouse to calculate the correct dosage volume.[2] Gently restrain the mouse by the scruff of the neck to immobilize the head and body.[13]
-
Gavage Needle Insertion: Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the distance to the stomach.[2] Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced.[13]
-
Compound Administration: Once the needle is in the esophagus, slowly administer the dosing solution.[14]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol describes the steps to quantify the expression of PPARδ target genes in tissues or cells treated with this compound or GW501516.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for target genes (e.g., Cpt1, Pdk4, Angptl4) and a reference gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from tissue samples or cultured cells according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.[15][16]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the appropriate amount of cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.[15][17]
-
qPCR Run: Perform the qPCR reaction in a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[16]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[16]
Conclusion
Both this compound and GW501516 are invaluable research tools for investigating the diverse biological roles of PPARδ. While they share the ability to potently activate this receptor and elicit significant effects on metabolism, endurance, and inflammation, the available evidence suggests potential differences in their potency and in vivo effects that warrant careful consideration when designing experiments. Further head-to-head comparative studies are needed to fully elucidate their distinct pharmacological profiles. This guide provides a foundational overview to assist researchers in navigating the current landscape of PPARδ agonism.
References
- 1. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.fsu.edu [research.fsu.edu]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Short-term administration of GW501516 improves inflammatory state in white adipose tissue and liver damage in high-fructose-fed mice through modulation of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome Proliferator-Activated Receptor Modulation during Metabolic Diseases and Cancers: Master and Minions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Quantitative PCR: Primer Design, Reference Gene Selection, Calculations and Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
A Comparative Guide to the Synthesis and Purity of PPAR Agonists GW0742 and GW501516
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and purity of two widely researched peroxisome proliferator-activated receptor delta (PPARδ) agonists, GW0742 and GW501516. The information presented is intended to assist researchers in understanding the chemical distinctions and potential variabilities between these two compounds, which are critical for interpreting experimental results and for developmental considerations.
Chemical Structure and Core Differences
This compound and GW501516 are structurally very similar, with the primary distinction being the substitution on the phenyl ring attached to the thiazole (B1198619) core. This compound possesses a 3-fluoro-4-(trifluoromethyl)phenyl group, whereas GW501516 has a 4-(trifluoromethyl)phenyl group. This seemingly minor difference in a single fluorine atom can influence the synthesis strategy, yield, and impurity profile of the final compound.
Synthesis Overview and Efficiency
While both compounds share a common thiazole-based scaffold, their synthetic pathways can differ in starting materials and reaction conditions, impacting overall efficiency.
A highly efficient synthesis for GW501516 has been reported, achieving a 78% overall yield in just four steps starting from o-cresol.[1] This streamlined process offers a significant advantage in terms of time and resource management for laboratory-scale synthesis and potential scale-up.
The synthesis of This compound has also been described in the literature, although a comparably high-yield, four-step process is not as prominently documented. The introduction of the fluorine atom at the meta position of the trifluoromethylphenyl ring necessitates a different or modified synthetic intermediate compared to GW501516, which can potentially add steps or require more specialized reagents, possibly affecting the overall yield.
Table 1: Comparison of Synthesis Parameters
| Parameter | This compound | GW501516 |
| Reported Overall Yield | Data not readily available for a directly comparable high-yield synthesis. | 78%[1] |
| Number of Synthetic Steps | Varies depending on the chosen route. | 4 (in an optimized synthesis)[1] |
| Key Synthetic Reactions | Thiazole synthesis (e.g., Hantzsch synthesis), Etherification, S-alkylation. | Thiazole synthesis, Etherification, S-alkylation, One-pot regiocontrolled dialkylation.[1] |
Purity and Common Impurities
For any research application, the purity of the compound is paramount. Commercially available this compound and GW501516 are typically offered at a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). However, the nature of the remaining impurities can differ based on the synthetic route employed.
Common Potential Impurities in Thiazole Synthesis: The synthesis of the thiazole ring, a core component of both molecules, can introduce specific impurities. The Hantzsch thiazole synthesis, a common method, involves the reaction of an α-haloketone with a thioamide. Incomplete reaction or side reactions can lead to the presence of starting materials or byproducts in the final product.
Potential Side Products from Key Reactions:
-
Wittig Reaction: If a Wittig reaction is employed in the synthesis of precursors, a common byproduct is triphenylphosphine (B44618) oxide, which can sometimes be challenging to remove completely.
-
Oxidation: The thioether linkage in both molecules is susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) and sulfone derivatives. These are also known metabolites of both compounds, and their presence as impurities could have biological implications.
Purification Methods: Standard purification techniques for both this compound and GW501516 include:
-
Column chromatography
-
Recrystallization
The choice of solvent and conditions for these purification steps is crucial in removing specific impurities and achieving high purity.
Experimental Protocols
Detailed experimental protocols for the synthesis of these compounds are available in the scientific literature. For researchers intending to synthesize these compounds in-house, consulting the primary literature is essential for specific reaction conditions, reagent quantities, and purification procedures.
Signaling Pathway and Experimental Workflow
Both this compound and GW501516 are potent agonists of the PPARδ receptor, a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis.
Caption: PPARδ signaling pathway activated by this compound or GW501516.
The general experimental workflow for synthesizing and purifying these compounds follows a standard chemical synthesis process.
Caption: General experimental workflow for synthesis and purification.
References
A Comparative Analysis of GW0742 and Bezafibrate on Lipid Profiles
This guide provides a detailed comparison of two peroxisome proliferator-activated receptor (PPAR) agonists, GW0742 and bezafibrate (B1666932), focusing on their respective impacts on lipid metabolism. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual diagrams of the underlying biological pathways.
Introduction to this compound and Bezafibrate
This compound is a potent and highly selective agonist for the PPARδ (delta) receptor, a nuclear receptor protein that plays a crucial role in the regulation of fatty acid metabolism, glucose homeostasis, and energy expenditure.[1] In contrast, bezafibrate is a well-established lipid-lowering agent belonging to the fibrate class of drugs.[2] It functions as a pan-PPAR agonist, activating all three PPAR subtypes: alpha (α), gamma (γ), and delta (δ).[2][3][4] This broader mechanism of action allows bezafibrate to exert a more multifaceted influence on lipid and glucose metabolism.[2]
Mechanism of Action: A Tale of Two Agonists
The differential effects of this compound and bezafibrate on lipid profiles are rooted in their distinct interactions with the PPAR subtypes.
-
This compound: As a selective PPARδ agonist, this compound primarily targets the PPARδ pathway.[1] Activation of PPARδ enhances fatty acid catabolism in tissues like adipose tissue and muscle.[5] This leads to an increase in fatty acid oxidation, providing energy and limiting fat accumulation.[1][6] Research suggests that PPARδ activation by this compound promotes reverse cholesterol transport, a process that removes cholesterol from peripheral tissues for excretion.[7]
-
Bezafibrate: Bezafibrate's activity as a pan-agonist results in a wider range of metabolic effects.[2][4]
-
PPARα activation is the primary driver of its triglyceride-lowering effect.[2][8] It stimulates the expression of genes involved in fatty acid oxidation in the liver, increases the activity of lipoprotein lipase (B570770) (which breaks down triglycerides), and reduces the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[2][9] PPARα activation also contributes to increased HDL cholesterol synthesis.[4]
-
PPARγ activation influences adipocyte differentiation and lipid storage.[2] While less pronounced than its effect on PPARα, this action can improve insulin (B600854) sensitivity and indirectly affect lipid profiles by reducing circulating free fatty acids.[2]
-
PPARδ activation by bezafibrate contributes to increased energy expenditure and fatty acid oxidation in muscle tissue, further aiding in the overall lipid-lowering effect.[2]
-
Comparative Efficacy on Lipid Profiles: A Data-Driven Overview
The following table summarizes the quantitative effects of this compound and bezafibrate on key lipid parameters as reported in various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from separate investigations under different experimental conditions.
| Parameter | This compound | Bezafibrate |
| Total Cholesterol (TC) | Increased from 70.0 to 102.3 mg/dL in mice.[7] | Decreased by 11-22%.[10][11] |
| Triglycerides (TG) | Unchanged in one mouse study[7], but significantly reduced in others.[12][13] Suppressed the increase in plasma triglycerides in mice on a high-fat diet.[13] | Decreased by 32-43%.[11][14] A meta-analysis reported a 36% reduction.[10] |
| HDL-Cholesterol (HDL-C) | Increased from 55.3 to 80.3 mg/dL in mice.[7] | Increased by 10-29.6%.[10][11] |
| LDL-Cholesterol (LDL-C) | Increased non-HDL cholesterol from 14.7 to 21.9 mg/dL in mice.[7] | Decreased by 8-20%.[10][11] |
| Apolipoprotein A-I (Apo A-I) | No significant difference in mice.[12] | Increased by 14%.[14] |
| Apolipoprotein B (Apo B) | Not reported in the provided search results. | Decreased by 11%.[14] |
Experimental Protocols
The data presented above is derived from studies employing various experimental designs. Below are representative methodologies for assessing the effects of these compounds on lipid profiles.
Preclinical Rodent Model Protocol
-
Animal Model: Male C57BL/6 or LDLR-/- mice are commonly used.[7][15] For diet-induced obesity models, mice are fed a high-fat diet (HFD) for a specified period (e.g., 11-13 weeks).[13]
-
Drug Administration:
-
Blood Collection and Lipid Analysis:
-
Gene Expression Analysis:
Human Clinical Trial Protocol (for Bezafibrate)
-
Study Design: Open-label, prospective, multicenter studies or randomized, double-blind, placebo-controlled trials are conducted.[11][14]
-
Participant Population: Patients with diagnosed hyperlipidemia (e.g., isolated hypercholesterolemia or mixed hyperlipidemia).[11]
-
Intervention:
-
Data Collection:
Visualizing the Mechanisms and Processes
To better understand the comparative actions and experimental evaluation of this compound and bezafibrate, the following diagrams have been generated using the DOT language.
Caption: Comparative signaling pathways of this compound and bezafibrate.
Caption: Typical experimental workflow for preclinical evaluation.
Caption: Key comparative differences between this compound and bezafibrate.
Conclusion
This compound and bezafibrate both demonstrate significant effects on lipid profiles through the activation of PPARs, but their distinct selectivity profiles lead to different therapeutic outcomes. This compound, as a selective PPARδ agonist, primarily enhances fatty acid oxidation and shows promise in raising HDL-C levels.[1][7] Bezafibrate, a pan-PPAR agonist, offers a broader spectrum of lipid modification, most notably a potent reduction in triglycerides, alongside beneficial effects on HDL-C and LDL-C.[11][20] The choice between a selective or a pan-agonist approach would depend on the specific dyslipidemic phenotype being targeted. For researchers, these compounds serve as valuable tools to dissect the specific roles of each PPAR subtype in metabolic regulation. For drug development professionals, the comparative data underscores the potential for developing more targeted therapies for complex metabolic disorders.
References
- 1. nanotechproject.org [nanotechproject.org]
- 2. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the bezafibrate lessons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Activation of receptors δ (PPARδ) by agonist (this compound) may enhance lipid metabolism in heart both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Both the Peroxisome Proliferator‐Activated Receptor δ Agonist, this compound, and Ezetimibe Promote Reverse Cholesterol Transport in Mice by Reducing Intestinal Reabsorption of HDL‐Derived Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on the use of fibrates: focus on bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
- 11. [Effect of bezafibrate in isolated hypercholesterolemia and mixed hyperlipidemia on infarct risk (Stepwise Program for Individual Risk Identification and Therapy): an open multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chronic peroxisome proliferator-activated receptorβ/δ agonist this compound prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of bezafibrate on lipids, lipoproteins, apolipoproteins and platelet aggregation in hypertriglyceridemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The PPARdelta agonist GW0742X reduces atherosclerosis in LDLR(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of bezafibrate during 4.5 years of treatment of hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 19. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bezafibrate. An update of its pharmacology and use in the management of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GW0742 and Other PPAR Agonists in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of the selective PPARδ/β agonist GW0742 against other peroxisome proliferator-activated receptor (PPAR) agonists, namely Cardarine (GW501516), Rosiglitazone (B1679542), and Fenofibrate (B1672516). The information is compiled from preclinical and clinical studies to assist researchers in evaluating these compounds for further investigation.
Mechanism of Action: A Tale of Three Receptors
Peroxisome proliferator-activated receptors are a group of nuclear receptors that play crucial roles in metabolism and inflammation. Different PPAR agonists target different isoforms (α, δ/β, γ), leading to distinct physiological effects.
-
This compound and Cardarine (GW501516) are selective agonists of PPARδ/β . This receptor is highly expressed in skeletal muscle and adipose tissue and is involved in fatty acid oxidation and energy expenditure.
-
Rosiglitazone is a potent agonist of PPARγ , which is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin (B600854) sensitivity.
-
Fenofibrate primarily activates PPARα , which is abundant in the liver, heart, and skeletal muscle, and is involved in fatty acid catabolism.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the quantitative effects of this compound and its comparators on various metabolic and cardiovascular parameters as reported in different studies. It is important to note that these data are from separate studies and not from direct head-to-head comparisons in a single study.
Table 1: Effects on Lipid Metabolism
| Compound | Target | Model | Key Findings | Reference |
| This compound | PPARδ/β | obese rhesus monkeys | Increased HDL, lowered VLDL | |
| Cardarine (GW501516) | PPARδ/β | obese rhesus monkeys | Increased HDL, lowered VLDL | |
| Rosiglitazone | PPARγ | animal models of insulin resistance | Decreased plasma triglyceride levels | |
| Fenofibrate | PPARα | patients with dyslipidemia | Significantly reduced serum total cholesterol, LDL-C, and triglycerides; increased HDL-C |
Table 2: Effects on Glucose Metabolism and Insulin Sensitivity
| Compound | Target | Model | Key Findings | Reference |
| This compound | PPARδ/β | diabetic rats | Improved insulin resistance, increased insulin sensitivity | |
| Cardarine (GW501516) | PPARδ/β | rats | Protection against diet-induced obesity and type II diabetes | |
| Rosiglitazone | PPARγ | patients with type 2 diabetes | Improved glycemic control, decreased fasting plasma glucose and HbA1c | |
| Fenofibrate | PPARα | patients with type 2 diabetes | No direct significant effect on glucose metabolism |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: Simplified signaling pathways of PPAR agonists.
Experimental Workflow: In Vivo Animal Study
Caption: General experimental workflow for in vivo studies.
Detailed Experimental Protocols
Study of this compound in a Mouse Model of Right Heart Hypertrophy
-
Animal Model: Mice with right heart hypertrophy and failure induced by a pulmonary artery banding (PAB) model.
-
Treatment Groups:
-
Sham-operated mice + placebo
-
Sham + this compound (30 mg/kg/day)
-
PAB + placebo
-
PAB + this compound (10 mg/kg/day)
-
PAB + this compound (30 mg/kg/day)
-
-
Administration: Oral gavage for 14 days.
-
Outcome Measures: Cardiovascular parameters were measured using echocardiography and pressure monitoring. Fibrosis and cellular changes were assessed using immunohistochemistry. Transcriptomics were analyzed using Illumina MouseRef-8v3 BeadChip array.
Study of this compound in a Diabetic Rat Model
-
Animal Model: Type 2 diabetic rat model induced by a fructose-rich diet.
-
Methods:
-
Homeostasis model assessment-IR (HOMA-IR) and hyperinsulinemic euglycemic clamping were used to assess insulin resistance.
-
The insulinotropic action of this compound was investigated in type 1 diabetic rats.
-
Western blotting was used to identify changes in the protein expression of glucose transporter 4 (GLUT4) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).
-
-
Results: this compound attenuated the increased HOMA-IR, and this action was blocked by the PPAR-δ antagonist GSK0660. This compound also improved insulin resistance in the hyperinsulinemic euglycemic clamp study and reduced hyperglycemia in type 1 diabetic rats.
Study of Rosiglitazone in Type 2 Diabetic Patients
-
Study Design: A comparative study of rosiglitazone and pioglitazone (B448) in patients with type 2 diabetes mellitus (T2DM).
-
Treatment: Patients were treated with rosiglitazone (8 mg/day) or pioglitazone (45 mg/day) for 3 months.
-
Outcome Measures: Changes in body weight, HbA1c, glucose/insulin/C-peptide/free fatty acid during a 75g oral glucose tolerance test (OGTT), HDL-/LDL-cholesterol, triglyceride, and adipocytokines were measured.
Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels (FIELD trial substudy)
-
Study Design: A multicenter, placebo-controlled, double-blind, randomized trial.
-
Participants: Patients with high triglyceride and low HDL cholesterol levels.
-
Intervention: Pemafibrate (a novel PPARα modulator) was compared with fenofibrate (100 mg/day and 200 mg/day) and placebo.
-
Primary Endpoint: Percent change in triglyceride levels from baseline.
Comparative Summary and Future Directions
This compound, as a selective PPARδ/β agonist, shows significant promise in preclinical models for treating metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders. Its mechanism of action, focused on enhancing fatty acid oxidation and reducing inflammation, offers a distinct therapeutic profile compared to PPARγ agonists like Rosiglitazone and PPARα agonists like Fenofibrate.
-
This compound vs. Cardarine (GW501516): Both are potent PPARδ/β agonists with similar reported effects on lipid metabolism and endurance. However, the development of Cardarine was halted due to safety concerns related to carcinogenicity in animal studies. Further long-term safety studies are crucial to validate the therapeutic potential of this compound.
-
This compound vs. Rosiglitazone: Rosiglitazone is a powerful insulin sensitizer (B1316253) but has been associated with an increased risk of cardiovascular events. This compound, on the other hand, has shown cardioprotective effects in some preclinical models. This suggests that this compound might offer a safer alternative for managing insulin resistance, although clinical data is lacking.
-
This compound vs. Fenofibrate: Fenofibrate is effective in managing dyslipidemia, particularly high triglycerides. This compound also demonstrates beneficial effects on lipid profiles. A potential area of investigation is the combination or comparative efficacy of these two compounds in mixed dyslipidemias.
A Head-to-Head Comparison of GW0742 and Telmisartan in Preclinical Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting metabolic disorders, both the selective peroxisome proliferator-activated receptor δ (PPARδ) agonist, GW0742, and the angiotensin II receptor blocker (ARB) with partial PPARγ activity, telmisartan (B1682998), have demonstrated significant potential. This guide provides an objective, data-driven comparison of their performance in preclinical metabolic models, offering insights into their distinct and overlapping mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and telmisartan on key metabolic parameters, compiled from various preclinical studies. It is important to note that direct head-to-head studies are limited; therefore, data from studies with similar experimental designs have been collated for comparison.
Table 1: Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
| Parameter | Animal Model | This compound Effect | Telmisartan Effect | Reference Study |
| Fasting Glucose | Fructose-fed diabetic rats | ↓ (Dose-dependent reduction) | ↓ (Significant reduction) | [1][2] |
| Fasting Insulin | Fructose-fed diabetic rats | ↓ (Dose-dependent reduction) | ↓ (Significant reduction) | [1][2] |
| HOMA-IR | Fructose-fed diabetic rats | ↓ (Dose-dependent reduction) | ↓ (Significant reduction) | [1][2] |
| Glucose Infusion Rate (GIR) in Euglycemic Clamp | Fructose-fed diabetic rats | ↑ (Dose-dependent improvement in insulin sensitivity) | Not reported in a directly comparable model | [1] |
| Glucose Tolerance (ITT) | Rats with Metabolic Syndrome | Improved glucose clearance | Improved glucose clearance | [2] |
Table 2: Effects on Lipid Profile
| Parameter | Animal Model | This compound Effect | Telmisartan Effect | Reference Study |
| Triglycerides (TG) | Rats with Metabolic Syndrome | Not reported | ↓ (Significant reduction) | [2] |
| Total Cholesterol (TC) | Rats with Metabolic Syndrome | Not reported | ↓ (Significant reduction) | [2] |
| Low-Density Lipoprotein (LDL) | Rats with Metabolic Syndrome | Not reported | ↓ (Significant reduction) | [2] |
| High-Density Lipoprotein (HDL) | Rats with Metabolic Syndrome | Not reported | ↑ (Significant increase) | [2] |
Table 3: Effects on Gene and Protein Expression in Metabolic Tissues
| Target | Tissue | This compound Effect | Telmisartan Effect | Reference Study |
| GLUT4 (Glucose Transporter 4) | Skeletal Muscle | ↑ (Reversed decrease in diabetic rats) | ↑ (Enhanced levels of phosphorylated GLUT4) | [1][2] |
| PEPCK (Phosphoenolpyruvate Carboxykinase) | Liver | ↓ (Reduced expression in diabetic rats) | ↓ (Attenuated increased expression) | [1][2] |
Signaling Pathways
The metabolic effects of this compound and telmisartan are mediated through distinct primary signaling pathways, although some downstream effects converge.
This compound Signaling Pathway
This compound is a potent and selective agonist of PPARδ. Its activation leads to the regulation of genes involved in fatty acid oxidation and glucose homeostasis.
Telmisartan Signaling Pathway
Telmisartan exhibits a dual mechanism of action. It is a potent angiotensin II type 1 receptor (AT1R) antagonist and a partial agonist of PPARγ. Some studies also suggest an indirect activation of PPARδ.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative data are provided below.
Animal Models and Treatment
-
Metabolic Syndrome Rat Model : Male Wistar rats are typically fed a high-fat/high-sodium diet for a specified period (e.g., 8 weeks) and may receive a low dose of streptozotocin (B1681764) to induce a state of metabolic syndrome characterized by hypertension, insulin resistance, and dyslipidemia[2].
-
Drug Administration :
Hyperinsulinemic-Euglycemic Clamp
This procedure is the gold standard for assessing insulin sensitivity in vivo.
-
Surgical Preparation : Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days[3][4].
-
Fasting : Rats are fasted for 5-6 hours prior to the clamp[5].
-
Procedure :
-
A primed, continuous infusion of human insulin is administered to achieve a state of hyperinsulinemia.
-
A variable infusion of glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).
-
Blood samples are taken at regular intervals to monitor blood glucose.
-
The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a measure of whole-body insulin sensitivity[3][4][5].
-
Western Blot Analysis for GLUT4 and PEPCK
This technique is used to quantify the protein expression of key metabolic regulators.
-
Tissue Homogenization : Skeletal muscle and liver tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors[6].
-
Protein Quantification : The total protein concentration of the lysates is determined using a standard assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis : Equal amounts of protein (e.g., 20-50 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE)[7].
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose)[8].
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-GLUT4 or anti-PEPCK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection : The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry[6][7].
Real-Time PCR for Gene Expression Analysis
This method is used to measure the mRNA levels of target genes.
-
RNA Extraction : Total RNA is isolated from tissues (e.g., liver, skeletal muscle) using a suitable method (e.g., TRIzol reagent)[9].
-
Reverse Transcription : The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme[10].
-
Real-Time PCR :
-
The cDNA is used as a template in a PCR reaction with primers specific for the target genes (e.g., GLUT4, PEPCK) and a reference gene (e.g., GAPDH, β-actin).
-
The reaction is performed in a real-time PCR thermal cycler, which monitors the amplification of the PCR product in real-time using a fluorescent dye (e.g., SYBR Green)[9][11].
-
-
Quantification : The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene[10].
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the metabolic effects of this compound and telmisartan in a rodent model of metabolic syndrome.
References
- 1. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telmisartan is effective to ameliorate metabolic syndrome in rat model – a preclinical report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vmmpc.org [vmmpc.org]
- 4. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.4. Western Blot Analysis [bio-protocol.org]
- 7. ptglab.com [ptglab.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 11. gene-quantification.de [gene-quantification.de]
Cross-reactivity of GW0742 with other nuclear receptors compared to GW501516
A deep dive into the selectivity of two prominent PPARδ agonists reveals key differences in their interactions with other nuclear receptors, highlighting important considerations for researchers in drug development and molecular biology. While both GW0742 and GW501516 are widely recognized as potent agonists for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), emerging evidence demonstrates a notable divergence in their selectivity profiles. This guide provides a comprehensive comparison of their cross-reactivity with other nuclear receptors, supported by experimental data, to inform researchers in their selection of the most appropriate chemical tool for their studies.
Summary of Cross-Reactivity Data
Experimental data reveals that this compound exhibits a broader range of activity, acting as an agonist for PPARα and PPARγ at lower micromolar concentrations and as a pan-nuclear receptor antagonist at higher concentrations. In contrast, GW501516 demonstrates a significantly higher degree of selectivity for PPARδ, with over 1000-fold greater potency for PPARδ compared to PPARα and PPARγ.
| Compound | Receptor | Agonist EC50 (µM) | Antagonist IC50 (µM) | Selectivity vs. PPARδ |
| This compound | PPARδ | 0.0037 ± 0.0014[1] | - | - |
| PPARα | 1.3 ± 0.3[1] | >12.1 | ~351-fold less potent than for PPARδ | |
| PPARγ | 2.8 ± 0.7[1] | >12.1 | ~757-fold less potent than for PPARδ | |
| VDR | - | 12.1[1] | - | |
| AR | - | 14.7[1] | - | |
| Other NRs | - | 12.1 - 37.4[1] | - | |
| GW501516 | PPARδ | 0.0012 | - | - |
| PPARα | >1.0 | - | >1000-fold | |
| PPARγ | >1.0 | - | >1000-fold |
Table 1: Comparative Cross-Reactivity of this compound and GW501516. EC50 and IC50 values represent the concentration of the compound required to elicit 50% of the maximal response for agonists and antagonists, respectively. Selectivity is presented as the ratio of EC50 values relative to PPARδ.
Key Findings
-
This compound as a Pan-Nuclear Receptor Antagonist: At concentrations exceeding 12.1 µM, this compound demonstrates antagonistic activity against a wide range of nuclear receptors, with the most potent inhibition observed for the Vitamin D Receptor (VDR) and the Androgen Receptor (AR).[1] This characteristic suggests that at higher concentrations, this compound may elicit off-target effects unrelated to PPARδ activation.
-
High Selectivity of GW501516: GW501516 exhibits remarkable selectivity for PPARδ. Studies have shown it to be over 1,000-fold more selective for PPARδ than for PPARα and PPARγ, making it a more specific tool for investigating PPARδ-mediated pathways.[2]
-
Implications for Research: The broader activity profile of this compound necessitates careful consideration of experimental concentrations to avoid confounding off-target effects. For studies requiring highly specific activation of PPARδ, GW501516 presents a more suitable option.
Signaling Pathways and Experimental Workflows
The primary signaling pathway for both this compound and GW501516 involves the activation of PPARδ. As nuclear receptors, PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional activation of genes involved in lipid metabolism, inflammation, and energy homeostasis.
The cross-reactivity of these compounds is typically assessed using cell-based reporter gene assays. This workflow involves introducing a plasmid containing a nuclear receptor of interest and a corresponding reporter gene into cultured cells.
Detailed Experimental Protocols
The following provides a detailed methodology for a typical cell-based reporter assay used to determine the cross-reactivity of compounds like this compound and GW501516.
Cell-Based Nuclear Receptor Reporter Assay
Objective: To quantify the agonist or antagonist activity of a test compound on a specific nuclear receptor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression plasmid for the full-length nuclear receptor of interest (e.g., VDR, AR) or a Gal4-DNA binding domain-ligand binding domain (LBD) chimera.
-
Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor of interest (e.g., VDRE-luc for VDR) or a Gal4 upstream activating sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Test compounds (this compound, GW501516) dissolved in DMSO
-
Control agonist and antagonist for the nuclear receptor of interest
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Transfection:
-
For each well, prepare a transfection mix containing the nuclear receptor expression plasmid (50 ng), the reporter plasmid (100 ng), and the transfection reagent according to the manufacturer's protocol.
-
Remove the medium from the cells and add the transfection mix.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection mix with fresh complete DMEM.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and GW501516) and control ligands in DMEM. The final DMSO concentration should not exceed 0.1%.
-
For agonist testing, add the diluted compounds directly to the cells.
-
For antagonist testing, add the test compounds in the presence of a known agonist at its EC50 concentration.
-
Incubate the cells for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash once with PBS.
-
Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
This detailed comparison underscores the importance of understanding the full pharmacological profile of research compounds. While both this compound and GW501516 are valuable tools for studying PPARδ, their differing degrees of selectivity can have significant implications for the interpretation of experimental results. Researchers should carefully consider these differences when designing their studies and selecting the appropriate compound for their specific research question.
References
A Comparative Analysis of the Differential Gene Expression Profiles of PPARβ/δ Agonists GW0742 and GW501516
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene expression profiles induced by two prominent peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonists, GW0742 and GW501516. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document serves as a valuable resource for understanding the distinct and overlapping transcriptional effects of these two compounds.
Summary of Differential Gene Expression
The following tables summarize the known effects of this compound and GW501516 on gene expression from various in vivo and in vitro studies. It is important to note that the experimental conditions, including model systems, dosage, and duration of treatment, vary between studies, making direct comparisons challenging.
Table 1: Differential Gene Expression in Response to this compound
This table presents a selection of genes regulated by this compound in different experimental models. A notable study in a mouse model of right heart hypertrophy identified significant changes in the cardiac transcriptome.[1]
| Gene | Regulation | Experimental Model | Fold Change | Reference |
| Angptl4 | Upregulated | Mouse right heart (sham-operated) | ≥3.0 | [1] |
| Angptl4 | Upregulated | Mouse right heart (PAB-induced failure) | >3.0 | [1] |
| Adrp | Upregulated | Mouse skin | Not specified | |
| Cpt1a | Upregulated | Human astrocytes (Alzheimer's model) | Not specified | |
| Gfap | Modulated | Rat dorsal hippocampus (epilepsy model) | Not specified | |
| Aif1 | Modulated | Rat cortex (epilepsy model) | Not specified | |
| Nlrp3 | Attenuated increase | Rat cortex (epilepsy model) | Not specified | |
| Il1rn | Attenuated increase | Rat cortex (epilepsy model) | Not specified |
PAB: Pulmonary Artery Banding
Table 2: Differential Gene Expression in Response to GW501516
This table highlights key genes regulated by GW501516, primarily focusing on its effects on skeletal muscle and inflammatory pathways.
| Gene | Regulation | Experimental Model | Key Function | Reference |
| PGC-1α | Upregulated | L6 myotubes | Mitochondrial biogenesis | |
| CPT1b | Upregulated | L6 myotubes | Fatty acid oxidation | |
| PDK4 | Upregulated | C2C12 myotubes | Glucose metabolism | |
| ABCA1 | Upregulated | Human monocytic cell lines | Cholesterol efflux | [2] |
| MCP-1 | Repressed | Mouse macrophages (LPS-stimulated) | Inflammation | [2] |
| MCP-3 | Repressed | Mouse macrophages (LPS-stimulated) | Inflammation | [2] |
| RGS12 | Upregulated | Mouse aorta | G-protein signaling | |
| Cyclin D1 | Decreased | Human pulmonary arterial smooth muscle cells | Cell cycle |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols derived from studies investigating the gene expression effects of this compound and GW501516.
Gene Expression Analysis of this compound in Mouse Heart[1]
-
Animal Model: Male C57BL/6 mice.
-
Disease Induction: Right heart hypertrophy and failure induced by pulmonary artery banding (PAB).
-
Treatment: this compound was administered daily by oral gavage at doses of 10 mg/kg or 30 mg/kg for 14 days.
-
Sample Collection: Whole right hearts were excised for RNA extraction.
-
Gene Expression Analysis:
-
RNA was hybridized to an Illumina MouseRef-8v3 BeadChip array.
-
Data were analyzed using GeneSpring GX (ver. 11.0).
-
Genes with a fold change of ≥1.5 were considered significantly altered.
-
Gene Expression Analysis of GW501516 in Skeletal Muscle Cells[3]
-
Cell Line: C2C12 myoblasts.
-
Cell Culture and Differentiation:
-
Myoblasts were grown in DMEM supplemented with 10% fetal bovine serum.
-
Differentiation into myotubes was induced by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Treatment: Differentiated myotubes were treated with 1 µM GW501516 or vehicle (DMSO) for 24 hours.
-
Gene Expression Analysis:
-
Total RNA was isolated and reverse transcribed.
-
Quantitative real-time PCR (qRT-PCR) was performed using SYBR Green chemistry.
-
Gene expression was normalized to the housekeeping gene TATA-binding protein (TBP).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for PPARβ/δ agonists and a typical experimental workflow for studying their effects on gene expression.
Caption: PPARβ/δ Signaling Pathway.
Caption: Gene Expression Analysis Workflow.
References
A Comparative Review of GW0742 and Other Selective PPARδ Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) modulator GW0742 with other notable alternatives, including Cardarine (GW501516), L-165,041, and Telmisartan (B1682998). The comparison is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to PPARδ Modulation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation.[1][2] The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1] PPARδ is ubiquitously expressed and plays a critical role in fatty acid oxidation, energy homeostasis, and the regulation of lipid metabolism.[3][4] Selective PPARδ modulators are compounds that specifically target and activate this receptor, offering therapeutic potential for metabolic disorders, cardiovascular diseases, and inflammatory conditions.
Comparative Performance of Selective PPARδ Modulators
The efficacy and selectivity of PPARδ modulators are critical determinants of their therapeutic potential and safety profiles. This section compares this compound to other well-known PPARδ agonists based on their activation potency (EC50) and binding affinity (Ki).
Table 1: In Vitro Activation Potency (EC50) of Selective PPARδ Modulators
| Compound | PPARδ EC50 (nM) | PPARα EC50 (nM) | PPARγ EC50 (nM) | Selectivity for PPARδ |
| This compound | 1[5][6] | 1100[6][7][8][9] | 2000[6][7][8][9] | ~1000-2000 fold vs PPARα/γ |
| Cardarine (GW501516) | 1[10][11] | 1100[10] | 1000[10] | ~1000 fold vs PPARα/γ[10][11] |
| L-165,041 | ~500[12][13] | >100-fold less active | >100-fold less active | >100 fold vs PPARα/γ |
Table 2: Binding Affinity (Ki) of Selective PPARδ Modulators
| Compound | PPARδ Ki (nM) | PPARγ Ki (nM) |
| Cardarine (GW501516) | 1[11] | >1000 |
| L-165,041 | 6 - 9[12][14][15] | ~730[15] |
Telmisartan , an angiotensin II receptor blocker, has been shown to act as a partial agonist of PPARγ and also to activate PPARδ.[16][17][18][19][20] However, its potency as a direct PPARδ agonist is modest compared to compounds like this compound and Cardarine.[16]
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of pharmacological compounds. Below are detailed protocols for key assays used to characterize and compare selective PPARδ modulators.
Luciferase Reporter Assay for PPARδ Activation
This in vitro assay is used to determine the potency and selectivity of a compound in activating PPARδ.
Objective: To quantify the dose-dependent activation of human PPARδ by a test compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for a chimeric receptor containing the human PPARδ ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.
-
Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene.
-
Control plasmid expressing Renilla luciferase for normalization.
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Transfection reagent.
-
Test compounds (e.g., this compound) and a reference agonist.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Co-transfect the cells with the PPARδ-LBD-GAL4 expression plasmid, the GAL4-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, seed the cells into 96-well plates.
-
Prepare serial dilutions of the test compounds and reference agonist in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the cell culture should be kept below 0.1%.
-
Add the diluted compounds to the cells and incubate for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response, using a non-linear regression analysis.[21][22]
-
In Vivo Animal Studies on Lipid Metabolism
These studies are essential to evaluate the physiological effects of PPARδ modulators in a living organism.
Objective: To assess the effect of this compound on lipid metabolism in a diet-induced obese mouse model.
Materials:
-
C57BL/6J mice.
-
High-fat diet (HFD) and standard chow.
-
This compound.
-
Vehicle for oral gavage (e.g., water).[23]
-
Equipment for oral gavage, blood collection, and tissue harvesting.
-
Kits for measuring plasma lipids (triglycerides, cholesterol).
Procedure:
-
Induction of Obesity:
-
Feed male C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity and insulin (B600854) resistance.[24] A control group should be fed a standard chow diet.
-
-
Compound Administration:
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the treatment period, collect blood samples to measure fasting plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Analysis:
-
Euthanize the mice and harvest tissues such as the liver, skeletal muscle, and adipose tissue for further analysis (e.g., gene expression, histology).
-
-
Data Analysis:
-
Compare the metabolic parameters and tissue-specific outcomes between the different treatment groups using appropriate statistical tests.[26]
-
Gene Expression Analysis by qPCR
Quantitative polymerase chain reaction (qPCR) is used to measure the expression levels of PPARδ target genes.
Objective: To determine the effect of this compound on the mRNA expression of PPARδ target genes in cultured cells or tissues.
Materials:
-
RNA extraction kit.
-
Reverse transcription kit for cDNA synthesis.
-
qPCR primers for target genes (e.g., PDK4, ANGPTL4, CPT1) and a housekeeping gene (e.g., GAPDH or β-actin).[27][28]
-
qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues treated with the PPARδ modulator or vehicle using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[29]
-
-
Quantitative PCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument according to the manufacturer's protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[29]
-
Compare the fold change in gene expression between the treated and control groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of the comparative analysis.
PPARδ Signaling Pathway
The following diagram illustrates the mechanism of action of a selective PPARδ agonist.
References
- 1. cusabio.com [cusabio.com]
- 2. What are PPAR modulators and how do they work? [synapse.patsnap.com]
- 3. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 4. scivisionpub.com [scivisionpub.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GW 0742 | PPARδ | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GW 501516 | PPAR | Autophagy | TargetMol [targetmol.com]
- 11. GW501516 - Wikipedia [en.wikipedia.org]
- 12. caymanchem.com [caymanchem.com]
- 13. L-165041 | PPAR | TargetMol [targetmol.com]
- 14. rndsystems.com [rndsystems.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Telmisartan activates endogenous peroxisome proliferator-activated receptor-δ and may have anti-fibrotic effects in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Telmisartan, a possible PPAR-δ agonist, reduces TNF-α-stimulated VEGF-C production by inhibiting the p38MAPK/HSP27 pathway in human proximal renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Telmisartan Activates PPARδ to Improve Symptoms of Unpredictable Chronic Mild Stress-Induced Depression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cardioprotective mechanism of telmisartan via PPAR-gamma-eNOS pathway in dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. korambiotech.com [korambiotech.com]
- 22. researchgate.net [researchgate.net]
- 23. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. genemedics.com [genemedics.com]
- 25. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Circular RNA profiling revealed an evolutionarily conserved circACACA promotes liver lipid metabolism, oxidative stress, and autophagy disorder in a ceRNA manner | PLOS Genetics [journals.plos.org]
- 28. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Validating Research Findings: A Comparative Guide to GW0742 Batch Consistency
For researchers, scientists, and drug development professionals, ensuring the consistency and validity of experimental results is paramount. When utilizing synthetic compounds like GW0742, a potent and selective peroxisome proliferator-activated receptor-β/δ (PPAR-β/δ) agonist, batch-to-batch variability can introduce significant experimental artifacts, leading to misinterpretation of data. This guide provides a framework for validating new batches of this compound, comparing their performance with established findings, and ensuring the reliability of your research.
Understanding this compound and its Mechanism of Action
This compound is a synthetic ligand that activates PPAR-β/δ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular differentiation.[1][2][3] Its high selectivity and potency make it a valuable tool in studying metabolic diseases, inflammation, and other physiological processes.[4] However, impurities or degradation of the compound can alter its activity, leading to inconsistent or off-target effects.
Key Validation Parameters for this compound Batches
To ensure the quality and consistency of a new batch of this compound, researchers should perform a series of validation experiments. These can be broadly categorized into analytical chemistry and biological activity assays.
Table 1: Analytical and Biological Validation of this compound Batches
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% | To confirm the absence of significant impurities that could interfere with the experiment.[4][5] |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Match reference spectra | To confirm the chemical structure of the compound. |
| Solubility | Visual inspection in various solvents (e.g., DMSO, Ethanol) | Clear solution at expected concentrations | To ensure proper preparation of stock solutions for in vitro and in vivo studies.[4][6] |
| In Vitro Potency (EC50) | PPAR-β/δ reporter gene assay | EC50 in the low nM range (typically ~1 nM) | To confirm the biological activity and potency of the compound in a cell-based assay.[4][7] |
| In Vitro Selectivity | Reporter gene assays for PPAR-α and PPAR-γ | EC50 for PPAR-α and PPAR-γ should be significantly higher (in the µM range) than for PPAR-β/δ.[4][7] | To ensure the compound is selectively activating the target receptor. |
| In Vivo Target Engagement | Measurement of known downstream target gene expression (e.g., ANGPTL4, CPT1a) in treated animals or cells.[1][8] | Significant upregulation of target genes compared to vehicle control. | To confirm that the compound is reaching its target and eliciting a biological response in a living system. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate a new batch of this compound.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound powder.
-
Materials: this compound sample, HPLC-grade acetonitrile (B52724), HPLC-grade water, formic acid, analytical HPLC system with a C18 column.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for analysis.
-
Set up the HPLC method with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Inject the sample and run the analysis.
-
Analyze the resulting chromatogram to determine the area of the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
2. In Vitro Potency and Selectivity using a PPAR-β/δ Reporter Gene Assay
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for PPAR-β/δ, PPAR-α, and PPAR-γ activation.
-
Materials: HEK293T cells, expression vectors for human PPARs (β/δ, α, γ) and their retinoid X receptor (RXR) partner, a luciferase reporter plasmid containing a PPAR response element (PPRE), cell culture medium, and a luciferase assay kit.
-
Procedure:
-
Co-transfect HEK293T cells with the PPAR/RXR expression vectors and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., from 1 pM to 10 µM).
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Repeat the experiment with cells expressing PPAR-α and PPAR-γ to determine selectivity.
-
3. In Vivo Target Engagement by Measuring Gene Expression
-
Objective: To confirm that this compound activates PPAR-β/δ signaling in vivo.
-
Materials: Animal model (e.g., mice), this compound, vehicle control (e.g., 10% DMSO), RNA extraction kit, qRT-PCR reagents and instrument.
-
Procedure:
-
Administer this compound or vehicle to the animals at a previously reported effective dose (e.g., 0.3-30 mg/kg).[3][9]
-
After a specified time, sacrifice the animals and collect relevant tissues (e.g., liver, skeletal muscle, or heart).
-
Extract total RNA from the tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known PPAR-β/δ target genes (e.g., Angptl4, Cpt1a).
-
Normalize the expression levels to a housekeeping gene and compare the expression in the this compound-treated group to the vehicle-treated group.
-
Visualizing Key Processes
To further aid in understanding the validation process, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.
Caption: this compound signaling pathway.
Caption: Experimental workflow for validating a new batch of this compound.
By adhering to these validation guidelines, researchers can be confident in the quality of their this compound and the reproducibility of their experimental findings. Commercial suppliers often provide a Certificate of Analysis (COA) with purity data for each batch, which should be used as a starting point for in-house validation.[5][6][10]
References
- 1. The peroxisome proliferator-activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a high affinity PPAR-β/δ agonist reduces lung inflammation induced by bleomycin instillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW 0742 | PPARδ | Tocris Bioscience [tocris.com]
- 5. This compound = 98 HPLC 317318-84-6 [sigmaaldrich.com]
- 6. raybiotech.com [raybiotech.com]
- 7. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ironmountainlabz.com [ironmountainlabz.com]
A Comparative Analysis of the Synthetic Agonist GW0742 and Endogenous Ligands of PPARδ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peroxisome proliferator-activated receptor delta (PPARδ) agonist, GW0742, and its endogenous ligands. The information presented herein is supported by experimental data to offer an objective evaluation of their respective performance in activating PPARδ and eliciting downstream cellular responses.
Introduction to PPARδ and its Ligands
Peroxisome proliferator-activated receptor delta (PPARδ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in regulating lipid and glucose homeostasis, inflammation, and cell proliferation and differentiation.[1] The activity of PPARδ is modulated by the binding of specific ligands to its ligand-binding domain (LBD). These ligands can be broadly categorized into two groups: endogenous ligands, which are naturally occurring molecules within the body, and synthetic agonists, which are laboratory-developed compounds designed to activate the receptor.
Endogenous Ligands: The primary endogenous ligands for PPARδ are believed to be fatty acids and their derivatives, such as eicosanoids.[2] These molecules act as natural signaling molecules, activating PPARδ in response to metabolic cues.
Synthetic Agonist this compound: this compound is a potent and highly selective synthetic agonist for PPARδ.[3] Developed by GlaxoSmithKline, it has been widely used in research to elucidate the physiological functions of PPARδ.
Quantitative Comparison of Ligand Performance
The efficacy of a ligand is determined by its binding affinity (how strongly it binds to the receptor) and its activation potency (the concentration required to elicit a response).
Binding Affinity and Activation Potency
Direct comparative studies providing the dissociation constant (Kd) for a wide range of endogenous fatty acids with PPARδ are limited. However, competition binding assays have provided half-maximal inhibitory concentration (IC50) values for some polyunsaturated fatty acids with other PPAR subtypes, which can offer an approximation of their affinity.
| Ligand | Receptor Subtype | IC50 (µM) | EC50 (µM) | Reference |
| Synthetic Agonist | ||||
| This compound | Human PPARδ | - | 0.001 - 0.0037 | [4] |
| Endogenous Ligands | ||||
| Linolenic Acid | Xenopus PPARα / γ | ~2-20 | - | [5] |
| Linoleic Acid | Xenopus PPARα / γ | ~2-20 | - | [5] |
| Arachidonic Acid | Xenopus PPARα / γ | ~2-20 | - | [5] |
Note: The IC50 values for endogenous ligands are for PPARα and PPARγ and may not directly reflect their affinity for PPARδ. The EC50 value for this compound demonstrates its high potency in the nanomolar range, indicating that a very low concentration is required for receptor activation. In contrast, the available data suggests that endogenous fatty acids likely activate PPARs at micromolar concentrations.
Signaling Pathways and Downstream Effects
Upon activation by either this compound or endogenous ligands, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.
Signaling Pathway Diagram
Caption: General PPARδ signaling pathway upon ligand binding.
Downstream Target Genes
Activation of PPARδ by both this compound and endogenous ligands leads to the regulation of a suite of genes involved in various cellular processes.
| Ligand | Key Target Genes | Cellular Process | Reference |
| This compound | ANGPTL4, CPT1A, GLUT4, PEPCK | Lipid metabolism, Fatty acid oxidation, Glucose transport, Gluconeogenesis | [1][3] |
| Endogenous Ligands (e.g., Oleic Acid) | GPR40, PPARδ, PTEN | Increased PPARδ expression, Insulin (B600854) sensitivity | [6] |
| Endogenous Ligands (General Fatty Acids) | L-FABP, ACO | Fatty acid binding and transport, Fatty acid oxidation | [7] |
Experimental Protocols
Competitive Ligand Binding Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a known labeled ligand from the receptor.
Caption: Workflow for a competitive ligand binding assay.
Protocol Outline:
-
Incubation: A constant concentration of the PPARδ ligand-binding domain (LBD) and a labeled ligand are incubated together to form a complex.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or an endogenous ligand) are added to the complex.
-
Equilibration: The mixture is allowed to reach equilibrium.
-
Separation: Bound and free labeled ligand are separated.
-
Detection: The amount of free labeled ligand is quantified. The IC50 value is determined from the resulting dose-response curve.
Luciferase Reporter Assay
This cell-based assay measures the ability of a ligand to activate PPARδ and drive the expression of a reporter gene (luciferase).
Caption: Workflow for a luciferase reporter assay.
Protocol Outline:
-
Cell Culture and Transfection: Host cells are co-transfected with a PPARδ expression vector and a reporter vector containing a PPRE linked to the luciferase gene.
-
Ligand Treatment: Transfected cells are treated with varying concentrations of the test ligand.
-
Cell Lysis: After incubation, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luminescence Measurement: The cell lysate is mixed with a luciferin substrate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the level of PPARδ activation.
Conclusion
The synthetic agonist this compound is a highly potent and selective activator of PPARδ, exhibiting efficacy at nanomolar concentrations. In contrast, endogenous fatty acid ligands appear to activate PPARδ at micromolar concentrations. While both types of ligands initiate the canonical PPARδ signaling pathway, their downstream target gene profiles can differ, leading to distinct physiological outcomes. The choice between using this compound or endogenous ligands in research will depend on the specific experimental goals, with this compound being a powerful tool for potent and selective receptor activation and endogenous ligands providing insights into the physiological regulation of PPARδ. Further research is required to fully elucidate the complete spectrum of endogenous PPARδ ligands and their precise roles in health and disease.
References
- 1. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleic acid activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in steatotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Critical Assessment of GW0742 Versus Next-Generation PPARδ Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of peroxisome proliferator-activated receptor delta (PPARδ) agonists is evolving, with next-generation compounds emerging as promising therapeutic candidates for a range of metabolic and inflammatory diseases. This guide provides a critical assessment of the preclinical PPARδ agonist, GW0742, in comparison to the next-generation agonists, seladelpar (B1681609) and elafibranor (B1671153), which have undergone clinical evaluation. We present a comprehensive overview of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound, a potent and selective PPARδ agonist, has been instrumental in elucidating the therapeutic potential of PPARδ activation in preclinical models. Its effects on lipid metabolism, inflammation, and cardiovascular parameters are well-documented in animal studies. However, its development has been confined to research settings. In contrast, next-generation agonists such as seladelpar and elafibranor have advanced into clinical trials, particularly for liver diseases like Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH). Seladelpar, a highly selective PPARδ agonist, has shown significant efficacy in improving biochemical markers of liver injury and reducing pruritus in PBC patients. Elafibranor, a dual PPARα/δ agonist, has also demonstrated positive results in clinical trials for PBC and NASH by improving liver biochemistry.
This guide will delve into the quantitative differences in their performance, the experimental contexts in which these data were generated, and the underlying mechanisms of action. A key distinction to consider throughout this comparison is the nature of the available data: preclinical for this compound versus clinical for seladelpar and elafibranor, which inherently complicates a direct head-to-head comparison but provides valuable insights into the translational potential of PPARδ agonism.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound, seladelpar, and elafibranor, highlighting their efficacy and key biological effects in their respective experimental models.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Cardiovascular Effects | ||||
| Right Ventricular Hypertrophy | Mice with pulmonary artery banding | 10 and 30 mg/kg/day (oral gavage) for 14 days | Dose-dependent reduction in right ventricular hypertrophy and fibrosis.[1] | |
| Blood Pressure | Spontaneously Hypertensive Rats | 5 mg/kg/day (oral gavage) for 5 weeks | Progressive reduction in systolic blood pressure and heart rate. | |
| Metabolic Effects | ||||
| Insulin (B600854) Resistance (HOMA-IR) | Diabetic rats (fructose-rich diet) | Not specified | Attenuated the increase in HOMA-IR, an effect blocked by a PPARδ antagonist.[2] | |
| Glucose Homeostasis | Diabetic rats (fructose-rich diet) | Not specified | Improved glucose homeostasis and increased insulin sensitivity.[2] | |
| Gene Expression (Heart) | Wistar rats | 7-day treatment | Markedly increased expression of PPARδ and genes related to fatty acid oxidation and the TCA cycle.[3] |
Table 2: Clinical Efficacy of Seladelpar in Primary Biliary Cholangitis (PBC)
| Parameter | Clinical Trial | Patient Population | Treatment Details | Key Findings | Reference |
| Biochemical Response | |||||
| Composite Biochemical Endpoint† | RESPONSE (Phase 3) | PBC patients with inadequate response to or intolerance to UDCA | 10 mg/day for 12 months | 61.7% of patients on seladelpar achieved the primary endpoint vs. 20.0% on placebo (p<0.001).[4] | |
| Alkaline Phosphatase (ALP) Normalization | RESPONSE (Phase 3) | PBC patients with inadequate response to or intolerance to UDCA | 10 mg/day for 12 months | 25.0% of patients on seladelpar achieved ALP normalization vs. 0% on placebo (p<0.001).[4] | |
| Symptom Improvement | |||||
| Pruritus (Itching) | RESPONSE (Phase 3) | Patients with moderate-to-severe pruritus at baseline | 10 mg/day | Significant reduction in pruritus score compared to placebo (p=0.005).[4] | |
| Safety | |||||
| Adverse Events | RESPONSE (Phase 3) | PBC patients | 10 mg/day for 12 months | Incidence of adverse events was similar to placebo (86.7% vs. 84.6%).[4] |
†Composite endpoint defined as ALP <1.67x ULN, ≥15% decrease in ALP from baseline, and total bilirubin (B190676) ≤ULN.
Table 3: Clinical Efficacy of Elafibranor
| Parameter | Clinical Trial | Patient Population | Treatment Details | Key Findings | Reference |
| Biochemical Response (PBC) | |||||
| Composite Biochemical Endpoint‡ | ELATIVE (Phase 3) | PBC patients with inadequate response to or intolerance to UDCA | 80 mg/day for 52 weeks | 51% of patients on elafibranor achieved the primary endpoint vs. 4% on placebo.[5] | |
| NASH Resolution | |||||
| NASH Resolution without Worsening of Fibrosis | GOLDEN-505 (Phase 2b) | Non-cirrhotic NASH patients | 120 mg/day for 52 weeks | Post-hoc analysis showed a higher rate of NASH resolution in patients with NAS ≥4 compared to placebo. |
‡Biochemical response defined as an alkaline phosphatase level of <1.67 times the upper limit of the normal range, with a reduction of ≥15% from baseline, and normal total bilirubin levels.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
PPARδ Signaling Pathway
The activation of PPARδ by an agonist leads to the regulation of target genes involved in metabolism and inflammation. The simplified pathway below illustrates this process.
Caption: Simplified PPARδ signaling pathway.
Experimental Workflow: In Vitro Reporter Gene Assay
This workflow outlines the typical steps for assessing the potency and selectivity of PPARδ agonists using a luciferase reporter gene assay.[6][7][8]
Caption: Workflow for a PPARδ reporter gene assay.
Experimental Workflow: In Vivo Animal Study
This diagram illustrates a general workflow for evaluating the efficacy of a PPARδ agonist in an animal model of metabolic or cardiovascular disease.
Caption: General workflow for an in vivo animal study.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols for key experiments cited in this guide.
In Vitro PPARδ Activation Reporter Gene Assay
This protocol is a standard method to determine the potency (EC50) and selectivity of a compound for PPAR subtypes.
-
Cell Culture and Transfection: HEK293 or a similar cell line is cultured in appropriate media. Cells are then co-transfected with two plasmids: one containing the full-length human PPARδ cDNA (or PPARα/γ for selectivity testing) and another containing a luciferase reporter gene driven by a PPAR response element (PPRE).[6]
-
Compound Treatment: After transfection, cells are treated with a range of concentrations of the test compound (e.g., this compound, seladelpar) or a reference agonist.
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and subsequent luciferase expression.
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PPARδ activation, is measured using a luminometer.[7]
-
Data Analysis: The luminescence data is used to generate dose-response curves, from which the EC50 value (the concentration at which the compound elicits 50% of its maximal effect) is calculated. Selectivity is determined by comparing the EC50 values for PPARδ with those for PPARα and PPARγ.
In Vivo Evaluation of this compound in a Model of Right Heart Hypertrophy
This protocol describes an in vivo experiment to assess the cardioprotective effects of this compound.[1]
-
Animal Model: Male C57BL/6 mice are used. Right heart hypertrophy is induced by pulmonary artery banding (PAB), a surgical procedure that constricts the pulmonary artery, leading to increased pressure on the right ventricle.
-
Treatment Protocol: Seven days post-surgery, mice are randomized into treatment groups. This compound is administered daily via oral gavage at doses of 10 and 30 mg/kg for 14 days. A placebo group receives the vehicle.
-
Hemodynamic Measurements: At the end of the treatment period, cardiac function is assessed through methods such as echocardiography and pressure monitoring to measure parameters like right ventricular systolic pressure and cardiac index.
-
Histological Analysis: The hearts are excised, and the right ventricle is dissected and weighed to determine the degree of hypertrophy. Tissue sections are stained to assess fibrosis (e.g., with Masson's trichrome) and cardiomyocyte size.
-
Gene Expression Analysis: RNA is extracted from the right ventricular tissue to analyze the expression of PPARδ target genes and markers of hypertrophy and fibrosis using techniques like quantitative real-time PCR.
Clinical Trial Protocol for Seladelpar in Primary Biliary Cholangitis (RESPONSE study)
This protocol outlines the design of a pivotal Phase 3 clinical trial for seladelpar.[4]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients with a diagnosis of PBC who have had an inadequate response to or are intolerant to the standard first-line therapy, ursodeoxycholic acid (UDCA).
-
Intervention: Patients are randomized in a 2:1 ratio to receive either 10 mg of seladelpar orally once daily or a matching placebo for 12 months. The majority of patients continue to receive UDCA as background therapy.
-
Primary Endpoint: The primary efficacy endpoint is a composite biochemical response at 12 months, defined as an alkaline phosphatase (ALP) level <1.67 times the upper limit of normal, a ≥15% decrease in ALP from baseline, and a normal total bilirubin level.
-
Key Secondary Endpoints: These include the normalization of ALP levels at 12 months and the change in pruritus (itching) intensity from baseline to 6 months, as measured by a numerical rating scale in patients with moderate-to-severe pruritus at baseline.
-
Safety and Tolerability: The incidence and severity of adverse events are monitored throughout the study.
Critical Assessment and Future Perspectives
The comparison between this compound and the next-generation PPARδ agonists, seladelpar and elafibranor, underscores the journey of a therapeutic concept from preclinical investigation to clinical application.
This compound: The Preclinical Workhorse
This compound has been invaluable in establishing the proof-of-concept for PPARδ agonism in a variety of disease models. The preclinical data consistently demonstrate its potent effects on metabolic and cardiovascular parameters. For instance, its ability to reduce right ventricular hypertrophy and improve glucose homeostasis in animal models highlights the broad therapeutic potential of targeting PPARδ.[1][2] However, the lack of clinical trial data for this compound means its safety and efficacy in humans remain unevaluated. Furthermore, some studies have indicated that at higher concentrations, this compound can interact with other nuclear receptors, which could lead to off-target effects.[9]
Seladelpar and Elafibranor: The Clinical Frontrunners
Seladelpar and elafibranor represent the clinical translation of the promise seen with preclinical compounds like this compound. Their development has been more focused, primarily targeting liver diseases.
-
Seladelpar has emerged as a highly selective and potent PPARδ agonist with a compelling clinical profile in PBC.[10][11] The robust improvement in liver biomarkers and the significant reduction in the debilitating symptom of pruritus address key unmet needs in this patient population.[4] The favorable safety profile observed in clinical trials is a crucial factor for its potential as a long-term therapy.[4]
-
Elafibranor , with its dual PPARα/δ agonism, offers a broader mechanism of action, impacting both lipid metabolism (via PPARα) and glucose homeostasis and inflammation (via PPARδ).[12][13] This dual activity has shown promise in the complex pathophysiology of NASH and PBC. Clinical data have demonstrated its ability to improve liver biochemistry in these conditions.[5]
Challenges in Direct Comparison and Future Directions
A direct, quantitative comparison of the potency and efficacy of this compound with seladelpar and elafibranor is challenging due to the different experimental settings (preclinical vs. clinical) and the different disease indications studied. The doses used in animal models for this compound cannot be directly extrapolated to human doses for the newer agonists.
Future research should aim to bridge this translational gap. Head-to-head preclinical studies comparing these compounds in the same animal models would provide a more direct assessment of their relative potency and efficacy. Furthermore, as our understanding of the nuanced roles of PPARδ in different tissues and disease states grows, the development of even more selective and tissue-specific PPARδ modulators may be possible.
References
- 1. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Efficacy and Safety of Elafibranor in Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. korambiotech.com [korambiotech.com]
- 8. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 9. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Seladelpar: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 12. What is Elafibranor used for? [synapse.patsnap.com]
- 13. Elafibranor: MedlinePlus Drug Information [medlineplus.gov]
A Comparative Guide to PPARδ Agonists: Replicating Key GW501516 Studies with GW0742
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peroxisome proliferator-activated receptor delta (PPARδ) agonists, GW501516 (Cardarine) and GW0742. It is designed to assist researchers in understanding the potential of this compound to replicate the well-documented metabolic and performance-enhancing effects of GW501516, while also considering their distinct safety profiles. The information presented is based on available preclinical and clinical data.
Executive Summary
GW501516 and this compound are potent and selective PPARδ agonists that have demonstrated significant effects on lipid metabolism, insulin (B600854) sensitivity, and physical endurance. GW501516, the more extensively studied of the two, showed promising results in preclinical and early clinical trials for treating metabolic disorders. However, its development was halted due to findings of rapid cancer development in long-term animal studies at high doses.[1][2] this compound, a structurally similar compound, has been investigated as a potentially safer alternative, with some studies suggesting it may be a more potent activator of the PPARδ receptor. This guide will delve into the comparative efficacy, mechanism of action, and experimental protocols of these two compounds.
Data Presentation: A Comparative Analysis of In Vivo Effects
The following tables summarize quantitative data from key animal studies on GW501516 and this compound, focusing on their effects on endurance and metabolic parameters. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between the cited studies.
Table 1: Effects on Endurance Performance in Mice
| Compound | Dosage | Treatment Duration | Animal Model | % Increase in Running Distance | % Increase in Running Time | Citation(s) |
| GW501516 | 5 mg/kg/day | 3 weeks | Kunming mice | 68.6% (untrained) | Not Reported | [3] |
| GW501516 | 10 mg/kg/day | 4 weeks | C57BL/6 mice | Not Reported | ~60-70% | [1] |
| This compound | 10 mg/kg/day | 2 weeks | C57BL/6J mice | Not Reported | Not Reported | [4] |
| This compound | 30 mg/kg/day | 3 weeks | Rats (Hypoxia model) | Not Applicable | Not Applicable | [5] |
Table 2: Effects on Metabolic Parameters
| Compound | Dosage | Treatment Duration | Animal Model | Effect on Plasma Triglycerides | Effect on HDL Cholesterol | Effect on Insulin Sensitivity | Citation(s) |
| GW501516 | 2.5-10 mg/day | 12 weeks | Humans (with low HDL) | ↓ up to 16.9% | ↑ up to 16.9% | ↓ Fasting insulin (-11%) | [6] |
| GW501516 | 10 mg/day | 2 weeks | Healthy Humans | ↓ (trend) | ↑ | Not Reported | [7] |
| GW501516 | 2 mg/kg/day | 8 weeks | apoE-/- mice (on high-fat diet) | No significant change | ↑ | No significant change in glucose/insulin | [8] |
| This compound | 10 mg/kg/day | 2 weeks | C57BL/6J mice | No significant change | ↑ | Not Reported | [4] |
| This compound | Not Specified | Not Specified | Diabetic rats | Not Reported | Not Reported | Improved (attenuated HOMA-IR increase) | [9][10] |
| This compound | 10 mg/kg/day | 7 days | Rats | Not Reported | Not Reported | Not Reported | [11] |
Mechanism of Action: The PPARδ Signaling Pathway
Both GW501516 and this compound exert their effects by selectively activating the PPARδ nuclear receptor. This activation leads to a cascade of events that ultimately reprogram cellular metabolism to favor fatty acid oxidation over glucose utilization.
Upon binding of the agonist, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. A key coactivator recruited to this complex is the PPARγ coactivator 1-alpha (PGC-1α).[1][12] The recruitment of PGC-1α is crucial for the subsequent upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.
Key downstream target genes include:
-
Carnitine palmitoyltransferase 1 (CPT1): Facilitates the transport of fatty acids into the mitochondria for oxidation.
-
Pyruvate (B1213749) dehydrogenase kinase 4 (PDK4): Inhibits the conversion of pyruvate to acetyl-CoA, thereby reducing glucose oxidation and promoting the use of fatty acids for energy.
-
Acyl-CoA dehydrogenases (e.g., LCAD, VLCAD): Enzymes involved in the breakdown of fatty acids.[11]
This shift in substrate utilization is the primary mechanism behind the observed increases in endurance and improvements in lipid profiles.
PPARδ Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments cited in the literature for evaluating PPARδ agonists.
Treadmill Endurance Test in Mice
This protocol is designed to assess the maximal exercise capacity of mice.
Objective: To measure the effect of a PPARδ agonist on physical endurance.
Materials:
-
Multi-lane animal treadmill with adjustable speed and incline, and a shock grid motivator.
-
Experimental mice (e.g., C57BL/6 or Kunming).
-
Test compound (GW501516 or this compound) and vehicle control.
Procedure:
-
Acclimatization: For 3-5 consecutive days prior to the test, acclimate the mice to the treadmill. This involves placing them on the stationary belt for a few minutes, followed by short running sessions at a low speed (e.g., 5-10 m/min) for 5-10 minutes. This reduces stress on the testing day.[13][14]
-
Dosing: Administer the test compound or vehicle control to the mice at the specified dosage and for the predetermined duration (e.g., daily oral gavage for 3 weeks).
-
Testing Protocol:
-
Place the mice in their respective lanes on the treadmill.
-
Begin the test at a low speed (e.g., 8-10 m/min) and a slight incline (e.g., 5-10 degrees).
-
Gradually increase the speed and/or incline at set intervals (e.g., increase speed by 2 m/min every 2 minutes).[13]
-
Continue until the mouse reaches the point of exhaustion. Exhaustion is typically defined as the inability of the mouse to continue running despite repeated contact with the shock grid for a specified duration (e.g., 5-10 seconds).[13][15]
-
-
Data Collection: Record the total running time and distance for each mouse.
-
Analysis: Compare the mean running time and distance between the treated and control groups using appropriate statistical methods.
Metabolic Cage Analysis
This protocol allows for the continuous monitoring of metabolic parameters in a controlled environment.
Objective: To assess the effects of a PPARδ agonist on energy expenditure, substrate utilization, and physical activity.
Materials:
-
Metabolic cage system capable of measuring oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity.[16][17][18]
-
Experimental mice.
-
Test compound and vehicle control.
Procedure:
-
Acclimatization: House the mice individually in the metabolic cages for at least 24-48 hours before data collection begins to allow them to acclimate to the new environment.[18]
-
Dosing: Administer the test compound or vehicle control as required by the study design.
-
Data Collection:
-
Continuously record VO2, VCO2, food and water consumption, and activity levels over a 24-48 hour period.[19]
-
Data is typically collected at regular intervals (e.g., every 15-30 minutes).
-
-
Data Analysis:
-
Respiratory Exchange Ratio (RER): Calculate RER as the ratio of VCO2 to VO2 (RER = VCO2 / VO2). An RER value closer to 1.0 indicates carbohydrate utilization, while a value closer to 0.7 suggests fat oxidation.
-
Energy Expenditure: Calculate energy expenditure using the Weir equation or a simplified formula (e.g., EE = (3.815 + 1.232 x RER) x VO2).[19]
-
Compare the average RER, energy expenditure, food and water intake, and locomotor activity between the treated and control groups.
-
Experimental Workflow
Safety and Concluding Remarks
The primary differentiating factor between GW501516 and this compound for future research and development is their safety profile. The well-documented carcinogenicity of GW501516 in long-term rodent studies at doses as low as 3 mg/kg/day led to the cessation of its clinical development.[1][2] While some argue that the doses used in these studies were supraphysiological, the findings remain a significant concern.[20]
To date, similar long-term carcinogenicity studies for this compound have not been reported in the publicly available literature. However, a lack of evidence of harm is not evidence of safety. Rigorous, long-term safety and toxicology studies are imperative for this compound before it can be considered a viable therapeutic candidate.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. PPARβ/δ a potential target in pulmonary hypertension blighted by cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both the Peroxisome Proliferator‐Activated Receptor δ Agonist, this compound, and Ezetimibe Promote Reverse Cholesterol Transport in Mice by Reducing Intestinal Reabsorption of HDL‐Derived Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid effects of peroxisome proliferator-activated receptor-δ agonist GW501516 in subjects with low high-density lipoprotein cholesterol: characteristics of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triglyceride:high-density lipoprotein cholesterol effects in healthy subjects administered a peroxisome proliferator activated receptor delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Graded Maximal Exercise Testing to Assess Mouse Cardio-Metabolic Phenotypes | PLOS One [journals.plos.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 19. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. evolutionary.org [evolutionary.org]
Safety Operating Guide
Navigating the Safe Disposal of GW0742: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of GW0742, a potent PPARβ/δ agonist. Following these procedures will help your institution maintain regulatory compliance and a safe working environment.
Understanding the Hazards of this compound
Before handling this compound, it is crucial to be aware of its potential hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
| Hazard Statement | GHS Classification | Precautionary Measures |
| May cause an allergic skin reaction.[1] | Skin Sensitisation (Category 1) | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Causes serious eye irritation.[1] | Serious Eye Damage/Irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Avoid release to the environment.[1] | Not explicitly classified, but a standard precaution for laboratory chemicals. | Collect spillage.[1] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be handled in accordance with local, state, and federal regulations for hazardous waste.[2][3] The following steps provide a general framework for its proper disposal.
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Consult the Safety Data Sheet (SDS) for this compound to review all hazards and handling precautions.[1]
-
Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[4]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5] Incompatible chemicals can react violently or produce toxic gases.[5]
-
-
Containerization and Labeling:
-
Use a dedicated, chemically compatible, and leak-proof container for this compound waste.[2][5] The original container may be used if it is in good condition.[5]
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Include the hazard characteristics (e.g., "Skin Sensitizer," "Eye Irritant").
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Ensure the SAA is inspected weekly for leaks or deterioration of containers.[5]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[2] This is a violation of regulations and can harm the environment.
-
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should include a section on waste management. This section should detail how waste from the experiment will be collected, labeled, and stored, consistent with the procedures outlined above.
Visualizing the this compound Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.
Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and compliant manner. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Operational Guide for Handling GW0742
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with GW0742. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. According to its Safety Data Sheet, it may cause an allergic skin reaction and serious eye irritation.[1]
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields.[1] | To prevent eye contact and serious eye irritation. |
| Hand Protection | Protective gloves (e.g., Nitrile). | To avoid skin contact and potential allergic reactions.[1] |
| Body Protection | Impervious clothing, such as a laboratory coat.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator, such as a dust mask type N95 (US), should be used.[1][2] | To prevent inhalation of the compound, especially when handling the powder form. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound, from preparation to cleanup.
1. Preparation and Engineering Controls:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and labeled waste containers are within reach.
2. Weighing and Aliquoting:
-
Containment: Perform all weighing of the solid compound within a chemical fume hood to control dust.
-
Minimize Dust: Handle the solid powder gently to avoid creating airborne particles.
-
Cleanliness: Use disposable weighing paper or a dedicated, clean weighing boat for each measurement.
3. Dissolution and Solution Handling:
-
Solvent Addition: In the fume hood, carefully add the desired solvent to the container with the pre-weighed this compound.
-
Mixing: Securely cap the container and mix using a vortex or sonicator until the compound is fully dissolved.
-
Storage: Store solutions in clearly labeled, sealed containers. For storage temperature, refer to the supplier's recommendation, typically 2-8°C for the solid form.[2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container. Do not pour down the drain.[1]
-
Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.
2. Decontamination:
-
Decontaminate surfaces and non-disposable equipment by scrubbing with a suitable solvent, such as alcohol.[1]
3. Final Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Visualizing Experimental and Biological Pathways
To further clarify the handling process and the compound's mechanism of action, the following diagrams illustrate a standard experimental workflow and the primary signaling pathway of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
